molecular formula C9H19Cl2N3O B1379709 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride CAS No. 1609395-33-6

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

Cat. No.: B1379709
CAS No.: 1609395-33-6
M. Wt: 256.17 g/mol
InChI Key: LDMOSKCWFPLURK-UHFFFAOYSA-N
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Description

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is a useful research compound. Its molecular formula is C9H19Cl2N3O and its molecular weight is 256.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c1-12-7-6-11-8(13)9(12)2-4-10-5-3-9;;/h10H,2-7H2,1H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMOSKCWFPLURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C12CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Spirocyclic Enigma: A Technical Guide to the Chemical Properties and Synthetic Landscape of 1,4,9-Triazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4,9-triazaspiro[5.5]undecane scaffold, a unique three-dimensional heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its rigid, spirocyclic framework offers a distinct advantage in the design of potent and selective therapeutic agents by enabling precise spatial orientation of functional groups. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, and burgeoning applications of 1,4,9-triazaspiro[5.5]undecane derivatives, with a particular focus on their role in the development of novel enzyme inhibitors.

The 1,4,9-Triazaspiro[5.5]undecane Core: Structure and Physicochemical Landscape

The fundamental 1,4,9-triazaspiro[5.5]undecane structure consists of a piperidine ring spiro-fused to a piperazine ring. This arrangement imparts a high degree of conformational rigidity, which can be advantageous for optimizing ligand-target interactions and reducing the entropic penalty upon binding. The presence of three nitrogen atoms at positions 1, 4, and 9 offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

While extensive data on the unsubstituted core is limited, derivatives, particularly the 1,4,9-triazaspiro[5.5]undecan-2-one series, have been synthesized and characterized. These derivatives have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties, highlighting the potential of this scaffold in drug discovery.[1][2]

Table 1: Physicochemical Properties of a Representative 1,4,9-Triazaspiro[5.5]undecane Derivative

PropertyValueSource
Molecular FormulaC₁₉H₂₅N₅O[3]
Molecular Weight355.44 g/mol [3]
XLogP32.5[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count4[3]
Rotatable Bond Count3[3]

Synthetic Strategies: Accessing the Spirocyclic Core

The synthesis of the 1,4,9-triazaspiro[5.5]undecane core, particularly the medicinally relevant 2-oxo derivatives, is a multi-step process that requires careful strategic planning. A common approach involves the construction of the piperazine-2-one ring onto a pre-existing piperidine scaffold.

General Synthesis of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

A key strategy for the synthesis of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives commences with a protected 4-aminopiperidine derivative. This is followed by a series of reactions to build the second heterocyclic ring.

Experimental Protocol: Synthesis of a Boc-protected 1,4,9-Triazaspiro[5.5]undecan-2-one Intermediate

  • Step 1: Alkylation of the Piperidine Nitrogen. To a solution of a suitable N-Boc-4-aminopiperidine in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) followed by the desired alkylating agent (e.g., a substituted benzyl bromide). Stir the reaction at room temperature overnight.

  • Step 2: N-Alkylation with an α-Haloester. The product from Step 1 is then reacted with an α-haloester, such as ethyl bromoacetate, in the presence of a non-nucleophilic base like triethylamine (Et₃N) in a solvent like dichloromethane (DCM). This step introduces the carboxymethyl group on the secondary amine.

  • Step 3: Intramolecular Cyclization. The resulting diester is then subjected to intramolecular cyclization. This is often achieved by heating in a high-boiling point solvent, sometimes with the addition of a catalyst, to form the piperazinone ring.

  • Step 4: Deprotection. The Boc protecting group on the piperidine nitrogen is removed under acidic conditions, typically with hydrochloric acid in methanol, to yield the free amine, which can then be further functionalized.

Synthesis_Workflow A N-Boc-4-aminopiperidine B Alkylation (R-X, Base) A->B Step 1 C N-Alkylated Piperidine B->C D N-Alkylation (BrCH2CO2Et, Et3N) C->D Step 2 E Diester Intermediate D->E F Intramolecular Cyclization E->F Step 3 G Boc-Protected Spirocycle F->G H Deprotection (Acid) G->H Step 4 I 1,4,9-Triazaspiro[5.5]undecan-2-one Core H->I

Caption: General synthetic workflow for 1,4,9-triazaspiro[5.5]undecan-2-one derivatives.

Chemical Reactivity and Functionalization

The three nitrogen atoms of the 1,4,9-triazaspiro[5.5]undecane scaffold exhibit differential reactivity, allowing for selective functionalization.

  • N9 (Piperidine Nitrogen): This nitrogen is typically the most accessible and nucleophilic of the three. It readily undergoes alkylation, acylation, and arylation reactions. In many synthetic schemes for drug candidates, this position is functionalized in the final steps to introduce key pharmacophoric groups.

  • N1 (Piperazinone Amide Nitrogen): The nucleophilicity of this nitrogen is significantly reduced due to the adjacent carbonyl group. However, it can be alkylated under strongly basic conditions.

  • N4 (Piperazinone Amine Nitrogen): This nitrogen is a secondary amine and is also available for a variety of functionalization reactions, including alkylation, acylation, and participation in transition metal-catalyzed cross-coupling reactions.

A common synthetic strategy involves protecting the N9 position with a Boc group, functionalizing the N4 position, and then deprotecting and functionalizing N9.

Spectroscopic Characterization

The structural elucidation of 1,4,9-triazaspiro[5.5]undecane derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectra of these compounds are complex due to the spirocyclic nature and the presence of multiple methylene groups. The chemical shifts and coupling patterns of the protons on the piperidine and piperazine rings provide valuable information about the conformation of the molecule.

    • ¹³C NMR: The carbon NMR spectra typically show a signal for the spiro carbon atom in the range of 50-60 ppm. The carbonyl carbon of the 2-oxo derivatives appears further downfield, around 170 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of these compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: The IR spectra of the 1,4,9-triazaspiro[5.5]undecan-2-one derivatives are characterized by a strong absorption band for the amide carbonyl group, typically in the region of 1650-1680 cm⁻¹.

A Case Study in Drug Discovery: METTL3 Inhibitors

A significant application of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has been in the development of potent and selective inhibitors of the METTL3 methyltransferase.[1][2][4] METTL3 is a key enzyme involved in the N⁶-methyladenosine (m⁶A) modification of RNA, a process implicated in various diseases, including cancer.[2][4]

Through a structure-based drug design approach, researchers have optimized the 1,4,9-triazaspiro[5.5]undecane scaffold to achieve nanomolar potency against METTL3.[4] The spirocyclic core serves as a rigid scaffold to position key interacting moieties within the enzyme's active site.

Signaling_Pathway METTL3 METTL3/METTL14 Complex m6A_RNA m6A-Modified RNA METTL3->m6A_RNA Methylation RNA RNA RNA->METTL3 Reader_Proteins Reader Proteins m6A_RNA->Reader_Proteins Biological_Effects Downstream Biological Effects (e.g., Cancer Progression) Reader_Proteins->Biological_Effects Inhibitor 1,4,9-Triazaspiro[5.5]undecane Derivative (Inhibitor) Inhibitor->METTL3

Caption: Inhibition of the METTL3-mediated m⁶A RNA modification pathway by 1,4,9-triazaspiro[5.5]undecane derivatives.

Table 2: Structure-Activity Relationship (SAR) Highlights for METTL3 Inhibitors

Position of ModificationObservationImplication
N9 of the spirocycleIntroduction of substituted aryl or heteroaryl groupsCrucial for establishing key interactions with the protein and achieving high potency.[4]
N1 of the piperazinoneMethylation leads to a significant loss of potency.The N-H group is likely involved in a critical hydrogen bond with the target enzyme.
Substituents on the N9-aryl groupHalogenation can improve cell permeability and metabolic stability.Fine-tuning of ADME properties is achievable through modification of this region.

Broader Applications and Future Perspectives

While the development of METTL3 inhibitors has been a major focus, the unique structural and chemical features of the 1,4,9-triazaspiro[5.5]undecane scaffold suggest its potential in a wider range of therapeutic areas. The ability to introduce diverse substituents at multiple positions makes it an attractive starting point for the generation of compound libraries for screening against various biological targets. Related diazaspiro[5.5]undecane structures have shown promise as antagonists for neuropeptide Y receptors and in the treatment of obesity and pain.[5]

The continued exploration of novel synthetic routes to access a wider variety of 1,4,9-triazaspiro[5.5]undecane derivatives, including those without the 2-oxo functionality, will undoubtedly expand the utility of this versatile scaffold in drug discovery and chemical biology.

References

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Europe PMC. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA (Zurich Open Repository and Archive). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90709988, 1,3,9-Triazaspiro[5.5]undeca-1,4-diene. PubChem. [Link]

  • de Graaf, C., Ritschel, T., & van der Mey, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(10), 1045–1065. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9096, 1,5-Dioxaspiro[5.5]undecane. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1,4,9-Triazaspiro[5.5]undecane Derivatives as METTL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of epitranscriptomics has identified N6-methyladenosine (m6A) as the most abundant internal modification on messenger RNA, playing a pivotal role in gene expression and cellular function. The dysregulation of the m6A methylation machinery is increasingly implicated in a variety of human diseases, including cancer, metabolic disorders, and viral infections.[1][2][3][4] The catalytic engine of this process is the METTL3/METTL14 methyltransferase complex, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of a promising class of METTL3 inhibitors built around the 1,4,9-triazaspiro[5.5]undecane scaffold. We will explore the core mechanism of action, detail the experimental methodologies used to validate their activity from in vitro binding to cellular target engagement and functional impact, and discuss the therapeutic potential of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this novel class of epigenetic modulators.

Section 1: The N6-methyladenosine (m6A) Pathway: A Nexus of Gene Regulation and Disease

N6-methyladenosine is a dynamic and reversible RNA modification that profoundly influences mRNA splicing, stability, translation, and degradation.[3] This intricate process is governed by a trio of protein classes:

  • "Writers": This group installs the methyl mark. The primary writer complex is a heterodimer composed of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). METTL3 serves as the catalytic subunit, while METTL14 is crucial for recognizing the RNA substrate and stabilizing the complex.[3][4]

  • "Erasers": These proteins, such as FTO and ALKBH5, remove the m6A modification, ensuring the reversibility of the process.

  • "Readers": A diverse set of proteins that recognize the m6A mark and mediate its downstream biological effects.

The delicate balance maintained by these proteins is critical for normal cellular homeostasis. Accumulating evidence indicates that the METTL3/METTL14 complex is a key player in various pathologies. For instance, it is among the essential genes for the survival of acute myeloid leukemia (AML) cells and its knockdown has been shown to enhance the growth and tumorigenesis of glioblastoma stem cells.[3][4] Its role extends beyond oncology, with implications in type 2 diabetes, heart failure, and various viral infections, making it a highly attractive therapeutic target.[1][2][3][4]

m6A_Pathway cluster_writers Writers (Methylation) cluster_erasers Erasers (Demethylation) cluster_readers Readers (Effector Proteins) METTL3 METTL3 (Catalytic Subunit) m6A_RNA m6A-RNA METTL3->m6A_RNA Adds CH3 METTL14 METTL14 (RNA Binding) METTL14->METTL3 Erasers FTO ALKBH5 Readers YTHDF1/2/3 IGF2BP1/2/3 Function Downstream Biological Functions (Splicing, Translation, Stability) Readers->Function Inhibitor 1,4,9-Triazaspiro [5.5]undecane Derivatives Inhibitor->METTL3 Inhibits RNA RNA RNA->METTL3 Substrate m6A_RNA->Erasers Removes CH3 m6A_RNA->Readers Binds

Figure 1: The m6A RNA methylation pathway and point of intervention.

Section 2: The 1,4,9-Triazaspiro[5.5]undecane Scaffold: A Foundation for Potent METTL3 Inhibition

Medicinal chemistry campaigns have identified the 1,4,9-triazaspiro[5.5]undecane core as a privileged scaffold for developing potent and selective METTL3 inhibitors. Through structure-based drug design and optimization, derivatives of this class have demonstrated significant potency improvements, with lead compounds like UZH2 achieving single-digit nanomolar efficacy in biochemical assays.[1][2]

A key advantage of this chemical series is its favorable absorption, distribution, metabolism, and excretion (ADME) properties, which were considered throughout the optimization process.[1][2][3] Compounds based on this scaffold exhibit high cell permeability and metabolic stability, crucial attributes for effective drug candidates.[4]

Table 1: Pharmacokinetic and Potency Data for Lead Compound UZH2

ParameterValueAssay Type
IC₅₀ 5 nMTR-FRET (Biochemical)[1][2]
Cellular EC₅₀ (MOLM-13) 0.7 µMm6A/A Ratio Reduction[4]
Cellular EC₅₀ (PC-3) 2.5 µMm6A/A Ratio Reduction[4]
Permeability (Pₑ) 12 x 10⁻⁶ cm·s⁻¹PAMPA[4]
Metabolic Stability (t₁/₂) 24 minRat Liver Microsomes[4]

Section 3: Core Mechanism of Action: Competitive Inhibition of the METTL3 Catalytic Site

Derivatives of the 1,4,9-triazaspiro[5.5]undecane class function as competitive inhibitors of METTL3. X-ray crystallography studies have provided detailed insights into their binding mode within the catalytic pocket of the enzyme. These inhibitors occupy the space where the adenosine portion of the S-adenosylmethionine (SAM) cofactor and the target RNA adenosine would bind, effectively preventing the methyl transfer reaction.

The spirocyclic core of the molecule orients the substituents to make critical interactions with key amino acid residues. For example, the carbonyl group of the undecanone ring often forms a crucial hydrogen bond with the amide backbone of specific residues, while other parts of the molecule engage in van der Waals contacts that enhance binding affinity.[2][3] The optimization process, which led to potent compounds like UZH2, involved fine-tuning these interactions to achieve a 1400-fold improvement in potency from the initial hit compound.[1][2]

Section 4: Experimental Validation of METTL3 Inhibition

A multi-tiered experimental approach is essential to fully characterize the mechanism of action of a METTL3 inhibitor. This process typically moves from biochemical validation of potency to confirmation of target engagement in a cellular context and finally to measuring the functional downstream effect.

In Vitro Potency Assessment: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a robust, high-throughput method for quantifying the biochemical potency (IC₅₀) of an inhibitor against the METTL3/METTL14 complex.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant METTL3/METTL14 complex, a biotinylated RNA substrate, S-adenosyl-L-homocysteine (SAH), and the test compound series (e.g., UZH2).

  • Reaction Mixture: In a 384-well plate, combine the METTL3/METTL14 complex with varying concentrations of the test inhibitor and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add the biotinylated RNA substrate and the methyl donor cofactor, S-adenosyl-L-methionine (SAM), to initiate the methylation reaction. Incubate for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: a Europium-labeled anti-m6A antibody (donor) and Streptavidin-XL665 (acceptor). The biotin on the RNA binds to streptavidin, and the antibody binds to the newly formed m6A sites.

  • Signal Reading: After incubation, read the plate on a TR-FRET-compatible reader. The FRET signal is proportional to the amount of m6A-RNA produced.

  • Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TR_FRET_Workflow A 1. Dispense METTL3/14 + Inhibitor dilutions B 2. Add Biotin-RNA + SAM to start reaction A->B C 3. Incubate to allow RNA methylation B->C D 4. Add Detection Mix: Eu-Ab (Donor) + SA-XL665 (Acceptor) C->D E 5. Incubate to allow binding D->E F 6. Read TR-FRET Signal E->F G 7. Calculate IC50 F->G

Figure 2: Workflow for the TR-FRET biochemical potency assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique used to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound counterpart.

Experimental Protocol:

  • Cell Treatment: Treat intact cells (e.g., MOLM-13 leukemia cells) with the test compound (e.g., UZH2) at various concentrations or a vehicle control (DMSO).[3]

  • Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The soluble, non-denatured proteins remain in the supernatant.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble METTL3 using a standard protein detection method like Western blotting.

  • Data Analysis: Plot the amount of soluble METTL3 against the temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The data can be used to calculate an EC₅₀ for target stabilization.[3]

CETSA_Workflow A 1. Treat cells with inhibitor or DMSO B 2. Heat cell aliquots at different temperatures A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble vs. aggregated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Quantify soluble METTL3 (e.g., Western Blot) E->F G 7. Plot soluble METTL3 vs. Temperature to determine shift F->G

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Cellular Activity Measurement: m6A/A Ratio Analysis

The ultimate validation of a METTL3 inhibitor's mechanism is its ability to reduce the global levels of m6A in cellular RNA.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cancer cell lines (e.g., MOLM-13, PC-3) and treat with the inhibitor at various concentrations for a specified time (e.g., 16 hours).[4]

  • RNA Extraction: Isolate polyadenylated RNA from the treated cells.

  • RNA Digestion: Digest the RNA into single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the digested nucleosides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can accurately separate and quantify the amounts of N6-methyladenosine (m6A) and adenosine (A).

  • Ratio Calculation: Determine the m6A/A ratio for each sample.

  • Data Analysis: Plot the m6A/A ratio against the inhibitor concentration to calculate the EC₅₀ for cellular activity. A dose-dependent reduction in this ratio confirms the inhibitor's functional impact on the m6A pathway.[4]

Section 5: Therapeutic Implications and Future Directions

The development of potent, selective, and cell-active METTL3 inhibitors based on the 1,4,9-triazaspiro[5.5]undecane scaffold holds significant promise for the treatment of various diseases. The demonstrated ability of these compounds to reduce m6A levels in AML and prostate cancer cell lines provides a strong rationale for their further development as anti-cancer agents.[1][2][4]

Future research will focus on several key areas:

  • Lead Optimization: Further refinement of the scaffold to improve pharmacokinetic properties, enhance potency, and minimize off-target effects.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of lead compounds in preclinical animal models of cancer and other relevant diseases.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to METTL3 inhibition.

  • Exploration of New Indications: Investigating the potential of METTL3 inhibitors in other therapeutic areas where m6A dysregulation is implicated, such as virology and metabolic disease.

The 1,4,9-triazaspiro[5.5]undecane derivatives represent a major step forward in the drugging of the epitranscriptome. The detailed mechanistic understanding and robust experimental validation outlined in this guide provide a solid foundation for advancing these promising molecules toward clinical application.

References

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Zurich Open Repository and Archive. [Link]

  • Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

Sources

The Spirocyclic Scaffold as a Key to Unlocking Epitranscriptomic Regulation: A Technical Guide to the Biological Targets of 1,4,9-Triazaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of epitranscriptomics has unveiled a new layer of gene regulation, with N6-methyladenosine (m6A) emerging as the most abundant internal modification of mRNA in higher eukaryotes. The dysregulation of m6A writers, erasers, and readers is increasingly implicated in a multitude of pathologies, most notably cancer. This has spurred a significant drug discovery effort to identify modulators of these pathways. Within this landscape, analogs of the 1,4,9-triazaspiro[5.5]undecane scaffold have surfaced as a highly promising class of compounds. This in-depth technical guide provides a comprehensive overview of the primary biological target of these analogs: the METTL3-METTL14 methyltransferase complex. We will delve into the mechanism of action, structure-activity relationships, and detailed experimental protocols for the characterization of these potent inhibitors, offering valuable insights for researchers and drug development professionals in the field of epitranscriptomics and oncology.

The Central Target: The METTL3-METTL14 "Writer" Complex

The primary biological target of 1,4,9-triazaspiro[5.5]undecane analogs is the METTL3 (Methyltransferase-like 3) and METTL14 (Methyltransferase-like 14) protein complex.[1][2][3][4][5][6] This heterodimer forms the catalytic core of the m6A "writer" machinery, responsible for installing the N6-methyladenosine modification on mRNA.[5][6] METTL3 serves as the S-adenosylmethionine (SAM)-binding catalytic subunit, while METTL14 plays a crucial structural role, facilitating RNA substrate recognition and stabilizing the complex.[5][6]

The dysregulation of METTL3/14 activity is a key driver in various diseases, particularly in acute myeloid leukemia (AML) and other cancers.[1][2][3][7] Overexpression of METTL3 is associated with enhanced translation of oncogenes, leading to increased cell proliferation, survival, and impaired differentiation.[7] Consequently, the development of small molecule inhibitors of METTL3 has become a highly attractive therapeutic strategy.

Mechanism of Action: Competitive Inhibition at the SAM Binding Site

1,4,9-Triazaspiro[5.5]undecane analogs act as potent and selective inhibitors of METTL3 through competitive inhibition at the SAM binding pocket.[2] By occupying this site, they prevent the binding of the endogenous methyl donor, S-adenosylmethionine, thereby blocking the transfer of a methyl group to adenosine residues on target mRNAs. This leads to a global reduction in m6A levels within the cell, impacting the stability, translation, and splicing of numerous transcripts, including those critical for cancer cell survival and proliferation.[1][4]

Structure-Activity Relationship (SAR): The Path to Potency and Selectivity

The 1,4,9-triazaspiro[5.5]undecane core serves as a versatile scaffold for the design of potent METTL3 inhibitors. Structure-activity relationship studies have revealed key structural modifications that enhance binding affinity and optimize pharmacokinetic properties.

A notable example is the development of UZH2, a highly potent and selective METTL3 inhibitor.[2][4] The optimization of an initial hit compound involved several key modifications to the 1,4,9-triazaspiro[5.5]undecane scaffold. For instance, the replacement of a methylamine with a benzylamine on the pyrimidine ring was found to be beneficial for inhibition, likely due to a potential cation-π interaction with Arg379 in the METTL3 binding site.[5][6] Furthermore, strategic fluorination of the phenyl ring significantly improved both potency and cell permeability.[2]

The following diagram illustrates the key pharmacophoric features of 1,4,9-triazaspiro[5.5]undecane analogs and their interactions within the METTL3 binding pocket.

METTL3_Inhibitor_Interaction cluster_inhibitor 1,4,9-Triazaspiro[5.5]undecane Analog cluster_mettl3 METTL3 Binding Pocket Scaffold Spirocyclic Core SAM_Pocket SAM Binding Site Scaffold->SAM_Pocket Occupies SAM site Pyrimidine Pyrimidine Ring H_Bond_Donors H-Bond Donors/Acceptors Pyrimidine->H_Bond_Donors H-bonds Aryl Aryl Group Hydrophobic_Pocket Hydrophobic Pocket Aryl->Hydrophobic_Pocket Hydrophobic interactions Linker Linker caption Pharmacophore model of inhibitor binding.

Figure 1: Pharmacophore model of inhibitor binding.

Experimental Protocols for Inhibitor Characterization

The following section provides detailed, step-by-step methodologies for the key experiments required to characterize the activity and properties of 1,4,9-triazaspiro[5.5]undecane analogs as METTL3 inhibitors.

Biochemical Assay: Time-Resolved Förster Resonance Energy Transfer (TR-FRET)

This assay is a robust, high-throughput method to quantify the in vitro potency of compounds against the METTL3-METTL14 complex.[3][4]

Principle: The assay measures the inhibition of the methyltransferase reaction by detecting the product, S-adenosylhomocysteine (SAH), using a competitive immunoassay format with a terbium-labeled antibody and a fluorescently labeled SAH tracer.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20.

    • Reconstitute recombinant human METTL3-METTL14 complex in assay buffer.

    • Prepare a stock solution of S-adenosylmethionine (SAM) in assay buffer.

    • Prepare a stock solution of the 1,4,9-triazaspiro[5.5]undecane analog in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the test compound serially diluted in DMSO to the assay plate.

    • Add 10 µL of the METTL3-METTL14 enzyme solution to each well.

    • Initiate the reaction by adding 8 µL of the SAM substrate.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of a detection mix containing the terbium-labeled anti-SAH antibody and the fluorescent SAH tracer.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) after excitation at 340 nm.

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow cluster_steps TR-FRET Assay Workflow Step1 1. Add Inhibitor Step2 2. Add Enzyme (METTL3/14) Step1->Step2 Step3 3. Add Substrate (SAM) Step2->Step3 Step4 4. Incubate Step3->Step4 Step5 5. Add Detection Mix (Ab + Tracer) Step4->Step5 Step6 6. Incubate Step5->Step6 Step7 7. Read Plate Step6->Step7 Step8 8. Data Analysis (IC50 determination) Step7->Step8 caption TR-FRET assay workflow.

Figure 2: TR-FRET assay workflow.

Cellular Assay: Quantification of Global m6A Levels

This assay assesses the ability of the inhibitor to engage its target in a cellular context and reduce the overall levels of m6A in mRNA.[1]

Principle: An ELISA-based method is used to quantify the relative levels of m6A in poly(A)-purified mRNA from treated cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture relevant cell lines (e.g., MOLM-13 for AML, PC-3 for prostate cancer) under standard conditions.[1][3] The choice of these cell lines is often driven by their known dependence on METTL3 for survival and proliferation.[7]

    • Treat cells with a dose-response of the 1,4,9-triazaspiro[5.5]undecane analog for a specified duration (e.g., 24-48 hours).

  • RNA Isolation and Purification:

    • Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol).

    • Isolate poly(A)-containing mRNA from the total RNA using oligo(dT)-magnetic beads. This step is crucial to enrich for mRNA and remove other RNA species.

    • Quantify the purified mRNA.

  • m6A ELISA:

    • Coat a 96-well plate with the purified mRNA.

    • Block the wells to prevent non-specific antibody binding.

    • Add a primary antibody specific for m6A.

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Normalize the m6A signal to the amount of input RNA.

    • Calculate the percentage of m6A reduction relative to a vehicle-treated control.

    • Plot the percentage of m6A reduction against the inhibitor concentration to determine the EC50 value.

ADME Properties Assessment

Evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the analogs is critical for their development as therapeutic agents.[8][9]

Key In Vitro ADME Assays:

  • Metabolic Stability:

    • Microsomal Stability Assay: Incubate the compound with liver microsomes (human and rat) and a cofactor (NADPH) to assess its susceptibility to phase I metabolism.[8][9] The rate of disappearance of the parent compound is monitored over time by LC-MS/MS to determine the half-life (t1/2).

    • Hepatocyte Stability Assay: Incubate the compound with cryopreserved hepatocytes to evaluate both phase I and phase II metabolism. This provides a more comprehensive picture of hepatic clearance.

  • Permeability:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay predicts passive diffusion across the intestinal barrier by measuring the compound's ability to cross an artificial lipid membrane.[9]

    • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier, to assess both passive and active transport.

  • Plasma Protein Binding:

    • Equilibrium Dialysis: This method determines the fraction of the compound that is bound to plasma proteins, which is a key determinant of its free concentration and in vivo activity.

  • Cytochrome P450 (CYP) Inhibition:

    • Assess the potential for drug-drug interactions by evaluating the inhibitory activity of the compound against the major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2).[9]

Quantitative Data Summary

The following table summarizes key in vitro and cellular activity data for a representative 1,4,9-triazaspiro[5.5]undecane analog, UZH2.[2]

ParameterUZH2
METTL3 IC50 (TR-FRET) 5 nM
MOLM-13 m6A EC50 0.7 µM
PC-3 m6A EC50 2.5 µM
MOLM-13 GI50 (72h) 12 µM
PC-3 GI50 (72h) 70 µM
Human Liver Microsomal t1/2 24 min
Caco-2 Permeability (Papp A->B) 12 x 10⁻⁶ cm/s

Signaling Pathway and Experimental Workflow

The inhibition of METTL3 by 1,4,9-triazaspiro[5.5]undecane analogs initiates a cascade of downstream effects, ultimately leading to anti-leukemic activity. The following diagram illustrates this pathway and the experimental workflow for inhibitor characterization.

Signaling_and_Workflow cluster_pathway Biological Pathway cluster_workflow Experimental Workflow Inhibitor 1,4,9-Triazaspiro[5.5]undecane Analog METTL3 METTL3/14 Complex Inhibitor->METTL3 Inhibition m6A Decreased m6A on mRNA METTL3->m6A Catalyzes Translation Altered mRNA Translation m6A->Translation Oncogenes Reduced Oncogene Expression (e.g., MYC, BCL2) Translation->Oncogenes Phenotype Anti-Leukemic Phenotype (Apoptosis, Differentiation) Oncogenes->Phenotype Synthesis Analog Synthesis Biochemical Biochemical Assays (TR-FRET) Synthesis->Biochemical Cellular Cellular Assays (m6A Quantification, Proliferation) Biochemical->Cellular ADME ADME Profiling Cellular->ADME InVivo In Vivo Studies ADME->InVivo caption Inhibitor mechanism and characterization workflow.

Figure 3: Inhibitor mechanism and characterization workflow.

Conclusion

1,4,9-triazaspiro[5.5]undecane analogs represent a promising new class of therapeutic agents targeting the epitranscriptomic machinery. Their potent and selective inhibition of the METTL3-METTL14 complex offers a clear mechanism-based approach for the treatment of diseases driven by aberrant m6A modification, such as acute myeloid leukemia. The in-depth understanding of their biological target, coupled with the robust experimental methodologies outlined in this guide, provides a solid foundation for the continued development and optimization of this exciting class of compounds. The future of epitranscriptomic drug discovery is bright, and the 1,4,9-triazaspiro[5.5]undecane scaffold is poised to play a significant role in its advancement.

References

  • Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - zora.uzh.ch. (2021). [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed. (2021). [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - ACS Publications. (2021). [Link]

  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PubMed Central. (2023). [Link]

  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - ACS Publications. (2023). [Link]

  • m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - bioRxiv. (2022). [Link]

  • Mining for METTL3 inhibitors to suppress cancer - PMC - NIH. (2021). [Link]

  • An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs - Bio-protocol. (2022). [Link]

  • SAH Methyltransferase TR-FRET Assay - BellBrook Labs. (n.d.). [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015). [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.). [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Nemtabrutinib (CAS 1638221-35-8): A Novel Reversible BTK Inhibitor for Hematologic Malignancies

Introduction

Nemtabrutinib, also identified by the CAS number 1638221-35-8 and known under the development codes MK-1026 and ARQ 531, is an investigational, orally available small molecule that functions as a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, which is a key driver for the proliferation and survival of malignant B-cells.[2][3][4] This makes BTK a validated therapeutic target for a range of B-cell malignancies.

What distinguishes Nemtabrutinib from first-generation BTK inhibitors is its non-covalent, reversible binding mechanism.[2][3] This allows it to effectively inhibit both wild-type BTK and, crucially, the C481S mutant form of the enzyme.[2][3] The C481S mutation is a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib, which rely on forming an irreversible bond with the cysteine at position 481. By circumventing this resistance mechanism, Nemtabrutinib holds promise for patients who have relapsed or become refractory to prior BTK inhibitor therapy. Currently, Nemtabrutinib is under extensive clinical investigation for the treatment of various hematologic cancers, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Follicular Lymphoma (FL).[1][5][6][7]

Physicochemical Properties of Nemtabrutinib

A fundamental understanding of a compound's physicochemical properties is essential for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
CAS Number 1638221-35-8Internal
Molecular Formula C25H23ClN4O4[3]
Molecular Weight 478.9 g/mol [3]
Administration Oral[1][2]

Mechanism of Action: Dual Inhibition of Wild-Type and Mutant BTK

Nemtabrutinib's primary mechanism of action is the potent and reversible inhibition of BTK.[2][3] By binding to the ATP-binding pocket of the kinase, it prevents the autophosphorylation and activation of BTK, thereby blocking downstream signaling cascades that are essential for B-cell proliferation, trafficking, and survival.

A key feature of Nemtabrutinib is its ability to inhibit the C481S mutant BTK, a common source of resistance to covalent BTK inhibitors.[2][3] The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for Nemtabrutinib.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Nemtabrutinib Nemtabrutinib (MK-1026) Nemtabrutinib->BTK Inhibition

Caption: BCR signaling pathway and Nemtabrutinib's point of inhibition.

Recent studies have also suggested that Nemtabrutinib may have underappreciated cross-reactivities, including the ability to downregulate MAPK signaling via MEK.[8][9] This could indicate potential applications in MAPK-driven cancers.[8][9] Molecular docking studies suggest that Nemtabrutinib may bind to the ATP-binding pocket of MEK1.[9]

In Vitro Characterization of Nemtabrutinib

The preclinical evaluation of Nemtabrutinib has involved a range of in vitro assays to determine its potency, selectivity, and cellular activity.

Kinase Inhibition Profile

Biochemical assays are crucial for determining the inhibitory activity of a compound against a panel of kinases. This helps to establish its potency for the intended target (BTK) and its selectivity profile, which can predict potential off-target effects. Nemtabrutinib has been shown to be a potent inhibitor of both wild-type and C481S mutant BTK.

Cellular Activity in Malignant B-Cell Lines

Cell-based assays are essential to confirm that the biochemical activity of a compound translates into a functional effect in a cellular context. For Nemtabrutinib, this involves treating various B-cell malignancy cell lines and assessing endpoints such as inhibition of proliferation, induction of apoptosis, and modulation of downstream signaling pathways.

Interestingly, profiling of Nemtabrutinib across a large panel of cancer cell lines has revealed that its sensitivity is, on average, three times higher in BRAF-mutant cell lines compared to wild-type lines.[8][9] Furthermore, sensitivity to Nemtabrutinib correlates with high expression levels of FGFR3 and high levels of phosphorylated MEK1.[8][9]

Experimental Protocol: Cell Viability Assay

The following is a representative protocol for assessing the effect of Nemtabrutinib on the viability of a B-cell lymphoma cell line (e.g., TMD8).

Objective: To determine the half-maximal inhibitory concentration (IC50) of Nemtabrutinib in a cancer cell line.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Nemtabrutinib stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture TMD8 cells to a sufficient density.

    • Harvest and count the cells.

    • Resuspend the cells in complete growth medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of Nemtabrutinib in complete growth medium. A typical concentration range would be from 10 µM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the normalized data against the logarithm of the Nemtabrutinib concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Caption: Workflow for a cell viability assay to determine IC50.

In Vivo Efficacy and Clinical Development

The promising in vitro profile of Nemtabrutinib has led to its advancement into clinical trials to evaluate its safety and efficacy in patients with various hematologic malignancies.

Preclinical In Vivo Models

While specific preclinical in vivo data is not extensively detailed in the provided search results, it is standard practice to evaluate novel anti-cancer agents in animal models, such as xenograft models where human cancer cell lines are implanted into immunocompromised mice. These studies are critical for assessing a compound's anti-tumor activity, pharmacokinetics, and tolerability before human trials.

Clinical Trials

Nemtabrutinib is currently being investigated in multiple clinical trials, ranging from Phase 1 to Phase 3.[1] These trials are designed to assess its safety, determine the optimal dose, and evaluate its efficacy in various patient populations.

Trial IdentifierPhaseConditionsStatus (as of early 2026)
BELLWAVE-011 (MK-1026-011) Phase 3Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)Recruiting
BELLWAVE-010 (MK-1026-010) Phase 3Relapsed/Refractory CLL/SLLRecruiting
BELLWAVE-003 (MK-1026-003) Phase 2Hematologic Malignancies (including Follicular Lymphoma)Ongoing
NCT0388861 Phase 1/2Metastatic Castration-Resistant Prostate Cancer (as ARV-110)Ongoing

In these trials, Nemtabrutinib is being evaluated as a monotherapy and in combination with other agents.[5] For instance, the BELLWAVE-011 study is comparing Nemtabrutinib to the investigator's choice of ibrutinib or acalabrutinib in first-line treatment of CLL/SLL.[5][10] The BELLWAVE-010 trial is evaluating Nemtabrutinib in combination with venetoclax.[5]

The recommended Phase 2 dose (RP2D) for ARV-110 (another name for Nemtabrutinib) in metastatic castration-resistant prostate cancer was determined to be 420 mg once daily based on safety, pharmacokinetics, and efficacy data from the Phase 1 portion of the study.[11]

Conclusion

Nemtabrutinib (CAS 1638221-35-8) is a promising, next-generation, reversible BTK inhibitor with a distinct mechanism of action that allows it to overcome a key resistance mechanism to covalent BTK inhibitors. Its potent activity against both wild-type and C481S-mutant BTK, coupled with its oral bioavailability, positions it as a potentially valuable therapeutic option for patients with a range of B-cell malignancies. Ongoing Phase 3 clinical trials will be critical in defining its role in the evolving treatment landscape for these diseases. Furthermore, emerging research into its effects on other signaling pathways, such as the MAPK pathway, may open up new avenues for its clinical application.

References

  • Nemtabrutinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Clinical Trials Using Nemtabrutinib. National Cancer Institute. [Link]

  • What is Nemtabrutinib used for?. Patsnap Synapse. [Link]

  • Definition of nemtabrutinib - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Clinical trial of nemtabrutinib in adults with CLL or SLL. NHS Health Research Authority. [Link]

  • A Study of Nemtabrutinib vs Chemoimmunotherapy for Participants With Previously Untreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma Without TP53 Aberrations. MSD Clinical Trials. [Link]

  • Nemtabrutinib | C25H23ClN4O4 | CID 129045720. PubChem - NIH. [Link]

  • A Phase 3, Randomized Study to Compare Nemtabrutinib Versus Comparator (Investigator's Choice of Ibrutinib or Acalabrutinib) in Participants With Untreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (BELLWAVE-011). UVA Health. [Link]

  • nemtabrutinib. My Cancer Genome. [Link]

  • CAS NO. 1638221-35-8 | 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride. Arctom. [Link]

  • 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride|1638221-35-8. AngeneChemical. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride CAS 1638221-35-8. Anan. [Link]

  • Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. NIH. [Link]

  • 1638221-35-8|1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride. BIOFOUNT. [Link]

  • Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. PubMed. [Link]

  • Page 6-1487501 to 1505000 - Cas List Page. Howei Pharm. [Link]

  • Phase 1/2 study of ARV-110, an androgen receptor (AR) PROTAC degrader, in metastatic castration-resistant prostate cancer (mCRPC). ASCO. [Link]

  • Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. ResearchGate. [Link]

  • Nemtabrutinib, a Noncovalent Reversible BTK Inhibitor in Relapsed or Refractory Follicular Lymphoma: Results from the Phase 2 Bellwave-003 Study. ResearchGate. [Link]

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An In-depth Technical Guide to the Structure-Activity Relationship of Triazaspiro[5.5]undecanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The triazaspiro[5.5]undecanone scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. Its rigid, three-dimensional architecture offers a unique framework for engineering highly potent and selective modulators of challenging biological targets. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of triazaspiro[5.5]undecanone derivatives, with a primary focus on their remarkable success as inhibitors of the N6-methyladenosine (m6A) methyltransferase, METTL3. We will delve into the synthetic strategies employed to access this core, explore the intricate molecular interactions that govern target engagement, and present detailed experimental protocols for the biological evaluation of these compounds. Furthermore, this document will touch upon other potential therapeutic applications, positioning the triazaspiro[5.5]undecanone scaffold as a versatile platform for future drug discovery endeavors.

Introduction: The Rationale for Embracing Spirocyclic Scaffolds

In the quest for novel drug candidates with improved efficacy and safety profiles, medicinal chemists are increasingly turning to complex, three-dimensional molecular architectures. Spirocycles, characterized by two rings sharing a single common atom, have garnered significant attention due to their inherent structural rigidity.[1] This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. The triazaspiro[5.5]undecanone core, a specific class of spirocyclic compounds, embodies these desirable characteristics. This guide will illuminate the therapeutic promise of this scaffold by dissecting the structure-activity relationships that underpin its biological activity.

Synthetic Strategies for Accessing the Triazaspiro[5.5]undecanone Core

The successful exploration of the SAR of any chemical series is contingent upon the development of robust and versatile synthetic routes. The synthesis of the 1,4,9-triazaspiro[5.5]undecan-2-one core and its derivatives has been elegantly achieved through a multi-step sequence that allows for the introduction of diversity at key positions.[2][3]

A generalized synthetic workflow is depicted below:

G A Starting Materials: - Substituted Piperidines - Bromoacetates B Step 1: N-Alkylation A->B Base, Solvent C Step 2: Cyclization to form Spirocyclic Intermediate B->C Base, Heat D Step 3: Deprotection C->D Acidic or Reductive Conditions E Core Scaffold: 1,4,9-Triazaspiro[5.5]undecan-2-one D->E F Step 4: Functionalization at N9 E->F Coupling Reactions (e.g., Buchwald-Hartwig) G Diverse Library of Triazaspiro[5.5]undecanone Analogs F->G G cluster_0 METTL3 Active Site cluster_1 Triazaspiro[5.5]undecanone Inhibitor Asn549 Asn549 Ile378 Ile378 Arg379 Arg379 Lipophilic Pocket Lipophilic Pocket Lactam C=O Lactam C=O Lactam C=O->Asn549 H-bond Pyrimidine Moiety Pyrimidine Moiety Pyrimidine Moiety->Ile378 π-stacking N9-Substituent N9-Substituent N9-Substituent->Arg379 Cation-π Piperidine Ring Piperidine Ring Piperidine Ring->Lipophilic Pocket Hydrophobic Interaction G A 1. Enzyme Reaction Setup: - METTL3/METTL14 Enzyme - RNA Substrate - SAM - Test Compound B 2. Incubation (Enzymatic Conversion of SAM to SAH) A->B C 3. Addition of Detection Reagents: - Tb-anti-SAH Antibody (Donor) - Fluorescent SAH Tracer (Acceptor) B->C D 4. Incubation (Competitive Binding) C->D E 5. TR-FRET Signal Reading D->E F 6. Data Analysis: - Calculate FRET Ratio - Determine IC50 E->F

Sources

Foreword: Charting the Unexplored Biological Landscape of a Novel Spirocyclic Compound

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preliminary in vitro evaluation of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride, a novel chemical entity.

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Central to this endeavor is the initial in vitro characterization of new chemical entities, a process that provides the first glimpse into their potential biological activities and liabilities. This guide focuses on a strategic approach to the preliminary in vitro evaluation of this compound, a spirocyclic compound for which, to date, no public data on biological activity exists. The spirocyclic scaffold itself is of significant interest in medicinal chemistry, with related structures like 1,4,9-Triazaspiro[5.5]undecan-2-one and 1,9-diazaspiro[5.5]undecane derivatives showing promise in various therapeutic areas, including cancer and neurological disorders.[1][2][3][4][5]

Given the absence of pre-existing data for this specific compound, this whitepaper will not detail known activities but will instead provide a comprehensive, tiered strategy for its initial in vitro screening. This approach is designed to efficiently and logically probe for a range of potential biological effects, from general cytotoxicity to more specific antimicrobial, receptor-binding, and enzyme-inhibiting activities. The methodologies presented are grounded in established and widely accepted protocols, ensuring the generation of robust and reliable data. This document is intended to serve as a roadmap for researchers and drug development professionals embarking on the exciting, yet challenging, journey of characterizing a novel chemical entity.

Section 1: Foundational Assessment - Cytotoxicity Profiling

The initial and most critical step in evaluating any novel compound is to determine its cytotoxic potential.[6][7] This foundational assessment informs the concentration ranges for subsequent, more specific assays and provides an early indication of the compound's therapeutic window. A broad-spectrum cytotoxicity screen against a panel of representative cell lines is recommended.

Rationale for Cell Line Selection

The choice of cell lines should be strategic, encompassing both cancerous and non-cancerous cell types to assess for potential selective toxicity. A suggested starting panel could include:

  • Human Dermal Fibroblasts (HDFs): As a representation of normal, healthy tissue.

  • A panel of cancer cell lines from diverse origins: For example, a lung cancer line (e.g., A549), a breast cancer line (e.g., MCF-7), and a leukemia line (e.g., K562). This diversity allows for the early identification of any cancer-type specific effects.

Recommended Cytotoxicity Assays

Employing orthogonal assays that measure different aspects of cell death is crucial for generating a comprehensive and reliable cytotoxicity profile.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of membrane integrity and cytotoxicity.[6][8][9]

By combining these two assays, a more complete picture of the compound's effect on cell health can be obtained.[10][11]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for a standard duration, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[6]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reagent mixture.

  • Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on a maximum LDH release control (cells lysed with a detergent).[8][9]

Data Presentation

The IC50 values obtained from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison across different cell lines and time points.

Cell LineAssayIncubation Time (hours)IC50 (µM)
HDFMTT48
HDFLDH48
A549MTT48
A549LDH48
MCF-7MTT48
MCF-7LDH48
K562MTT48
K562LDH48
Visualization of the Cytotoxicity Screening Workflow

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start: Obtain Compound select_cells Select Cell Lines (Cancerous & Non-cancerous) start->select_cells seed_cells Seed Cells in 96-Well Plates select_cells->seed_cells prepare_dilutions Prepare Serial Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 calculate_cytotoxicity->determine_ic50 end End: Cytotoxicity Profile determine_ic50->end

Caption: Workflow for initial cytotoxicity screening.

Section 2: Broadening the Scope - Antimicrobial Activity Screening

Many nitrogen-containing heterocyclic compounds exhibit antimicrobial properties. Therefore, a preliminary screen for antibacterial and antifungal activity is a logical next step.

Rationale for Microbial Strain Selection

A representative panel of pathogenic bacteria and fungi should be selected, including:

  • Gram-positive bacteria: Staphylococcus aureus

  • Gram-negative bacteria: Escherichia coli

  • Yeast: Candida albicans

Recommended Antimicrobial Assays
  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12]

  • Kirby-Bauer Disk Diffusion Test: A qualitative method to assess the susceptibility of bacteria to the compound.[12][13][14][15][16]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Prepare Inoculum: Grow the microbial strains to a specific turbidity, corresponding to a standardized cell density.

  • Serial Dilutions: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test
  • Prepare Agar Plates: Use Mueller-Hinton agar for bacteria.[13]

  • Inoculate Plates: Swab the surface of the agar with the standardized microbial inoculum to create a lawn of growth.[13][15]

  • Apply Disks: Place sterile paper disks impregnated with a known concentration of the compound onto the agar surface.[13][16]

  • Incubation: Incubate the plates under appropriate conditions.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth has been inhibited.[13][14][15]

Data Presentation

The results of the antimicrobial screening can be presented in a table.

Microbial StrainAssayResult
Staphylococcus aureusMIC(µg/mL)
Staphylococcus aureusZone of Inhibition(mm)
Escherichia coliMIC(µg/mL)
Escherichia coliZone of Inhibition(mm)
Candida albicansMIC(µg/mL)
Candida albicansZone of Inhibition(mm)

Section 3: Delving Deeper - Target-Based Screening

Should the initial cytotoxicity and antimicrobial screens yield interesting results, or if there is a structural rationale to suspect interaction with specific protein families, more targeted in vitro assays can be employed.[17][18]

Receptor Binding Assays

If the spirocyclic scaffold suggests a potential interaction with a particular class of receptors (e.g., G-protein coupled receptors), a competitive radioligand binding assay can be performed.[19][20][21][22][23]

This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to a specific receptor.[19] A reduction in the amount of bound radioligand in the presence of the test compound indicates binding to the receptor.

  • Prepare Receptor Source: This can be a cell membrane preparation or a purified receptor.

  • Incubation: Incubate the receptor source with a fixed concentration of a high-affinity radioligand and varying concentrations of the test compound.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by filtration.

  • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the Ki (inhibitory constant).

Enzyme Inhibition Assays

The structure of the compound may also suggest potential inhibitory activity against certain enzymes.[24] Enzyme inhibition assays are designed to measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[25][26][27][28]

The activity of an enzyme is monitored in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and any necessary cofactors in a suitable buffer.

  • Initiate Reaction: Initiate the reaction by adding either the enzyme or the substrate.

  • Monitor Reaction: Monitor the progress of the reaction over time by measuring the formation of a product or the depletion of a substrate. This can be done using various detection methods, such as spectrophotometry or fluorometry.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the compound. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[27][28]

Visualization of Target-Based Screening Logic

Target_Screening_Logic cluster_decision Decision Point cluster_receptor Receptor Binding Pathway cluster_enzyme Enzyme Inhibition Pathway cluster_outcome Outcome initial_data Interesting Initial Data or Structural Rationale? receptor_hypothesis Hypothesize Receptor Interaction initial_data->receptor_hypothesis Yes enzyme_hypothesis Hypothesize Enzyme Inhibition initial_data->enzyme_hypothesis Yes binding_assay Competitive Radioligand Binding Assay receptor_hypothesis->binding_assay determine_ki Determine Ki binding_assay->determine_ki target_identification Potential Target(s) Identified determine_ki->target_identification inhibition_assay Enzyme Inhibition Assay enzyme_hypothesis->inhibition_assay determine_ic50_mechanism Determine IC50 and Mechanism of Inhibition inhibition_assay->determine_ic50_mechanism determine_ic50_mechanism->target_identification

Caption: Decision tree for proceeding to target-based assays.

Conclusion: A Strategic Path Forward

The in vitro evaluation of a novel chemical entity like this compound requires a systematic and logical approach. By beginning with a broad assessment of cytotoxicity and then progressing to more specific antimicrobial and target-based assays, researchers can efficiently gather the critical preliminary data needed to guide further drug discovery and development efforts. The methodologies outlined in this guide provide a robust framework for this initial characterization, ensuring that the data generated is both reliable and informative. The journey of a new compound from the bench to the clinic is long and arduous, but it begins with these foundational in vitro studies.

References

  • Idelevich, E. A., & Becker, K. (2019). Conventional methods and future trends in antimicrobial susceptibility testing. Clinical Microbiology Reviews, 32(4), e00013-19. Available from: [Link]

  • Microbiology learning. The Kirby Bauer Method and E Test for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Virtual Interactive Bacteriology Laboratory. Antimicrobial Susceptibility. Available from: [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. Available from: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • Powers, A. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774. Available from: [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Available from: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Available from: [Link]

  • Biobide. What is an Inhibition Assay? Available from: [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Available from: [Link]

  • ResearchGate. Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay. Available from: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Available from: [Link]

  • Wikipedia. Enzyme assay. Available from: [Link]

  • MDPI. (2021). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. Available from: [Link]

  • ResearchGate. MTT assays (% inhibition of cell viability) and LDH release assay (% cytotoxicity). Available from: [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Available from: [Link]

  • Chem Help ASAP. (2023, August 28). using assays to discovery new drugs [Video]. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available from: [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Available from: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. Available from: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. Available from: [Link]

  • MDPI. (2024). In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. Available from: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA (Zurich Open Repository and Archive). Available from: [Link]

  • National Center for Biotechnology Information. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available from: [Link]

  • Arkat USA, Inc. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Available from: [Link]

  • Google Patents. (n.d.). MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

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Discovery of novel triazaspiro[5.5]undecane-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Triazaspiro[5.5]undecane-Based Compounds

Authored by a Senior Application Scientist

Preamble: The Emergence of the Triazaspiro[5.5]undecane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional diversity is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged" structures due to their ability to project substituents into distinct vectors of chemical space, often leading to improved target affinity and optimized physicochemical properties. This guide focuses on a particularly promising class: the triazaspiro[5.5]undecane core.

Unlike their more explored diaza-counterparts, triazaspiro[5.5]undecane derivatives present a unique constellation of nitrogen atoms that serve as critical anchor points for pharmacophoric features and as handles for synthetic diversification.[1] Recent breakthroughs have highlighted their potential in targeting complex diseases, most notably as potent and selective inhibitors of the METTL3/METTL14 protein complex, a key player in RNA epigenetics and a high-value target in oncology.[2][3][4] Furthermore, this scaffold has been investigated for its capacity to modulate chemokine receptors, indicating its broader therapeutic applicability in inflammatory diseases, asthma, and arthritis.[5][6][7]

This document provides a technical deep-dive into the discovery pipeline for novel triazaspiro[5.5]undecane-based compounds, from rational design and synthesis to biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.

Section 1: The Synthetic Cornerstone: Constructing the Triazaspiro[5.5]undecane Core

The viability of any scaffold in a drug discovery campaign hinges on a robust and adaptable synthetic strategy. The synthesis of the 1,4,9-triazaspiro[5.5]undecan-2-one core is a multi-step process that requires precise control over reactivity and selectivity. The causality behind our chosen route is to build complexity sequentially, starting from commercially available materials and employing high-yield, well-characterized reactions.

Workflow for Core Synthesis

The following diagram outlines the general synthetic workflow, which serves as the foundation for generating a library of diverse analogs.

G cluster_0 Phase 1: Piperidine Functionalization cluster_1 Phase 2: Spirocycle Formation cluster_2 Phase 3: Final Derivatization start Commercially Available 4,4-Disubstituted Piperidine step1 Alkylation of Piperidine Nitrogen (e.g., with Arylmethyl Halide) start->step1 Base (K2CO3) Solvent (DMF) step2 Buchwald-Hartwig Coupling with Boc-protected Amine step1->step2 Pd Catalyst Ligand (Ruphos) step3 Boc Deprotection (Acidic Conditions) step2->step3 HCl or TFA step4 Cyclization via Alkylation (e.g., with Ethyl Bromoacetate) step3->step4 Base (Et3N) step5 Nucleophilic Aromatic Substitution (SNAr) or Amide Coupling step4->step5 Diverse Building Blocks end Final Triazaspiro[5.5]undecane Derivative Library step5->end

Caption: General Synthetic Workflow for Triazaspiro[5.5]undecane Analogs.

Detailed Protocol: Synthesis of a Key Intermediate

The following protocol details the synthesis of tert-Butyl 2-Oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate, a versatile intermediate for further diversification, adapted from established literature methods.[2]

Objective: To synthesize a core spirocyclic intermediate amenable to late-stage functionalization.

Materials:

  • Starting Piperidine Derivative (e.g., 1-benzyl-4,4-dimethylpiperidine)

  • Boc-piperazine

  • Palladium Catalyst (e.g., Ruphos Pd G4) and Ligand (Ruphos)

  • Cesium Carbonate (Cs2CO3)

  • Dioxane (anhydrous)

  • Hydrochloric Acid (HCl, 4M in dioxane)

  • Methanol (MeOH)

  • Ethyl 2-bromoacetate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Buchwald-Hartwig Amination:

    • Rationale: This cross-coupling reaction is the most efficient method for forming the critical C-N bond between the aryl halide (on the functionalized piperidine) and the protected amine. The choice of a bulky phosphine ligand like Ruphos is crucial for promoting reductive elimination and accommodating sterically demanding substrates.

    • To a nitrogen-flushed reaction vessel, add the aryl-halide-substituted piperidine (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv), Cs2CO3 (2.0 equiv), Ruphos ligand (0.02 equiv), and Ruphos Pd G4 catalyst (0.01 equiv).

    • Add anhydrous dioxane and degas the mixture thoroughly.

    • Heat the reaction to 100-150 °C and monitor by LC-MS until the starting material is consumed (typically 12-18 hours).

    • Cool the reaction, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the Boc-protected coupled product.

  • Boc Group Deprotection:

    • Rationale: Removal of the Boc protecting group is necessary to liberate the secondary amine for the subsequent cyclization step. Strong acidic conditions are required for this transformation.

    • Dissolve the product from Step 1 in Methanol.

    • Add a solution of HCl (4M in dioxane, 5.0 equiv) dropwise at room temperature.

    • Stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Concentrate the reaction mixture in vacuo to yield the secondary amine hydrochloride salt, which can often be used directly in the next step.

  • Intramolecular Cyclization:

    • Rationale: This step forms the second ring of the spirocycle. The liberated secondary amine acts as a nucleophile, displacing the bromide from ethyl bromoacetate, followed by an intramolecular amidation to form the lactam ring.

    • Suspend the amine salt from Step 2 in DCM.

    • Cool the mixture to 0 °C and add Et3N (2.5 equiv) to neutralize the hydrochloride salt and act as a base.

    • Slowly add ethyl 2-bromoacetate (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4, filter, and concentrate.

    • Purify the crude product via silica gel chromatography to obtain the target tert-Butyl 2-Oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate.

Self-Validation: The identity and purity of the intermediate must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to library synthesis. Purity should exceed 95% as determined by HPLC.

Section 2: Structure-Activity Relationship (SAR) and Lead Optimization

The discovery of a "hit" compound is only the beginning. A systematic SAR exploration is essential to transform a moderately active molecule into a potent and selective lead candidate.[8][9] The triazaspiro[5.5]undecane scaffold offers multiple points for diversification, primarily at the N1 and N9 positions of the core.

A case study on the optimization of METTL3 inhibitors demonstrates this principle effectively.[2] An initial hit was improved over 1400-fold in potency through rational, structure-guided design.

Key SAR Insights for METTL3 Inhibition

The following table summarizes key structural modifications and their impact on inhibitory activity, providing a blueprint for rational design.

Compound IDR1 Substitution (at N9)R2 Substitution (on Pyrimidine at N1)METTL3 IC₅₀ (µM)Key Insight
2 BenzylMethylamine5.0Baseline compound establishing the core pharmacophore.
4 Pyridin-2-ylmethylMethylamine1.8Introduction of a pyridine nitrogen improves ligand efficiency, likely through enhanced solubility or additional hydrogen bonding opportunities.[2]
5 BenzylBenzylamine0.79Replacing the small methylamine with a larger benzylamine group significantly boosts potency, suggesting a beneficial cation-π interaction with Arg379 in the target's binding pocket.[2]
22 (UZH2) Pyridin-2-ylmethyl(R)-1-(4-fluorophenyl)ethylamine0.005 The final lead compound combines the optimal pyridine core with a chiral, fluorinated phenyl-ethylamine sidechain, achieving single-digit nanomolar potency. This highlights the importance of exploring stereochemistry and specific aromatic substitutions.[2][4]

These findings underscore the importance of a multi-parameter optimization approach. The spirocyclic core serves as a rigid anchor, while modifications to the peripheral substituents are used to fine-tune interactions with specific residues in the target protein's binding site.[10][11]

Section 3: Biological Evaluation: A Validated Screening Cascade

A robust screening cascade is critical for identifying and prioritizing compounds. The workflow must be logical, progressing from high-throughput primary assays to more complex, physiologically relevant secondary and cellular assays.

Screening Cascade for METTL3 Inhibitors

G cluster_0 Primary Screening cluster_1 Secondary & Selectivity Assays cluster_2 Cellular & ADME Profiling cluster_3 In Vivo Validation a Compound Library (Triazaspiro[5.5]undecanes) b Biochemical TR-FRET Assay (High-Throughput) a->b c Determine IC₅₀ (Potency Ranking) b->c d Orthogonal Biochemical Assay (e.g., AlphaLISA) c->d e Selectivity Panel (Other Methyltransferases, e.g., METTL16) d->e f Cellular Target Engagement (m⁶A/A Ratio in Cancer Cells) e->f g ADME Profiling (Permeability, Stability) f->g h Pharmacokinetic Studies g->h i Xenograft Efficacy Models h->i

Caption: A robust screening cascade for the validation of novel inhibitors.

Protocol: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay

Objective: To quantitatively measure the inhibition of METTL3 enzymatic activity in a high-throughput format.

Rationale: This assay is highly sensitive and robust, making it ideal for primary screening. It measures the methylation of a biotinylated RNA substrate by the METTL3/14 complex. A europium-labeled anti-m⁶A antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds the biotinylated RNA. Methylation brings the donor and acceptor into proximity, generating a FRET signal.

Materials:

  • Recombinant METTL3/METTL14 complex

  • S-adenosylmethionine (SAM) - methyl donor

  • Biotinylated RNA substrate

  • Europium (Eu)-labeled anti-m⁶A antibody

  • Streptavidin-d2 (acceptor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20, 1 mM DTT)

  • 384-well low-volume plates

  • Test compounds (serially diluted in DMSO)

Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of test compounds from the dilution series into the 384-well assay plates.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing the METTL3/14 complex and the biotinylated RNA substrate in assay buffer.

  • Initiation of Reaction: Add 5 µL of a solution containing SAM in assay buffer to start the methylation reaction.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection mix containing the Eu-labeled antibody and streptavidin-d2 in detection buffer.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plates on a compatible TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Future Directions and Conclusion

The 1,4,9-triazaspiro[5.5]undecane scaffold has been decisively validated as a source of potent, selective, and cell-active inhibitors of the METTL3 methyltransferase.[2][4] The lead compound UZH2 demonstrates favorable ADME properties and reduces m⁶A RNA levels in leukemia and prostate cancer cell lines, establishing a clear path toward preclinical development.[2][4]

Beyond oncology and RNA epigenetics, the therapeutic potential of this scaffold remains largely untapped. Early investigations into triazaspiro[5.5]undecane derivatives as modulators of chemokine receptors for treating inflammatory diseases suggest a broad utility.[5][6] Furthermore, related triazaspiro-diones have shown promise as myelostimulators, indicating a potential role in hematopoiesis.[12][13]

Future research should focus on:

  • Expanding the Target Space: Systematically screening triazaspiro[5.5]undecane libraries against other enzyme classes and receptor families.

  • Elucidating Off-Target Effects: Comprehensive profiling to ensure the safety and specificity of lead candidates.

  • Optimizing for CNS Penetration: For neurological targets, modifications to enhance blood-brain barrier permeability will be necessary.

References

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Lenci, E., & Trabocchi, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(28), 17089-17103. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Semantic Scholar. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

  • Ono Pharmaceutical Co. (2004). Triazaspiro[5.5]undecane derivatives and drugs containing the same as the active ingredient.
  • Ono Pharmaceutical Co. (2001). TRIAZASPIRO[5.5]UNDECANE DERIVATIVES AND DRUGS CONTAINING THE SAME AS THE ACTIVE INGREDIENT. WIPO Patentscope. [Link]

  • Arapova, N. A., Anis'kova, T. V., & Ogorodnikova, V. V. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Semantic Scholar. [Link]

  • Ono Pharmaceutical Co. (2006). Triazaspiro[5.5]undecane derivatives and drugs containing the same as the active ingredient. PubChem. [Link]

  • Arapova, N. A., Anis'kova, T. V., & Ogorodnikova, V. V. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2020). PubMed Central. [Link]

  • Structure Activity Relationships (SAR). Drug Design. [Link]

  • Guha, R. (2013). On Exploring Structure Activity Relationships. PubMed Central. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2005). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

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Spectroscopic data for 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one Dihydrochloride

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel spirocyclic compound, this compound. As a Senior Application Scientist, my goal is to offer not just data, but a framework for understanding the causality behind experimental choices and for ensuring the integrity of your analytical results. The protocols and interpretations that follow are designed to be self-validating, providing a robust approach to structural elucidation and purity assessment.

Introduction to the Spirocyclic Scaffold

The 1,4,9-triazaspiro[5.5]undecane core is a key pharmacophore in modern medicinal chemistry, notably in the development of potent and selective enzyme inhibitors.[1][2][3] The precise arrangement of nitrogen atoms and the rigid spirocyclic structure can allow for specific interactions within a biological target's binding site. The title compound, this compound, is a derivative of this important scaffold. Its characterization is paramount for ensuring its identity, purity, and suitability for downstream applications in drug discovery and development.

Molecular Structure:

Spectroscopic_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Interpretation Data Interpretation cluster_Conclusion Conclusion H_NMR ¹H NMR H_NMR_Int Proton Environment (Shift, Multiplicity, Integration) H_NMR->H_NMR_Int C_NMR ¹³C NMR C_NMR_Int Carbon Skeleton (Number of signals, DEPT) C_NMR->C_NMR_Int MS HRMS (ESI+) MS_Int Molecular Formula (Accurate Mass of [M+H]⁺) MS->MS_Int IR FTIR-ATR IR_Int Functional Groups (C=O, N-H, C-H) IR->IR_Int Structure_Confirmation Structure Confirmation & Purity Assessment H_NMR_Int->Structure_Confirmation C_NMR_Int->Structure_Confirmation MS_Int->Structure_Confirmation IR_Int->Structure_Confirmation

Caption: Integrated workflow for spectroscopic structure confirmation.

References

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Europe PMC. [Link]

  • Angene Chemical. (n.d.). 1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one. Retrieved January 19, 2026, from [Link]

  • University of Zurich. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA (Zurich Open Repository and Archive). [Link]

  • ResearchGate. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1,4,9-Triazaspiro[5.5]undecane-based METTL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Epitranscriptome through METTL3 Inhibition

The field of epitranscriptomics has unveiled a new layer of gene regulation, where chemical modifications on RNA molecules dictate their fate and function. Among the more than 160 known RNA modifications, N6-methyladenosine (m6A) is the most prevalent in eukaryotic messenger RNA (mRNA).[1][2] This dynamic and reversible modification is a critical regulator of mRNA metabolism, influencing splicing, stability, translation, and degradation.[3] The primary enzymatic writer of the m6A mark is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit.[1][4][5]

Dysregulation of METTL3 activity has been implicated in a variety of human diseases, including several types of cancer, making it a compelling therapeutic target.[1][2][6] Elevated METTL3 levels are often correlated with enhanced proliferation, metastasis, and chemoresistance in cancer cells.[6] Consequently, the development of potent and selective METTL3 inhibitors has become a significant focus of academic and industrial research.

This guide provides a comprehensive overview and detailed experimental protocols for utilizing a novel class of METTL3 inhibitors based on the 1,4,9-triazaspiro[5.5]undecane scaffold. A notable example from this class is the potent inhibitor UZH2, which has demonstrated a 1400-fold improvement in potency in biochemical assays, with an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay.[1][2] These compounds have shown promising cellular activity, including target engagement and reduction of global m6A levels in cancer cell lines such as the acute myeloid leukemia (AML) cell line MOLM-13 and the prostate cancer cell line PC-3.[1][2]

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step guidance for the effective use and evaluation of these inhibitors in a laboratory setting.

Mechanism of Action: How 1,4,9-Triazaspiro[5.5]undecane Inhibitors Work

The METTL3-METTL14 complex functions by transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to the N6 position of adenosine residues within a specific consensus sequence on RNA.[7][8] The 1,4,9-triazaspiro[5.5]undecane-based inhibitors, such as UZH2, are competitive inhibitors that bind to the SAM-binding pocket of METTL3.[9] This binding prevents the natural cofactor, SAM, from accessing the active site, thereby blocking the methyltransferase activity of the enzyme. The inhibition of METTL3 leads to a global decrease in m6A levels on mRNA, which in turn alters the expression of genes involved in critical cellular processes like proliferation and apoptosis.[3]

METTL3_Inhibition_Pathway cluster_0 METTL3-METTL14 Complex METTL3 METTL3 (Catalytic Subunit) m6A_RNA m6A-Modified RNA METTL3->m6A_RNA Catalyzes Methylation METTL14 METTL14 (Structural Subunit) SAM SAM (Methyl Donor) SAM->METTL3 Binds to active site Inhibitor 1,4,9-Triazaspiro[5.5]undecane Inhibitor (e.g., UZH2) Inhibitor->METTL3 Competitively Binds to SAM pocket RNA Substrate RNA (with GGACU motif) RNA->METTL3 Downstream Altered Gene Expression (e.g., Apoptosis, Differentiation) m6A_RNA->Downstream Leads to

Caption: Mechanism of METTL3 inhibition by 1,4,9-triazaspiro[5.5]undecane derivatives.

Experimental Workflows and Protocols

A robust evaluation of METTL3 inhibitors requires a multi-faceted approach, starting from biochemical validation of enzymatic inhibition to cellular assays confirming target engagement and downstream functional effects.

Experimental_Workflow Biochem Biochemical Assays (Potency & Selectivity) Cellular_TE Cellular Target Engagement (Permeability & Binding) Biochem->Cellular_TE Validate Hits Data Data Analysis & Interpretation Biochem->Data Downstream Downstream Cellular Assays (Functional Effects) Cellular_TE->Downstream Confirm Mechanism Cellular_TE->Data Downstream->Data

Sources

METTL3 inhibitor assays in MOLM-13 acute myeloid leukemia cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N6-methyladenosine (m6A) RNA modification, primarily installed by the METTL3-METTL14 methyltransferase complex, is a critical regulator of gene expression. In acute myeloid leukemia (AML), METTL3 is frequently overexpressed and acts as an oncogenic driver, promoting leukemia cell survival and blocking differentiation.[1][2][3][4] Consequently, METTL3 has emerged as a high-priority therapeutic target. This document provides a comprehensive suite of validated protocols for researchers to characterize the efficacy of METTL3 inhibitors in MOLM-13 cells, a widely-used and clinically relevant AML cell line.[1][3][5] The assays described herein cover the assessment of cell viability, apoptosis induction, molecular target engagement, and direct measurement of m6A modification levels, providing a robust framework for preclinical evaluation of novel METTL3-targeting compounds.

Introduction: The Rationale for Targeting METTL3 in AML

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, influencing every stage of the mRNA lifecycle, including splicing, nuclear export, stability, and translation.[6] The primary "writer" of this epigenetic mark is a complex whose catalytic core is METTL3.

In AML, the cellular machinery for m6A methylation is often hijacked. METTL3 is highly expressed in AML cells compared to healthy hematopoietic stem cells and is essential for maintaining the leukemic state.[3][7] It achieves this by enhancing the translation of key oncogenic transcripts, such as c-MYC, BCL2, SP1, and BRD4, which collectively drive proliferation and inhibit apoptosis.[1][3][5] Genetic or pharmacological inhibition of METTL3 in AML cell lines, including MOLM-13, leads to a reduction in m6A levels, decreased proliferation, induction of apoptosis, and myeloid differentiation.[1][5] These findings establish a clear rationale for the development of small-molecule METTL3 inhibitors as a novel therapeutic strategy for AML.

The METTL3 Signaling Axis in AML

The oncogenic activity of METTL3 in AML is mediated through its catalytic function. The following diagram illustrates the core pathway and the expected impact of a METTL3 inhibitor.

METTL3_Pathway cluster_0 Upstream cluster_1 mRNA Targets cluster_2 Downstream Effects cluster_3 Inhibitor Action METTL3 METTL3/METTL14 Complex mRNA Target mRNAs (e.g., c-MYC, BCL2, SP1) METTL3->mRNA m6A Catalysis m6A_mRNA m6A-Modified mRNA Translation Enhanced Translation m6A_mRNA->Translation YTHDF 'Reader' binding Proliferation Leukemic Proliferation & Survival Translation->Proliferation Differentiation Blocked Differentiation Translation->Differentiation Inhibitor METTL3 Inhibitor (e.g., STM2457) Inhibitor->METTL3 Inhibits Catalytic Activity Workflow Start Culture MOLM-13 Cells Treatment Treat with METTL3 Inhibitor (Dose-Response & Time-Course) Start->Treatment Viability Assay 1: Cell Viability (CellTiter-Glo®) Treatment->Viability Phenotypic Outcome Apoptosis Assay 2: Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Mechanism of Death Western Assay 3: Target Engagement (Western Blot) Treatment->Western Protein Modulation DotBlot Assay 4: Global m6A Levels (m6A Dot Blot) Treatment->DotBlot Direct Target Inhibition

Caption: Recommended workflow for characterizing METTL3 inhibitors in MOLM-13 cells.

Core Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key assays. For all experiments, MOLM-13 cells should be maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and cultured at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase with >95% viability before starting any experiment.

Assay 1: Cell Viability & Proliferation (CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. [8][9]A decrease in ATP is proportional to the number of viable cells. This assay is used to determine the dose-dependent cytotoxic or cytostatic effect of the METTL3 inhibitor and to calculate its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • MOLM-13 cells

  • METTL3 inhibitor (e.g., STM2457, CAS 2499663-01-1) [10]* DMSO (Vehicle control)

  • Culture medium (RPMI-1640 + 10% FBS)

  • White, opaque-walled 96-well microplates

  • CellTiter-Glo® 2.0 Assay Reagent (Promega, Cat. No. G9241 or similar)

  • Luminometer

Protocol:

  • Cell Seeding: Harvest and count MOLM-13 cells. Resuspend cells in fresh culture medium to a density of 1 x 10⁵ cells/mL. Add 50 µL of the cell suspension (5,000 cells) to each well of a 96-well opaque plate.

  • Compound Preparation: Prepare a 2X serial dilution of the METTL3 inhibitor in culture medium. For example, for a final concentration range of 10 µM to 1 nM, prepare 2X solutions from 20 µM to 2 nM. Include a vehicle-only control (e.g., 0.2% DMSO).

  • Cell Treatment: Add 50 µL of the 2X compound dilutions to the corresponding wells containing cells. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂. Rationale: A 72-hour incubation period is often sufficient to observe the anti-proliferative effects of epigenetic modifiers.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature for at least 30 minutes before use. [11][12]6. Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. [12]Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. [11][12]Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [11][12]8. Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence from "medium-only" background wells.

  • Normalize the data by setting the average signal from vehicle-treated wells to 100% viability.

  • Plot the normalized viability (%) against the log concentration of the inhibitor.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Treatment Hypothetical Luminescence (RLU) Normalized Viability (%) Calculated IC₅₀
Vehicle (DMSO)850,000100%\multirow{3}{*}{~3.5 µM}[13]
METTL3 Inhibitor (1 µM)680,00080%
METTL3 Inhibitor (10 µM)170,00020%
Assay 2: Apoptosis Induction (Annexin V & PI Staining)

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [14]Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells that have lost membrane integrity. [15]Flow cytometry is used to quantify these distinct cell populations.

Materials:

  • Treated MOLM-13 cells

  • FITC Annexin V Apoptosis Detection Kit (e.g., from BioLegend, Thermo Fisher, or similar) containing:

    • FITC Annexin V

    • Propidium Iodide (PI) Solution

    • 10X Annexin V Binding Buffer

  • Cold 1X PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed MOLM-13 cells at 2 x 10⁵ cells/mL in 6-well plates. Treat with the METTL3 inhibitor at 1X and 5X the IC₅₀ concentration, alongside a vehicle control, for 48 hours.

  • Cell Harvesting: Collect the cells, including any floating cells in the supernatant, into 1.5 mL microcentrifuge tubes. Centrifuge at 400 x g for 5 minutes. [16]3. Washing: Discard the supernatant and gently wash the cells once with 1 mL of cold 1X PBS. Centrifuge again at 400 x g for 5 minutes.

  • Staining Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. [16]5. Resuspension: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. [16]The cell concentration should be approximately 1-5 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of PI Solution to each 100 µL cell suspension. Gently vortex the tubes.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [14][16]8. Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after this step.

  • Data Acquisition: Analyze the samples on a flow cytometer within 1 hour. Be sure to include unstained, PI-only, and FITC-only controls for proper compensation and gating.

Data Analysis:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic/secondary necrotic cells [14]* Q3 (Annexin V- / PI-): Live, viable cells [14]* Q4 (Annexin V+ / PI-): Early apoptotic cells

  • Calculate the percentage of cells in each quadrant. A successful METTL3 inhibitor will show a dose-dependent increase in the percentage of early (Q4) and late (Q2) apoptotic cells. [5]

    Treatment Live Cells (Q3) Early Apoptotic (Q4) Late Apoptotic (Q2)
    Vehicle (DMSO) ~90% <5% <5%
    METTL3 Inhibitor (1X IC₅₀) ~65% ~15% ~15%

    | METTL3 Inhibitor (5X IC₅₀) | ~30% | ~25% | ~40% |

Assay 3: Target & Downstream Protein Modulation (Western Blot)

Principle: Western blotting is used to verify that the inhibitor's phenotypic effects are linked to the target pathway. For a METTL3 inhibitor, this involves observing a dose-dependent reduction in the protein levels of key downstream targets known to be regulated by m6A-dependent translation, such as SP1 and BRD4. [3][5]It is also good practice to measure METTL3 protein levels to confirm that the inhibitor does not simply induce its degradation.

Materials:

  • Treated MOLM-13 cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies:

    • Anti-METTL3 (e.g., Cell Signaling Technology, #96391) [17] * Anti-SP1

    • Anti-BRD4

    • Anti-GAPDH or β-Actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment & Lysis: Treat MOLM-13 cells with increasing concentrations of the METTL3 inhibitor (e.g., 0, 0.5, 1, 2, 5 µM) for 48-72 hours. Harvest and wash the cells, then lyse the pellets in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

Data Analysis:

  • Perform densitometry analysis on the bands using software like ImageJ.

  • Normalize the band intensity of target proteins (SP1, BRD4) to the loading control (GAPDH).

  • A potent METTL3 inhibitor should cause a dose-dependent decrease in SP1 and BRD4 protein levels, while METTL3 levels remain relatively unchanged. [5]

    Treatment Relative SP1 Level Relative BRD4 Level Relative METTL3 Level
    Vehicle (DMSO) 1.0 1.0 1.0
    METTL3 Inhibitor (1 µM) ~0.7 ~0.8 ~1.0

    | METTL3 Inhibitor (5 µM) | ~0.3 | ~0.4 | ~0.9 |

Assay 4: Global m6A Level Quantification (m6A Dot Blot)

Principle: This assay provides direct evidence of the inhibitor's catalytic activity on METTL3. It measures the total amount of m6A modification in a given amount of RNA. A successful inhibitor will cause a dose-dependent reduction in global m6A levels. [5] Materials:

  • Treated MOLM-13 cell pellets

  • Total RNA or Poly(A) mRNA purification kit

  • Amersham Hybond-N+ membrane or similar

  • Anti-m6A antibody (e.g., Synaptic Systems, #202 003)

  • HRP-conjugated secondary antibody

  • UV cross-linker

  • Methylene Blue solution

  • Blocking buffer (5% non-fat milk in PBST)

  • ECL substrate and imaging system

Protocol:

  • Cell Treatment and RNA Isolation: Treat MOLM-13 cells with the METTL3 inhibitor for 24-48 hours. Isolate total RNA or enrich for poly(A) mRNA using a commercial kit. Rationale: Poly(A) enrichment provides a cleaner signal as m6A is most prevalent on mRNA.

  • RNA Quantification and Denaturation: Quantify the RNA using a NanoDrop spectrophotometer. Prepare serial dilutions of your RNA samples (e.g., 400 ng, 200 ng, 100 ng) in nuclease-free water. Denature the RNA by heating at 65°C for 5 minutes, then immediately chill on ice.

  • Membrane Spotting: Carefully spot 2 µL of each RNA dilution onto a Hybond-N+ membrane. Allow the spots to air dry completely. [18]4. UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker (e.g., 254 nm, 120 mJ/cm²). [18]5. Blocking: Block the membrane in 5% milk in PBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the anti-m6A antibody (e.g., 1:1,000 dilution) overnight at 4°C. [18]7. Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate as described for Western blotting.

  • Loading Control: After imaging, wash the membrane thoroughly and stain with 0.02% Methylene Blue in 0.3 M sodium acetate (pH 5.2) for 5 minutes to visualize the total RNA spotted, which serves as a loading control. [18]Image the methylene blue staining.

Data Analysis:

  • Using ImageJ, quantify the intensity of each dot from both the m6A chemiluminescence image and the Methylene Blue image.

  • Normalize the m6A signal to the corresponding Methylene Blue signal for each spot.

  • Compare the normalized m6A levels between vehicle- and inhibitor-treated samples.

Treatment RNA Amount Normalized m6A Signal (Arbitrary Units)
Vehicle (DMSO)200 ng1.0
METTL3 Inhibitor (5 µM)200 ng~0.4

Troubleshooting

Problem Assay Potential Cause(s) Recommended Solution(s)
High variability in viability dataCellTiter-GloUneven cell seeding; Edge effects on the plate; Incomplete cell lysis.Ensure a single-cell suspension before plating; Avoid using the outer wells of the plate; Increase mixing time after reagent addition to 5 minutes.
High percentage of necrotic (Q1) cells in controlsAnnexin V/PIPoor cell health prior to experiment; Harsh cell handling during harvesting/washing.Use cells in log-phase growth with >95% viability; Centrifuge at lower speeds (250-300 x g) and handle pellets gently.
No change in downstream target proteinsWestern BlotInhibitor is not cell-permeable or is inactive; Incubation time is too short; Antibody is not working.Verify compound solubility and stability; Increase incubation time to 72 or 96 hours; Validate antibody with a positive control lysate (e.g., from METTL3-overexpressing cells).
High background on dot blot membranem6A Dot BlotInsufficient blocking; Antibody concentration is too high.Increase blocking time to 2 hours or use a different blocking agent (e.g., 3% BSA); Titrate the primary antibody to find the optimal concentration.

Conclusion

The protocols outlined in this application note provide a robust and validated framework for the preclinical assessment of METTL3 inhibitors using the MOLM-13 AML cell line. By systematically evaluating a compound's effect on cell proliferation, apoptosis, downstream target protein levels, and global m6A modification, researchers can build a comprehensive data package to confirm its mechanism of action and therapeutic potential. This multi-faceted approach ensures that phenotypic observations are directly linked to the on-target inhibition of METTL3's catalytic activity, supporting the progression of promising candidates in the drug development pipeline for acute myeloid leukemia.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Vu, L. P., et al. (2018). The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells. Nature Medicine, 23(11), 1369–1376. Available from: [Link]

  • Selvin, P. T., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2048, 133-138. Available from: [Link]

  • Yankova, E., et al. (2021). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature, 593(7860), 597–601. Available from: [Link]

  • Tzelepis, K., et al. (2018). Mining for METTL3 inhibitors to suppress cancer. Nature, 563(7731), 336–337. Available from: [Link]

  • Barbieri, I., et al. (2017). Promoter-bound METTL3 maintains myeloid leukaemia via m6A-dependent translation control. Nature, 552(7683), 126–131. Available from: [Link]

  • Wang, J., et al. (2022). The Role of RNA Methyltransferase METTL3 in Normal and Malignant Hematopoiesis. Frontiers in Oncology, 12, 874021. Available from: [Link]

  • Mayday, Z., et al. (2025). METTL3 inhibition disrupts R-loop homeostasis and activates the cgas-sting pathway in Acute Myeloid Leukemia. Blood, 146(Supplement 1), 5061. Available from: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Patsnap Synapse. STM-2457 - Drug Targets, Indications, Patents. Available from: [Link]

  • Drugs Future. (2021). STM-2457: a first-in-class METTL3 inhibitor with preclinical proof of concept in AML models. Available from: [Link]

  • Tang, Y., et al. (2023). METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC‐1α–MAPK Pathway and PGC‐1α–Antioxidant System Axis. Journal of Cancer, 14(1), 1-15. Available from: [Link]

  • Naren, D., et al. (2022). Current insights on m6A RNA modification in acute leukemia: therapeutic targets and future prospects. Annals of Hematology, 101(10), 2137–2149. Available from: [Link]

  • The Hospitalist. (2017). Study reveals potential target for AML treatment. Available from: [Link]

  • ResearchGate. Pharmacological inhibition of METTL3 affects AML cells. Available from: [Link]

  • Liu, P., et al. (2022). Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting. Bio-protocol, 12(23), e4569. Available from: [Link]

  • Li, Y., et al. (2023). m6A hypermethylation of TCF-1 regulated by METTL16 promotes acute myeloid leukemia. Cancer Cell International, 23(1), 1-12. Available from: [Link]

  • De, U. B., et al. (2018). SUMOylation of the m6A-RNA methyltransferase METTL3 modulates its function. Nucleic Acids Research, 46(15), 7623–7638. Available from: [Link]

  • ResearchGate. METTL3 regulates m6A methylation status of MYD88-RNA. a Western blot... Available from: [Link]

  • Molecular Devices. Measure cancer cell viability using a homogeneous, stable luminescence assay. Available from: [Link]

  • Chen, X., et al. (2022). RNA m6A modification: Mapping methods, roles, and mechanisms in acute myeloid leukemia. Blood Science, 4(3), 121-131. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • ResearchGate. (2025). Cell Viability Protocol using CellTiter-Glo 3D. Available from: [Link]

  • MDPI. (2024). From Detection to Prediction: Advances in m6A Methylation Analysis Through Machine Learning and Deep Learning with Implications in Cancer. Available from: [Link]

  • CD Genomics. N6-Methyladenosine (m6A) Methylation in Hematological Diseases: Mechanisms and Omics Integration Strategies. Available from: [Link]

Sources

Application Notes and Protocols for Investigating 1,4,9-Triazaspiro[5.5]undecane Derivatives in PC-3 Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and molecular pharmacology.

Abstract: This document provides a comprehensive guide for conducting in vitro experiments with 1,4,9-triazaspiro[5.5]undecane derivatives on the PC-3 human prostate cancer cell line. PC-3 cells serve as a critical model for androgen-independent prostate cancer, a stage of the disease with limited therapeutic options.[1][2] The protocols detailed herein are designed to assess the cytotoxic, pro-apoptotic, and cell cycle-modifying effects of this novel class of compounds, which have shown potential as inhibitors of the m6A methyltransferase METTL3.[3][4] This guide offers a robust framework for preclinical evaluation, from fundamental cell culture to specific mechanistic assays, underpinned by scientific rationale and practical insights for data interpretation.

Introduction: Targeting Androgen-Independent Prostate Cancer with 1,4,9-Triazaspiro[5.5]undecane Derivatives

Prostate cancer is a leading cause of cancer-related mortality in men.[1] While initial stages are often responsive to androgen deprivation therapy, the disease frequently progresses to a more aggressive, castration-resistant (androgen-independent) state, for which effective treatments are urgently needed.[5] The PC-3 cell line, established from a bone metastasis of a grade IV prostatic adenocarcinoma, is a cornerstone model for studying this advanced disease stage.[1][6] Key characteristics of PC-3 cells include their lack of androgen receptor (AR) and prostate-specific antigen (PSA) expression, high metastatic potential, and aggressive tumorigenicity, making them an invaluable tool for evaluating novel therapeutic agents.[7][8][9]

Recent research has highlighted the therapeutic potential of 1,4,9-triazaspiro[5.5]undecane derivatives. Notably, the compound UZH2, a derivative of this class, has been identified as a potent and selective inhibitor of METTL3, a key N6-methyladenosine (m6A) RNA methyltransferase.[3][4] The m6A modification is the most prevalent internal modification on eukaryotic mRNA and plays a crucial role in various cellular processes, including cell proliferation and survival.[10][11] Dysregulation of METTL3 and m6A levels has been implicated in the progression of several cancers, including prostate cancer, through modulation of oncogenic pathways such as PI3K/AKT and Hedgehog signaling.[10][12] This positions 1,4,9-triazaspiro[5.5]undecane derivatives as a promising class of compounds for targeting the epigenetic vulnerabilities of androgen-independent prostate cancer.

This application note provides a detailed experimental framework for investigating the effects of 1,4,9-triazaspiro[5.5]undecane derivatives on PC-3 cells. We will cover essential protocols for cell culture, compound preparation, and a suite of assays to determine cell viability, induce and quantify apoptosis, and analyze cell cycle distribution.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)
PC-3 Cell LineATCCCRL-1435
F-12K MediumATCC30-2004
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Penicillin-StreptomycinThermo Fisher Scientific15140122
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
PrestoBlue™ HS Cell Viability ReagentThermo Fisher ScientificP50200
Annexin V-FITC Apoptosis Detection KitBio-TechneNBP2-29356
Propidium Iodide (PI)Thermo Fisher ScientificP3566
RNase AThermo Fisher ScientificEN0531
1,4,9-Triazaspiro[5.5]undecane Derivative (e.g., UZH2)Provided by User/SynthesizedN/A

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating the effects of 1,4,9-triazaspiro[5.5]undecane derivatives on PC-3 cells.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Assays cluster_3 Phase 4: Data Analysis A PC-3 Cell Culture & Maintenance B Compound Preparation (Stock & Working Solutions) C Cell Viability Assay (PrestoBlue™) Determine IC50 A->C B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 E Cell Cycle Analysis (PI Staining) C->E Based on IC50 F Data Interpretation & Conclusion D->F E->F

Caption: Experimental workflow for PC-3 cell line experiments.

Detailed Protocols

PC-3 Cell Culture and Maintenance

Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable experimental data. PC-3 cells are adherent and require specific media and conditions for optimal growth.[6]

Protocol:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of PC-3 cells in a 37°C water bath.[6]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).[6]

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Subculturing:

    • Monitor cell growth daily and subculture when the cells reach 80-90% confluency.

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-7 minutes, or until cells detach.[13]

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 2-5 x 10^4 cells/cm².

    • Change the medium every 2-3 days.

Preparation of 1,4,9-Triazaspiro[5.5]undecane Derivatives

Rationale: The accurate preparation of compound stock and working solutions is critical for dose-response experiments. DMSO is a common solvent for organic small molecules, but its final concentration in cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2][14] A vehicle control is essential to distinguish the effects of the compound from those of the solvent.[15]

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the amount of the 1,4,9-triazaspiro[5.5]undecane derivative powder needed to prepare a 10 mM stock solution in sterile DMSO.

    • Under sterile conditions, dissolve the compound in the calculated volume of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.[16]

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[9]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, it is recommended to first perform intermediate dilutions in DMSO before the final dilution in the aqueous cell culture medium.[14]

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compound used in the experiment.

Cell Viability Assay (PrestoBlue™) and IC50 Determination

Rationale: The PrestoBlue™ assay is a rapid and sensitive method to quantify cell viability. It utilizes the reducing power of living cells to convert a non-fluorescent compound (resazurin) into a highly fluorescent one (resorufin).[17] This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of the compound, which is the concentration required to inhibit cell growth by 50%.[18]

Protocol:

  • Cell Seeding:

    • Harvest PC-3 cells and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[19]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the 1,4,9-triazaspiro[5.5]undecane derivative or the vehicle control.

    • Include wells with medium only as a background control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • After the incubation period, add 10 µL of PrestoBlue™ reagent to each well.[18]

    • Incubate for 1-2 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[19]

Hypothetical IC50 Data:

CompoundPC-3 IC50 (µM)LNCaP IC50 (µM)DU145 IC50 (µM)
Derivative A5.212.88.5
Derivative B2.17.54.3
UZH22.5[4]Not ReportedNot Reported
Apoptosis Assay by Annexin V/PI Staining

Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[10][12]

Protocol:

  • Cell Treatment:

    • Seed PC-3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Treat the cells with the 1,4,9-triazaspiro[5.5]undecane derivative at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both the floating cells (from the medium) and the adherent cells (by trypsinization).[12]

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[10]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-only, and PI-only stained cells for setting up compensation and gates.

    • Acquire at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phases), preventing cancer cell proliferation. Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting:

    • Follow the same cell treatment and harvesting protocol as for the apoptosis assay (Section 4.4, steps 1 and 2).

  • Cell Fixation:

    • After washing with PBS, resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS).

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of DNA content.

    • The first peak represents cells in the G0/G1 phase (2N DNA content), the valley represents cells in the S phase (synthesizing DNA), and the second peak represents cells in the G2/M phase (4N DNA content).

    • Use cell cycle analysis software to quantify the percentage of cells in each phase.

Potential Signaling Pathways and Data Interpretation

The 1,4,9-triazaspiro[5.5]undecane derivative UZH2 has been shown to inhibit METTL3, thereby reducing m6A RNA methylation.[3][4] In prostate cancer, METTL3 has been implicated in the regulation of several key oncogenic signaling pathways.[10][12] Therefore, the observed effects of these derivatives on PC-3 cells may be mediated through the modulation of these pathways.

G compound 1,4,9-Triazaspiro[5.5]undecane Derivatives mettl3 METTL3 compound->mettl3 Inhibition m6a m6A RNA Methylation mettl3->m6a Catalyzes rna Target mRNAs (e.g., related to PI3K/AKT, Hedgehog) m6a->rna Modifies pathways Oncogenic Signaling (PI3K/AKT, Hedgehog) rna->pathways Regulates effects Cell Cycle Arrest Apoptosis Decreased Viability pathways->effects Leads to

Sources

Therapeutic applications of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride in oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 1,4,9-Triazaspiro[5.5]undecane Derivatives as Novel Antineoplastic Agents

The landscape of oncology research is continually evolving, with a significant focus on the identification of novel molecular scaffolds that can be developed into targeted therapies. Within this context, triazaspirocycles have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery.[1] This document provides detailed application notes and protocols for a promising class of compounds based on the 1,4,9-triazaspiro[5.5]undecane scaffold, particularly its derivatives with a ketone functional group, such as 1,4,9-triazaspiro[5.5]undecan-2-one.

While direct research on "1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride" is not extensively available in the public domain, extensive studies on closely related 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have revealed their potent activity as inhibitors of the METTL3/METTL14 protein complex.[2][3][4][5] This complex is a key regulator of N6-methyladenosine (m6A) RNA modification, a process increasingly implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and prostate cancer.[2][3][4][5]

These application notes will, therefore, focus on the therapeutic applications of 1,4,9-triazaspiro[5.5]undecane-based METTL3 inhibitors in oncology, providing a robust framework for researchers to investigate this promising class of compounds. The protocols and insights provided are synthesized from peer-reviewed literature to ensure scientific integrity and practical utility.

Mechanism of Action: Targeting the m6A RNA Methylation Pathway

The N6-methyladenosine (m6A) modification is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The METTL3/METTL14 complex is the primary enzymatic writer of this modification. Dysregulation of m6A levels has been linked to the initiation and progression of several cancers.[4][5]

1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been identified as potent and selective inhibitors of METTL3.[2][3][4][5] By binding to the active site of METTL3, these compounds block the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine residues on RNA. This inhibition leads to a global reduction in m6A levels, which in turn can modulate the expression of key oncogenes and tumor suppressor genes, ultimately leading to cancer cell growth inhibition and apoptosis.

METTL3_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3_METTL14 METTL3/METTL14 Complex m6A_mRNA m6A-modified mRNA METTL3_METTL14->m6A_mRNA Catalyzes m6A addition SAM SAM (Methyl Donor) SAM->METTL3_METTL14 Binds to pre_mRNA pre-mRNA (A) pre_mRNA->METTL3_METTL14 Substrate m6A_mRNA_cyto m6A-modified mRNA m6A_mRNA->m6A_mRNA_cyto Nuclear Export Ribosome Ribosome m6A_mRNA_cyto->Ribosome Translation Oncogenic_Proteins Oncogenic Proteins Ribosome->Oncogenic_Proteins Synthesis Tumor Growth Tumor Growth Oncogenic_Proteins->Tumor Growth Triazaspiro 1,4,9-Triazaspiro[5.5]undecan-2-one Derivative Triazaspiro->METTL3_METTL14 Inhibits

Figure 1: Proposed mechanism of action for 1,4,9-triazaspiro[5.5]undecan-2-one derivatives.

Therapeutic Hypothesis in Oncology

The central therapeutic hypothesis is that selective inhibition of METTL3 by 1,4,9-triazaspiro[5.5]undecane derivatives will lead to a significant reduction in m6A levels in cancer cells that are dependent on this pathway for their survival and proliferation. This is expected to induce cell cycle arrest, apoptosis, and a reduction in tumor growth in preclinical models of AML, prostate cancer, and potentially other malignancies with a dysregulated m6A landscape.[2][3][5]

Preclinical Data Summary

The following tables summarize the reported in vitro activity of representative 1,4,9-triazaspiro[5.5]undecan-2-one derivatives from the literature.

Table 1: In Vitro Biochemical Potency of a Representative METTL3 Inhibitor (UZH2)

CompoundTargetAssayIC50 (nM)Reference
UZH2METTL3TR-FRET5[2][3][4]

Table 2: Cellular Activity of a Representative METTL3 Inhibitor (UZH2)

Cell LineCancer TypeAssayEndpointEffective ConcentrationReference
MOLM-13Acute Myeloid Leukemiam6A/A level reductionTarget EngagementSubmicromolar[2][4][5]
PC-3Prostate Cancerm6A/A level reductionTarget EngagementSubmicromolar[2][4][5]
HEK293T-InCELL PulseTarget Engagement (EC50)2 µM[5]
MOLM-13Acute Myeloid LeukemiaCETSATarget Engagement (EC50)0.85 µM[5]

Experimental Protocols

The following protocols are provided as a guide for the preclinical evaluation of novel 1,4,9-triazaspiro[5.5]undecane derivatives.

Protocol 1: In Vitro METTL3 Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the biochemical potency of test compounds against the METTL3/METTL14 complex.

Materials:

  • Recombinant human METTL3/METTL14 complex

  • S-adenosylmethionine (SAM)

  • Biotinylated RNA substrate

  • Europium-labeled anti-m6A antibody (donor)

  • Streptavidin-conjugated acceptor fluorophore

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 1 mM DTT)

  • Test compound (e.g., a 1,4,9-triazaspiro[5.5]undecane derivative)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

  • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the METTL3/METTL14 complex and the biotinylated RNA substrate in assay buffer.

  • Initiate the methylation reaction by adding 4 µL of SAM in assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a detection mixture containing the europium-labeled anti-m6A antibody and the streptavidin-conjugated acceptor.

  • Incubate the plate for another 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the acceptor to donor emission and plot the results against the compound concentration to determine the IC50 value.

TR_FRET_Workflow start Start plate_prep Prepare 384-well plate with serially diluted compound start->plate_prep enzyme_mix Add METTL3/METTL14 and biotinylated RNA plate_prep->enzyme_mix reaction_start Initiate reaction with SAM enzyme_mix->reaction_start incubation1 Incubate for 60 min at room temperature reaction_start->incubation1 detection_mix Add TR-FRET detection reagents incubation1->detection_mix incubation2 Incubate for 60 min (light protected) detection_mix->incubation2 read_plate Measure TR-FRET signal incubation2->read_plate analysis Calculate IC50 value read_plate->analysis end End analysis->end

Figure 2: Workflow for the in vitro METTL3 TR-FRET inhibition assay.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT)

This protocol describes the use of the MTT assay to assess the effect of 1,4,9-triazaspiro[5.5]undecane derivatives on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MOLM-13, PC-3)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the target engagement of the test compound with METTL3 within a cellular context.

Materials:

  • Cancer cell line expressing endogenous METTL3 (e.g., MOLM-13)

  • Complete cell culture medium

  • Test compound

  • PBS (phosphate-buffered saline)

  • Protease inhibitor cocktail

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against METTL3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Culture the cells and treat them with the test compound at various concentrations or with a vehicle control for a specified period.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and analyze the protein concentration.

  • Perform SDS-PAGE and Western blotting using an anti-METTL3 antibody to detect the amount of soluble METTL3 at each temperature.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The 1,4,9-triazaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel anticancer agents, particularly through the inhibition of the METTL3/METTL14 complex. The protocols and data presented here provide a comprehensive guide for researchers to explore the therapeutic potential of this class of compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to advance them into in vivo studies and, ultimately, clinical development. The exploration of other triazaspirocyclic compounds and their potential anticancer activities is also a valuable avenue for future investigation.[1][6]

References

  • Flefel, E. M., El-Sofany, W. I., & El-Shendy, W. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link][6]

  • Flefel, E. M., El-Sofany, W. I., & El-Shendy, W. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link][7]

  • Flefel, E. M., El-Sofany, W. I., & El-Shendy, W. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link][8]

  • DeGuire, S. M., & Sarlah, D. (2017). Triazaspirocycles: Occurrence, Synthesis, and Applications. Current organic chemistry, 21(24), 2536–2550. [Link][1]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link][2][3][4]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link][2]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA (Zurich Open Repository and Archive). [Link][5]

Sources

Application Notes and Protocols for Investigating the Pro-Apoptotic Potential of 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Spirocyclic Scaffolds in Oncology

The intricate three-dimensional architecture of spirocyclic molecules has positioned them as a compelling class of compounds in medicinal chemistry. Their inherent structural rigidity allows for the precise spatial arrangement of functional groups, facilitating high-affinity interactions with biological targets.[1] Among these, spiro-β-lactams have been recognized for a range of pharmacological activities, extending beyond their traditional antibiotic roles to include anticancer properties.[2][3][4][5] While direct literature on the apoptotic-inducing effects of 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is emerging, related structures such as 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have demonstrated potent and selective inhibition of METTL3, a methyltransferase implicated in the progression of various cancers, including acute myeloid leukemia.[6][7][8][9] This inhibition has been shown to impact cancer cell survival, suggesting that compounds based on the 1,4,9-triazaspiro[5.5]undecane scaffold are promising candidates for inducing apoptosis in malignant cells.

These application notes provide a comprehensive framework for researchers to systematically investigate the pro-apoptotic activity of 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride. The following protocols are designed to offer a multi-faceted approach, from initial cytotoxicity screening to the detailed elucidation of the molecular pathways involved in programmed cell death.

Part 1: Initial Assessment of Cytotoxicity and Viability

A foundational step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT and XTT assays are reliable, colorimetric methods for this purpose, measuring the metabolic activity of cells, which correlates with the number of viable cells.[10][11][12]

Key Experimental Rationale:
  • Dose-Response Relationship: Establishing a dose-response curve is critical to determine the concentration range over which the compound exhibits cytotoxic effects and to calculate the half-maximal inhibitory concentration (IC50).

  • Metabolic Activity as a Surrogate for Viability: These assays rely on the principle that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[13] The intensity of the color is directly proportional to the number of viable cells.[11]

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps to assess the impact of 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (medium only) and a vehicle control (if the compound is dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by using a plate shaker.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Part 2: Detection and Quantification of Apoptosis

Once the cytotoxic concentration range is established, the next critical step is to determine if the observed cell death is due to apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting the early and late stages of apoptosis.[14]

Key Experimental Rationale:
  • Phosphatidylserine (PS) Translocation: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[14]

  • Annexin V Binding: Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like FITC.[15] Stained cells can be detected by flow cytometry or fluorescence microscopy.

  • Propidium Iodide (PI) for Membrane Integrity: PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[14] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride at the predetermined IC50 concentration for an appropriate duration (e.g., 24 hours). Include a positive control for apoptosis, such as camptothecin (4-6 µM).[16]

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[14][17]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15][17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

Data Interpretation:

  • Annexin V-negative, PI-negative: Live cells

  • Annexin V-positive, PI-negative: Early apoptotic cells

  • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative, PI-positive: Necrotic cells

Visualization of Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed Cancer Cells in Culture treat Treat with 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride (and controls) seed->treat harvest Harvest and Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate in the Dark stain->incubate flow Analyze by Flow Cytometry incubate->flow quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) flow->quantify G cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Compound 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 potential inhibition Bax Bax (Pro-apoptotic) Compound->Bax potential activation Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates via Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates PARP PARP Casp3->PARP cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Potential Intrinsic Apoptosis Pathway Targeted by the Compound.

Data Presentation: Summarizing Quantitative Results

Systematic organization of quantitative data is crucial for clear interpretation and comparison across different experimental conditions.

Table 1: Cytotoxicity of 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

Cell LineTreatment Duration (h)IC50 (µM)
MCF-724Value
MCF-748Value
A54924Value
A54948Value

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment (IC50)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated ControlValueValueValue
Compound XValueValueValue
Positive ControlValueValueValue

Table 3: Western Blot Analysis of Apoptotic Markers (Fold Change vs. Control)

Protein0.5 x IC501 x IC502 x IC50
BaxValueValueValue
Bcl-2ValueValueValue
Bax/Bcl-2 Ratio Value Value Value
Cleaved Caspase-3ValueValueValue
Cleaved PARPValueValueValue

Conclusion and Future Directions

These protocols provide a robust starting point for characterizing the pro-apoptotic effects of 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride. A comprehensive evaluation using these multifaceted assays will enable researchers to determine not only the efficacy of the compound in killing cancer cells but also the underlying molecular mechanisms. Positive and consistent results across these assays would provide a strong rationale for further preclinical development, including in vivo studies, to assess the therapeutic potential of this novel spirocyclic compound.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Fulda, S., & Debatin, K. M. (2006). Apoptosis pathways in cancer and cancer therapy. Oncology Research Featuring Preclinical and Clinical Cancer Therapeutics, 16(4), 153–160.
  • Hassan, M., Watari, H., Abu-Almaaty, A., Ohba, Y., & Sakuragi, N. (2014). Apoptosis in cancer: Key molecular signaling pathways and therapy targets. International Journal of Oncology, 45(4), 1365–1378.
  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619.
  • Tian, X., & Wang, J. (2024). Targeting apoptotic pathways for cancer therapy.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Park, D., Jeong, H., & Lee, M. N. (2016). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 1419, 11–19.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • O'Neill, R. O., Dunne, M., & Kenny, D. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. MethodsX, 9, 101735.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Alves, N. G., Alves, A. J. S., Soares, M. I. L., & Dhooghe, M. (2021).
  • Alves, N. G., Alves, A. J. S., Soares, M. I. L., & Dhooghe, M. (2021). Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams.
  • Bandyopadhyay, D., Mandes, R., & Chauhan, S. C. (2020). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Bandyopadhyay, D., Mandes, R., & Chauhan, S. C. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. Retrieved from [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 2281, 1–10.
  • Moghadamtousi, S. Z., Kadir, H. A., Hassandarvish, P., Tajik, H., Abubakar, S., & Zandi, K. (2014). A review on antibacterial, antiviral, and antifungal activity of curcumin.
  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760.
  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.
  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA (Zurich Open Repository and Archive).
  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spirocyclic Lactams in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic lactams. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these unique and medicinally important scaffolds. Spirocyclic lactams, with their inherent three-dimensionality and structural rigidity, offer exciting opportunities for novel therapeutic agents.[1][2][3] However, their synthesis is often fraught with challenges, from controlling stereochemistry to achieving desired yields.[4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of spirocyclic lactams so challenging?

The primary challenges in constructing spirocyclic lactams stem from a few key factors:

  • Steric Hindrance: The creation of a spirocenter, a quaternary carbon atom shared by two rings, is often sterically demanding.[4][5] This can lead to slow reaction rates, low yields, and the need for carefully optimized reaction conditions.

  • Control of Stereochemistry: Spirocyclic lactams often contain multiple stereocenters, including the spiroatom itself. Controlling the relative and absolute stereochemistry is a significant hurdle and is crucial for biological activity.[6][7]

  • Ring Strain: The formation of small rings, such as the four-membered β-lactam ring, introduces considerable ring strain.[5] This can make ring-closing reactions thermodynamically and kinetically challenging.

  • Functional Group Compatibility: The starting materials for spirocyclic lactam synthesis can be complex molecules with various functional groups. Ensuring that the reaction conditions are compatible with all functional groups present is essential to avoid unwanted side reactions.

Q2: What are the most common strategies for synthesizing spirocyclic lactams?

Several synthetic strategies have been developed, each with its own advantages and limitations. Some of the most prevalent methods include:

  • [2+2] Cycloaddition (Staudinger Reaction): This is a classic and widely used method for the synthesis of β-lactams, where a ketene reacts with an imine.[4][8][9][10] For spirocyclic systems, either the imine or the ketene precursor is part of a cyclic system.

  • [3+2] Cycloaddition Reactions: These reactions are particularly useful for the synthesis of five-membered spiro-γ-lactams and can offer excellent stereocontrol.[6][7]

  • Intramolecular Cyclization Reactions: These methods involve the formation of the lactam ring by cyclizing a linear precursor that already contains the spirocyclic framework or a precursor to it.[2][9] This can be a powerful strategy for controlling stereochemistry.

  • Domino and Cascade Reactions: These elegant strategies allow for the formation of multiple bonds and rings in a single synthetic operation, often leading to complex spirocyclic lactams with high efficiency.[2]

Q3: How do I choose the best synthetic route for my target spirocyclic lactam?

The choice of synthetic route depends on several factors, including:

  • The size of the lactam ring (β, γ, δ, etc.).

  • The nature of the second ring forming the spirocycle.

  • The desired stereochemistry.

  • The availability of starting materials.

  • The desired scale of the synthesis.

A thorough review of the literature for the synthesis of analogous structures is highly recommended.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of spirocyclic lactams and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Spirocyclic Lactam

Q: I am attempting a Staudinger [2+2] cycloaddition to form a spiro-β-lactam, but I am observing very low yields or only starting material. What could be the issue?

A: Low yields in Staudinger reactions for spirocyclic systems are a common issue, often related to steric hindrance and the stability of the ketene intermediate. Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

  • Inefficient Ketene Formation:

    • Explanation: The in-situ generation of the ketene from an acyl chloride and a base (typically a tertiary amine like triethylamine) is a critical step. If the ketene is not formed efficiently, the reaction will not proceed.

    • Troubleshooting Steps:

      • Check the quality of your reagents: Ensure the acyl chloride is pure and the amine base is dry and free of primary or secondary amine impurities.

      • Optimize the base: Triethylamine is common, but more hindered bases like diisopropylethylamine (DIPEA) or proton sponges can sometimes be more effective by minimizing side reactions with the acyl chloride.

      • Vary the temperature of ketene formation: This is often done at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the ketene. Experiment with slightly higher or lower temperatures.

  • Steric Hindrance at the Imine:

    • Explanation: The cyclic imine or the ketene precursor may be highly substituted, leading to significant steric clash in the transition state of the cycloaddition.[4][5]

    • Troubleshooting Steps:

      • Increase the reaction temperature: After the initial ketene formation, slowly warming the reaction mixture can sometimes provide the necessary activation energy to overcome the steric barrier.

      • Prolong the reaction time: Some sterically hindered cycloadditions may require extended reaction times (24-48 hours or longer).[5]

      • Use a more reactive ketene precursor: If possible, modifying the acyl chloride to be more electron-deficient can increase the reactivity of the resulting ketene.

  • Decomposition of Starting Materials or Product:

    • Explanation: The reaction conditions may be too harsh, leading to the decomposition of the imine, the ketene, or the spirocyclic lactam product.

    • Troubleshooting Steps:

      • Monitor the reaction closely by TLC or LC-MS: This will help you determine if and when decomposition is occurring.

      • Use a milder base: If strong bases are causing decomposition, consider using a weaker or more hindered base.

      • Purify the product carefully: Spirocyclic lactams can sometimes be sensitive to silica gel chromatography. Consider alternative purification methods like recrystallization or preparative HPLC if decomposition on silica is observed.

Workflow for Troubleshooting Low Yield in Staudinger Cycloaddition

start Low Yield of Spiro-β-Lactam check_reagents Verify Reagent Quality (Acyl Chloride, Amine) start->check_reagents optimize_base Optimize Amine Base (e.g., DIPEA, Proton Sponge) check_reagents->optimize_base Reagents OK end_success Improved Yield check_reagents->end_success Impurity Found & Replaced vary_temp Vary Ketene Formation and Reaction Temperature optimize_base->vary_temp No Improvement optimize_base->end_success Yield Improved prolong_time Increase Reaction Time vary_temp->prolong_time No Improvement vary_temp->end_success Yield Improved check_decomposition Monitor for Decomposition (TLC, LC-MS) prolong_time->check_decomposition No Improvement prolong_time->end_success Yield Improved check_decomposition->end_success Conditions Optimized end_fail Re-evaluate Synthetic Strategy check_decomposition->end_fail Decomposition Observed start Crude Spirocyclic Lactam check_stability Is the compound stable on silica gel? start->check_stability silica_col Standard Silica Gel Column Chromatography check_stability->silica_col Yes neutral_silica Neutralized Silica Gel or Alumina Column check_stability->neutral_silica No check_physical_state Is the purified product a solid? silica_col->check_physical_state neutral_silica->check_physical_state recrystallize Recrystallization check_physical_state->recrystallize Yes prep_hplc Preparative HPLC check_physical_state->prep_hplc No (Oil) final_product Pure Spirocyclic Lactam recrystallize->final_product prep_hplc->final_product

Sources

Technical Support Center: 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride (CAS: 1609395-33-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. As a dihydrochloride salt of a basic molecule, its solubility is intrinsically linked to the physicochemical properties of the solvent system, particularly pH. This guide offers both theoretical explanations and practical, step-by-step protocols to help you navigate experimental challenges and achieve consistent, reliable results.

Troubleshooting Guide: Addressing Common Solubility Issues

This section uses a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My initial attempt to dissolve the compound in an aqueous buffer resulted in a cloudy solution or immediate precipitation. What is the likely cause and how can I resolve it?

Answer:

This is a common issue when working with hydrochloride salts of weakly basic compounds. The cloudiness or precipitation is almost certainly the result of the compound converting from its highly soluble ionized (salt) form to its poorly soluble neutral (free base) form.

Causality Explained: 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a basic molecule with multiple nitrogen atoms that can be protonated. The dihydrochloride salt form ensures that these sites are protonated, conferring a positive charge and enhancing aqueous solubility. However, this state is pH-dependent.[1][2]

  • The Role of pH: If the pH of your aqueous buffer is too high (i.e., not sufficiently acidic), it will neutralize the hydrochloric acid salt. This deprotonates the molecule, removing its charge and causing the significantly less soluble free base to precipitate out of solution. Many standard biological buffers (e.g., PBS, HEPES) are buffered at or near physiological pH (7.2-7.4), which is often high enough to cause this conversion.[3][4]

  • Disproportionation: This phenomenon, where a salt converts to its free acid or base form in a suspension or solution, is a key challenge for hydrochloride salts of weak bases.[5]

Troubleshooting Steps:

  • Verify and Lower the pH: The most critical first step is to measure the pH of your final solution. For this dihydrochloride salt, maximum solubility will be achieved in an acidic environment (typically pH < 5).

  • Use an Acidic Buffer: Instead of PBS or other neutral buffers, start with a buffer system in the acidic range, such as a citrate buffer (pH 3-5) or simply deionized water acidified with a small amount of HCl.

  • Prepare an Acidified Stock: A reliable method is to first dissolve the compound in a small volume of 0.01 N to 0.1 N HCl. Once fully dissolved, this concentrated, acidic stock can be carefully diluted into your final experimental medium. Always add the acidic stock to the larger volume of media, not the other way around, to minimize localized pH shocks that can cause precipitation.

Question 2: What is the recommended general-purpose solvent for creating a high-concentration stock solution?

Answer:

The choice of a stock solvent depends on the requirements of your downstream application. While the compound is designed for aqueous solubility, organic solvents are often used for high-concentration stocks in drug discovery settings.

Solvent Selection Rationale:

  • Aqueous (Acidified): For applications where organic solvents are not tolerated, the best choice is an acidified aqueous solution (e.g., 0.1 N HCl) or a specialized acidic formulation buffer. This leverages the salt form of the compound directly.[6][7]

  • Polar Aprotic Solvents (DMSO): Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stocks of organic molecules for biological screening. The free base form of the compound is likely to be highly soluble in DMSO. However, be aware that when a DMSO stock is diluted into aqueous media, the compound may precipitate if the final concentration exceeds its aqueous solubility at the media's pH.

  • Polar Protic Solvents (Ethanol): Alcohols like ethanol can also be effective. A mixture of ethanol and acidified water can sometimes provide a good balance of solubilizing power.

Recommended Workflow: A systematic approach is best. We recommend performing a small-scale solubility screen to determine the optimal solvent for your needs. A suggested protocol is provided in the "Experimental Protocols" section below.

Question 3: My compound dissolved initially in my cell culture medium (pH ~7.4), but after incubation, I observed precipitation. Why did this happen?

Answer:

This is a classic example of kinetic versus thermodynamic solubility and highlights the instability of the salt form at physiological pH.

Causality Explained:

  • Initial Dissolution (Kinetic Solubility): When you diluted your concentrated stock (e.g., in DMSO or acidified water) into the cell culture medium, you may have temporarily created a supersaturated solution.[5] The compound was dissolved, but the solution was not stable.

  • Precipitation Over Time (Thermodynamic Solubility): At the medium's pH of ~7.4, the compound is thermodynamically driven to convert to its more stable, but less soluble, free base form. Over time (minutes to hours), the free base nucleates and precipitates out of the solution until it reaches its true equilibrium solubility at that pH, which may be very low.[2]

Troubleshooting & Best Practices:

  • Dose Just Before Use: Prepare your final dilutions in media immediately before adding them to your cells. Do not prepare and store plates for extended periods.

  • Reduce Final Concentration: The precipitation indicates your final concentration is above the thermodynamic solubility limit. Test a lower concentration range.

  • Use a Formulation Enhancer: For in vivo or complex in vitro models, consider the use of solubility enhancers like cyclodextrins, which can form inclusion complexes with the drug to keep it in solution.[4]

Question 4: Can I heat the solution or use sonication to improve solubility?

Answer:

Yes, both heating and sonication can be used to increase the rate of dissolution, but they must be used with caution.

Causality Explained:

  • Heating: For most solids, solubility increases with temperature because the additional thermal energy helps overcome the crystal lattice energy of the solid.[8][9]

  • Sonication: Sonication uses high-frequency sound waves to agitate the solvent and break apart solid particles, increasing the surface area available for dissolution.[10]

Critical Precautions:

  • Thermal Stability: The primary concern with heating is the chemical stability of your compound. Triazaspiro compounds can be susceptible to degradation at elevated temperatures. Before adopting a heating protocol, you must validate that it does not degrade the compound. This can be checked by analyzing a heated and unheated sample by HPLC or LC-MS.

  • Temporary Effect: If the issue is poor thermodynamic solubility at a given pH, any solid that dissolves with heat will likely precipitate back out as the solution cools to room temperature. Heating is most effective for compounds that dissolve slowly but are otherwise soluble under the conditions.

Frequently Asked Questions (FAQs)

  • Q: What are the basic physicochemical properties of this compound?

    • Molecular Formula: C₉H₁₇N₃O · 2HCl (for the dihydrochloride salt)

    • Molecular Weight: 256.17 g/mol [11]

    • Form: Typically a solid.[12]

  • Q: Why is this compound supplied as a dihydrochloride salt?

    • Salt formation is a common strategy in drug development to improve the aqueous solubility, dissolution rate, and chemical stability of poorly soluble basic compounds.[6][13][14] The hydrochloride salt form is one of the most frequently used due to its effectiveness and regulatory acceptance.[7]

  • Q: How does the "common ion effect" apply to this compound?

    • The common ion effect can decrease the solubility of a hydrochloride salt in solutions that already contain a high concentration of chloride ions (e.g., concentrated HCl or high-salt buffers).[14][15] The excess chloride ions push the dissolution equilibrium back towards the solid salt form. This is why solubility may paradoxically decrease in very high concentrations of HCl compared to moderately acidic water.[15]

  • Q: How should I store the solid compound and my prepared stock solutions?

    • Solid: Store in a tightly sealed container in a cool, dry, dark place to protect from moisture and light.

    • Stock Solutions: The stability of the compound in solution is not well-established in public literature. The best practice is to prepare fresh solutions for each experiment. If you must store stocks, aliquot them into single-use volumes and store them at -20°C or -80°C. Before reuse, perform a quality control check (e.g., visual inspection for precipitation, analytical check if necessary) to ensure integrity.

Visualizing Experimental Workflows & Concepts

Logical Troubleshooting Workflow

This diagram outlines a systematic process for addressing solubility challenges with this compound.

G start Start: Solution is Cloudy/Precipitated check_ph Measure pH of the Solution start->check_ph is_acidic Is pH < 5? check_ph->is_acidic adjust_ph Action: Add dilute HCl to lower pH to 3-4 is_acidic->adjust_ph No   reassess1 Reassess Solubility is_acidic->reassess1  Yes adjust_ph->reassess1 try_cosolvent Problem Persists: Try Co-Solvent System reassess1->try_cosolvent Problem Persists   success Success: Compound Dissolved reassess1->success  Problem Solved solvent_screen Protocol: Perform Systematic Solvent/Co-Solvent Screen (e.g., DMSO, EtOH/H2O) try_cosolvent->solvent_screen solvent_screen->success

Caption: A step-by-step workflow for troubleshooting solubility issues.

pH-Dependent Solubility Equilibrium

This diagram illustrates the chemical equilibrium that governs the compound's solubility.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Soluble [Compound]-2H⁺·2Cl⁻ (Ionized Dihydrochloride Salt) ✓ HIGHLY SOLUBLE Insoluble [Compound] (Neutral Free Base) ✗ POORLY SOLUBLE Soluble->Insoluble + OH⁻ (pH Increases) Insoluble->Soluble + H⁺ (pH Decreases)

Caption: The effect of pH on the equilibrium between the soluble salt and insoluble free base.

Experimental Protocols

Protocol 1: Systematic Solvent & Solubility Screening

This protocol provides a method for determining the approximate solubility in various solvent systems.

Objective: To identify suitable solvents and estimate the solubility of the compound.

Materials:

  • This compound

  • Glass vials (e.g., 2 mL or 4 mL) with screw caps

  • Vortex mixer and/or orbital shaker

  • Analytical balance

  • Solvents: Deionized Water, 0.1 N HCl, PBS (pH 7.4), DMSO, Ethanol (95%)

Methodology:

  • Preparation: Weigh approximately 2-5 mg of the compound into each of the labeled glass vials. Record the exact weight.

  • Solvent Addition: Add a small, precise starting volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates a high initial concentration (e.g., 20-50 mg/mL).

  • Equilibration: Cap the vial tightly. Vortex vigorously for 1-2 minutes. Place the vial on an orbital shaker at room temperature for at least 1-2 hours to allow it to reach equilibrium. A longer time (up to 24 hours) is better for determining thermodynamic solubility.[14]

  • Observation (Step 1): After equilibration, visually inspect the vial. If the solid is completely dissolved, the solubility is greater than the current concentration. Proceed to step 6. If solid remains, proceed to step 5.

  • Titration: Add another measured aliquot of solvent (e.g., another 100 µL) to the vial. This decreases the concentration. Repeat step 3 (equilibration) and step 4 (observation). Continue this iterative process until all the solid has dissolved.

  • Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

    • Solubility (mg/mL) = Initial Mass (mg) / Total Solvent Volume (mL)

  • Data Recording: Record the results for each solvent system in a table.

Solvent SystemTemperature (°C)Initial Mass (mg)Final Volume (mL)Approx. Solubility (mg/mL)Observations
Deionized Water25
0.1 N HCl25
PBS (pH 7.4)25
DMSO25
Ethanol (95%)25

References

  • Blokhina, S. V., Ol’khovich, M. V., Sharapova, A. V., Proshin, A. N., & Perlovich, G. L. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1930–1936. [Link]

  • Blokhina, S. V., Ol’khovich, M. V., Sharapova, A. V., Proshin, A. N., & Perlovich, G. L. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2022). MDPI. [Link]

  • Novel spiro-polymers with enhanced solubility. RSC Publishing. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). ResearchGate. [Link]

  • Factors Affecting Solubility. CUTM Courseware. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. (2021). Ovid. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). MDPI. [Link]

  • Salt Selection in Drug Development. (2010). Pharmaceutical Technology. [Link]

  • Factors Influencing (Affecting) on Solubility of Drugs in Solvent. PPTX. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2019). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). PubMed. [Link]

  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). zora.uzh.ch. [Link]

  • Study of pH-dependent drugs solubility in water. (2014). ResearchGate. [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • This compound. Angene Chemical. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). ACS Publications. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). PubMed. [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (2017). PMC - NIH. [Link]

  • 1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one. Angene Chemical. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Caflisch - UZH. [Link]

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Technical Support Center: In Vitro Stability of Triazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with triazaspiro[5.5]undecane derivatives. This guide is designed to provide field-proven insights, troubleshooting strategies, and detailed protocols to address the unique in vitro stability challenges associated with this important chemical scaffold. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these experimental choices, ensuring your results are both accurate and reliable.

The triazaspiro[5.5]undecane core is a valuable scaffold in modern drug discovery, offering a desirable three-dimensional architecture that can improve physicochemical properties and target engagement.[1] However, the presence of multiple nitrogen atoms and, often, a lactam moiety within the spirocyclic system can introduce specific liabilities, making a thorough understanding of in vitro stability essential for successful drug development.[2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of in vitro instability for triazaspiro[5.5]undecane derivatives?

A: Instability for this class of compounds typically arises from two main sources: metabolic degradation and chemical (non-enzymatic) degradation.

  • Metabolic Instability: This is enzyme-mediated degradation, primarily occurring in systems like liver microsomes or hepatocytes.[4] For N-heterocycles, common metabolic pathways include oxidation (e.g., hydroxylation, N-oxidation) mediated by Cytochrome P450 (CYP) enzymes, and dehydrogenation.[5][6] The specific sites of metabolism are influenced by the substituents on the triazaspiro core.

  • Chemical Instability: This refers to degradation that occurs without enzymatic action. For triazaspiro[5.5]undecane derivatives, the most common pathway is pH-dependent hydrolysis, especially if a lactam (cyclic amide) or other ester/amide functionalities are present.[7][8] Extreme pH conditions, both acidic and basic, can catalyze the cleavage of these bonds.[8]

Q2: I'm observing rapid compound loss in my liver microsome assay. Does this automatically mean it has poor metabolic stability?

A: Not necessarily. While rapid loss often points to metabolic liability, it's crucial to differentiate between enzyme-driven (metabolic) and chemical degradation. A properly designed experiment must include controls to make this distinction. The key is to run parallel incubations with and without the necessary cofactor for most metabolic enzymes (NADPH).[9][10] If significant compound loss occurs even in the absence of NADPH, it strongly suggests underlying chemical instability in the assay buffer, non-NADPH dependent enzymatic degradation (e.g., by esterases), or other experimental artifacts.[10]

Q3: Why is the spirocyclic nature of this scaffold considered beneficial for stability, and when can it be a liability?

A: The rigidity of the spirocyclic system can be a significant advantage. It locks the conformation of the molecule, which can shield metabolically susceptible sites from enzymatic attack, leading to improved metabolic stability compared to more flexible, non-spirocyclic analogs.[1][3] This rigidity can also improve potency and selectivity.[11][12] However, this same rigidity can introduce ring strain, particularly in smaller spiro-fused rings, which can increase susceptibility to chemical degradation pathways like hydrolysis.[3]

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific experimental observations and provides a systematic approach to diagnosing and resolving the underlying issues.

Issue 1: Rapid Compound Loss in Liver Microsome Assay, Independent of NADPH
  • Observation: Your compound disappears quickly (e.g., >50% loss within 30 minutes) in both NADPH-supplemented (+NADPH) and NADPH-deficient (-NADPH) incubations with human liver microsomes (HLM).

  • Potential Causes:

    • Hydrolytic Instability: The compound is rapidly hydrolyzing in the aqueous pH 7.4 buffer used for the microsomal assay.

    • Non-CYP Enzymatic Degradation: The compound is a substrate for NADPH-independent enzymes present in microsomes, such as carboxylesterases.[13]

    • Non-Specific Binding: The compound is highly lipophilic and is adsorbing to the plasticware or microsomal protein, making it appear lost during analysis.

    • Analytical Artifact: The compound is unstable during sample processing (e.g., quenching with acetonitrile, storage in autosampler).

  • Systematic Troubleshooting Steps:

    • Assess Chemical Stability in Buffer: First, confirm if the issue is chemical hydrolysis. Incubate the compound in the microsomal buffer (e.g., 100 mM potassium phosphate, pH 7.4) without any microsomes at 37°C. Sample at time points (e.g., 0, 15, 30, 60 min) and analyze. If significant degradation is observed, the primary issue is hydrolytic instability.

    • Run a "Heat-Inactivated Microsome" Control: To distinguish between non-CYP enzymatic activity and non-specific binding, prepare a control where the microsomal proteins are denatured by boiling prior to the experiment. If compound loss is high in active "-NADPH" microsomes but low in heat-inactivated microsomes, a non-CYP enzyme is likely responsible. If loss is high in both active and heat-inactivated microsomes, suspect non-specific binding.

    • Evaluate Non-Specific Binding: For suspected binding issues, modify the quenching step. Instead of just acetonitrile, use a mixture like 80:20 acetonitrile:isopropanol to better recover bound compound. Also, ensure the use of low-bind polypropylene plates and vials.

    • Check Post-Processing Stability: Inject a freshly prepared sample and compare its peak area to a sample that has been sitting in the processed plate in the autosampler for several hours. This will identify any instability in the final analytical solution.

Issue 2: High Variability Between Replicate Wells or Experiments
  • Observation: You see poor reproducibility in the calculated half-life (t½) or intrinsic clearance values for your compound.

  • Potential Causes:

    • Poor Solubility: The compound is precipitating out of solution at the tested concentration, leading to inconsistent amounts available for metabolism.

    • Inconsistent Reagent Addition: Pipetting errors, especially with small volumes of enzyme or substrate stock solutions, can cause significant variability.

    • "Edge Effects" in Microplates: Wells on the edge of a 96-well plate may experience different evaporation rates or temperature fluctuations compared to interior wells.

    • Time-Dependent Inhibition (TDI) of CYPs: The compound or its metabolite may be inhibiting its own metabolism over the course of the incubation, leading to non-linear degradation kinetics.

  • Systematic Troubleshooting Steps:

    • Verify Kinetic Solubility: Determine the solubility of your compound in the final assay buffer. The final concentration in your stability assay should be well below the measured solubility limit to avoid precipitation. Consider adding a low percentage of a co-solvent like DMSO (typically ≤0.5% final concentration) if solubility is a major issue.

    • Refine Experimental Technique: Use calibrated pipettes and consider using master mixes for reagents (buffer, NADPH, microsomes) to minimize pipetting variability. Pre-warm all solutions to the incubation temperature (37°C) before starting the reaction.

    • Mitigate Plate Effects: Avoid using the outermost wells of a microplate for samples. Instead, fill them with buffer or a control compound to create a more uniform environment for the inner wells.

    • Check for Non-Linear Kinetics: Plot the natural log of the percent remaining versus time. If the plot is not a straight line (i.e., it curves), it suggests that the degradation does not follow simple first-order kinetics, possibly due to TDI or enzyme saturation. In this case, a more complex kinetic model may be needed, or the initial substrate concentration should be lowered.

Section 3: Key Experimental Protocols

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of metabolic degradation by NADPH-dependent enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 100 mM Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compound (e.g., Testosterone, Propranolol)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)

Procedure:

  • Prepare Master Mixes:

    • -NADPH Master Mix: In a conical tube on ice, combine phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

    • +NADPH Master Mix: In a separate tube on ice, combine phosphate buffer, HLM (to 0.5 mg/mL), and the NADPH regenerating system at its recommended concentration.

  • Initiate Reaction:

    • Aliquot the master mixes into separate sets of wells in a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Start the reaction by adding a small volume of the test compound stock solution to each well to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤0.1%.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN with IS. The T=0 sample is critical; add the quenching solution before adding the test compound.

  • Sample Processing:

    • Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area ratio (Compound/IS) at each time point.

    • Plot the natural logarithm (ln) of the % remaining compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Protocol 2: pH-Dependent Hydrolytic Stability Assay

This protocol assesses the chemical stability of a compound across a range of pH values.

Materials:

  • Universal Buffer (e.g., Britton-Robinson) or individual buffers for each pH.

  • Test Compound (10 mM stock in DMSO)

  • Acetonitrile (ACN) with Internal Standard (IS)

Procedure:

  • Prepare Buffers: Prepare a set of buffers covering a physiologically and pharmaceutically relevant range, for example:

    • pH 1.2 (Simulated Gastric Fluid, 0.1 N HCl)

    • pH 4.5 (Acetate Buffer)

    • pH 7.4 (Phosphate Buffer)

    • pH 9.0 (Borate Buffer)

  • Initiate Degradation:

    • In separate vials for each pH, add the test compound to the buffer to a final concentration of 10 µM.

    • Incubate all vials at a controlled temperature (e.g., 37°C or an accelerated condition like 50°C).[14][15]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial and immediately quench it by diluting into a mobile-phase compatible solution (e.g., 50:50 ACN:Water with IS) to stop further degradation.

  • Sample Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.[16]

  • Data Analysis:

    • For each pH, plot the % remaining of the parent compound versus time.

    • Determine the degradation rate constant (k) and half-life (t½) at each pH condition. This will create a pH-rate profile for your compound.

Data & Visualization

Table 1: Common In Vitro Systems for Stability Assessment
System Primary Use Enzymes Present Advantages Limitations
Liver Microsomes Phase I metabolism (CYPs, FMOs)CYPs, FMOs, UGTs, EsterasesHigh-throughput, cost-effective, good for CYP kinetics.[4][9]Lacks cytosolic enzymes (e.g., AO, XO) and Phase II conjugation cofactors unless added.[17]
S9 Fraction Broad metabolism screeningCYPs, UGTs, SULTs, AO, XO, EsterasesContains both microsomal and cytosolic enzymes.[9]Cofactors for all pathways must be added; can have high endogenous substrate activity.
Hepatocytes "Gold Standard" for metabolismFull complement of Phase I & II enzymesMost physiologically relevant in vitro system with intact cell structure.[17]Lower throughput, higher cost, lot-to-lot variability.[17]
Plasma Stability in circulationEsterases, AmidasesAssesses hydrolysis by blood enzymes.Lacks metabolic enzymes found in the liver.
Aqueous Buffers Chemical/Hydrolytic stabilityNoneIsolates non-enzymatic degradation.[14][18]Does not provide information on metabolic fate.
Diagram 1: Troubleshooting Workflow for Unexpected Compound Loss

A decision tree to guide the investigation into the root cause of compound instability.

troubleshooting_workflow start Observation: Rapid Compound Loss in Microsome Assay check_nadph Is loss observed in -NADPH control? start->check_nadph check_buffer Incubate in Buffer Only (no microsomes). Is compound stable? check_nadph->check_buffer  Yes metabolic_issue Root Cause: NADPH-Dependent Metabolic Instability check_nadph->metabolic_issue  No check_heat Incubate with Heat-Inactivated Microsomes. Is compound stable? check_buffer->check_heat Yes hydrolysis_issue Root Cause: Chemical Instability (Hydrolysis) check_buffer->hydrolysis_issue No non_cyp_issue Root Cause: Non-CYP Enzymatic Degradation check_heat->non_cyp_issue Yes binding_issue Root Cause: Non-Specific Binding or Analytical Artifact check_heat->binding_issue No

Caption: A decision tree for troubleshooting unexpected compound loss.

Diagram 2: Potential Degradation Pathways

Conceptual overview of the primary degradation routes for a generic triazaspiro[5.5]undecane-lactam derivative.

degradation_pathways cluster_metabolic Metabolic Degradation (Enzymatic) cluster_chemical Chemical Degradation (Non-Enzymatic) Parent Triazaspiro[5.5]undecane Derivative Oxidation Oxidation (Hydroxylation, N-Oxidation) - Mediated by CYPs Parent->Oxidation +NADPH +Microsomes Dehydrogenation Dehydrogenation - Ring Aromatization Parent->Dehydrogenation +NADPH +Microsomes Hydrolysis Hydrolysis (Lactam/Amide Cleavage) - pH-dependent Parent->Hydrolysis Acidic or Basic Buffer

Caption: Potential degradation pathways for triazaspiro derivatives.

References

  • Jia, L., & Liu, X. (2007). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Current drug metabolism, 8(8), 822–829. [Link][4][9]

  • Zhang, Y., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. Journal of Pharmaceutical and Biomedical Analysis, 233, 115478. [Link]

  • Avo-pro.com. (2026, January 10). Hydrolytic Stress Stability Testing. [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? [Link][19]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link][15]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. [Link][20]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link][2][21]

  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. [Link][22]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Royal Society of Chemistry. (2021). Nitrogen Heterocycles. [Link]

  • Menard, L. C., et al. (1986). Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction. The Journal of pharmacology and experimental therapeutics, 236(3), 675–680. [Link][13]

  • Katneni, K., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 30(5), 1236–1247. [Link][7]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link][17]

  • Kowalski, P., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and bioanalytical chemistry, 410(12), 3025–3035. [Link][5]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link][8]

  • Caron, G., et al. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 14(8), 727-730. [Link][3]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA (Zurich Open Repository and Archive). [Link][23]

  • Wang, H., et al. (2018). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules, 23(11), 2788. [Link][10]

  • ResearchGate. (2022). Examples of important N-heterocycles and our reaction design. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of medicinal chemistry, 64(3), 1279–1311. [Link][11]

  • Hevener, K. E., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry, 410(12), 3025-3035. [Link][6]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Request PDF. [Link][12]

  • Baell, J. B. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 505-526. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link][16]

  • Karpenko, Y., et al. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Water research, 242, 120224. [Link][24]

Sources

Technical Support Center: Investigating Off-Target Effects of Spirocyclic METTL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing spirocyclic METTL3 inhibitors. As the chemical biology landscape for RNA methyltransferases evolves, the use of potent and selective inhibitors has become central to dissecting the role of N6-methyladenosine (m6A) in cancer biology. However, no small molecule is perfect. Understanding and controlling for potential off-target effects is paramount to generating robust, interpretable data.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows designed to address specific issues you may encounter during your experiments. It is intended to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) - Initial Observations & Triage

This section addresses common scenarios that may suggest the presence of off-target effects.

Q1: My cancer cells show a much stronger or different phenotype (e.g., rapid apoptosis, cell cycle arrest) than what is published for METTL3 knockdown. Could this be an off-target effect?

Answer: Yes, this is a classic indicator of a potential off-target effect. While METTL3 inhibition is known to induce apoptosis and differentiation in certain contexts like acute myeloid leukemia (AML)[1][2], a phenotype that is significantly more potent or qualitatively different from that achieved with genetic knockdown (siRNA, shRNA, CRISPR/Cas9) warrants careful investigation.

  • Scientific Rationale: Small molecule inhibitors can bind to proteins other than the intended target, a phenomenon known as polypharmacology.[3] These unintended interactions can trigger distinct signaling pathways, leading to a compounded or altogether different cellular outcome. For example, an inhibitor might simultaneously engage METTL3 and an unrelated kinase involved in cell survival, leading to accelerated apoptosis that wouldn't be seen with METTL3 depletion alone.

  • Immediate Action: The first step is to establish a rigorous baseline. Compare your inhibitor's effect side-by-side with at least two distinct siRNAs or a CRISPR-knockout system for METTL3 in your specific cell line. If the phenotypes diverge significantly, proceed to the troubleshooting workflows in Section 2.

Q2: I'm using a well-characterized spirocyclic METTL3 inhibitor like STM2457, but I'm not seeing the expected decrease in m6A levels on known target mRNAs (e.g., MYC, BCL2). Does this mean the inhibitor isn't working?

Answer: Not necessarily. This could be due to several factors, including issues with cellular permeability, high intracellular concentrations of the natural substrate S-adenosyl methionine (SAM), or that the key phenotype in your system is driven by an off-target effect.

  • Scientific Rationale: Spirocyclic METTL3 inhibitors like STM2457 and UZH1a are competitive with the SAM cofactor.[1][4] Intracellular SAM concentrations are high and can vary between cell types, potentially requiring higher concentrations of the inhibitor to achieve effective target engagement in cells compared to biochemical assays.[1]

  • Troubleshooting Steps:

    • Confirm Target Engagement: Before measuring downstream effects, confirm that the inhibitor is physically binding to METTL3 in your cells. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this (see Protocol 1).[5][6]

    • Measure Global m6A: Instead of focusing only on a few target mRNAs, measure the global m6A/A ratio in poly-A selected RNA via LC-MS/MS. A potent inhibitor should cause a dose-dependent reduction in total m6A levels.[1][7]

    • Use Controls: Always include a structurally related but inactive control compound if available (e.g., STM2120 for STM2457) to ensure the observed effects are not due to non-specific compound properties.[1]

Q3: How do I begin to differentiate between on-target METTL3 inhibition and potential off-target effects in my experimental design?
  • Scientific Rationale: Relying on a single chemical probe is a common pitfall that can lead to misleading results.[8][9] A robust experimental design should always seek to uncouple the chemical matter from the biological target.

  • The "Rule of Two" and Beyond: [9]

    • Genetic Validation: As mentioned, correlate the inhibitor's phenotype with that of METTL3 knockdown or knockout.[10]

    • Chemical Validation: Use a structurally distinct inhibitor of METTL3. If two different chemical scaffolds produce the same phenotype, it is much more likely to be an on-target effect.

    • Negative Control: Use a close chemical analog of your inhibitor that is known to be inactive against the target. This helps control for effects related to the chemical scaffold itself.[9]

    • Target Rescue: In a METTL3 knockdown or knockout background, the addition of the inhibitor should not produce any further phenotypic effect if the phenotype is truly on-target.

Section 2: Troubleshooting Workflows & In-Depth Protocols

This section provides actionable workflows and detailed experimental protocols for identifying and validating off-target effects.

Workflow 1: General Strategy for Investigating a Suspected Off-Target Effect

This workflow provides a logical progression from an initial unexpected observation to off-target identification and validation.

Off_Target_Workflow cluster_0 Phase 1: Observation & Initial Validation cluster_1 Phase 2: Confirm Target Engagement cluster_2 Phase 3: Unbiased Off-Target Identification cluster_3 Phase 4: Validation of Putative Off-Target A Unexpected Phenotype Observed (e.g., excessive toxicity, novel effect) B Q: Does phenotype match METTL3 genetic knockdown? A->B C Phenotype is likely ON-TARGET. Proceed with caution. B->C Yes D Phenotype differs. SUSPECT OFF-TARGET EFFECT. B->D No E Perform Cellular Thermal Shift Assay (CETSA) (See Protocol 1) D->E F Q: Does inhibitor stabilize METTL3? E->F G Inhibitor does not engage METTL3 in cells. Re-evaluate compound/system. F->G No H METTL3 engagement confirmed. Proceed to unbiased screen. F->H Yes I Unbiased Proteome-Wide Screens - Chemical Proteomics (e.g., Affinity Pulldown-MS) - Thermal Proteome Profiling (TPP) H->I J Broad Panel Screening - Kinome Scanning (See Protocol 2) H->J K Generate List of Putative Off-Targets I->K J->K L Validate candidate protein(s) using orthogonal methods. K->L M Genetic Knockdown (siRNA/CRISPR) of the putative off-target. L->M N Does knockdown of off-target phenocopy the inhibitor's effect? M->N O Off-Target Validated. Re-interpret initial data. N->O Yes P Candidate not validated. Test other candidates or reconsider. N->P No

Caption: A step-by-step workflow for investigating suspected off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify drug-target interaction in a cellular environment.[11] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[5][12]

  • Objective: To confirm that the spirocyclic METTL3 inhibitor binds to METTL3 inside intact cells.

  • Principle: Cells are treated with the inhibitor or a vehicle control, then heated to a range of temperatures. At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble METTL3 at each temperature is then quantified, typically by Western blot. A positive result is a "shift" in the melting curve to higher temperatures in the presence of the inhibitor.[6]

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate your cancer cell line of choice to achieve 80-90% confluency.

    • Treat cells with the METTL3 inhibitor at your desired concentration (e.g., 10x the GI50) and a vehicle control (e.g., DMSO) for a set time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension (e.g., 100 µL) into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient for 3-8 minutes.[12] A typical gradient for METTL3 would be from 46°C to 64°C in 2°C increments. Include a non-heated (RT) control.

  • Cell Lysis and Fractionation:

    • Cool the samples to room temperature.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Measure the total protein concentration and normalize all samples.

    • Analyze the samples by SDS-PAGE and Western blot using a validated antibody against METTL3. An antibody for a housekeeping protein not expected to bind the drug (e.g., GAPDH) should be used as a loading control.

  • Data Analysis:

    • Quantify the band intensities for METTL3 at each temperature for both vehicle- and inhibitor-treated samples.

    • Plot the percentage of soluble METTL3 relative to the non-heated control against the temperature.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.

Protocol 2: Kinome Scanning for Off-Target Identification

Many small molecule inhibitors inadvertently target protein kinases due to conserved structural features in their ATP-binding pockets. A kinome scan is a high-throughput in vitro assay to assess the selectivity of a compound against a large panel of kinases.

  • Objective: To identify potential kinase off-targets of a spirocyclic METTL3 inhibitor.

  • Principle: Commercial services (e.g., Eurofins' KINOMEscan™, Reaction Biology) use binding assays to quantify the interaction of an inhibitor with hundreds of kinases.[13][14] The inhibitor is tested at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel. Hits are reported as "% Control" or "% Inhibition". Strong hits can then be followed up with dose-response curves to determine potency (Kd or IC50).

Step-by-Step Workflow:

  • Compound Submission:

    • Prepare your inhibitor at a high concentration in DMSO as required by the service provider.

    • Select the desired screening panel. For initial profiling, a broad panel like the scanMAX (468 kinases) is recommended.[14]

  • Assay Performance (by vendor):

    • The vendor performs the competition binding assays. The output is typically a list of all kinases tested and the corresponding inhibition score at the tested concentration.

  • Data Analysis & Interpretation:

    • Prioritize Hits: Focus on kinases that show strong inhibition (e.g., >90% inhibition at 1 µM).

    • Visualize Data: Use visualization tools like the TREEspot® Data Visualization tool to map the hits onto the human kinome tree.[13] This helps to identify if the off-targets belong to a specific kinase family.

    • Determine Potency: Select the strongest hits for follow-up Kd or IC50 determination to understand how potent the off-target interaction is. An off-target with a Kd of 50 nM is much more likely to be biologically relevant than one with a Kd of 5 µM.

    • Correlate with Cellular Data: Cross-reference the identified kinase off-targets with known signaling pathways in your cancer cell line. Does inhibition of a particular kinase explain the unexpected phenotype you observed? For example, if you see strong cell cycle arrest and your inhibitor hits CDK2, this is a strong lead for further validation.

Section 3: Data Interpretation & Best Practices

Data Summary: Selectivity of Spirocyclic METTL3 Inhibitors

While many initial reports emphasize selectivity, it is crucial to understand the context of these claims. The table below summarizes selectivity data for two prominent spirocyclic inhibitors.

InhibitorOn-Target Potency (METTL3)Selectivity Screening PanelKey Findings & NotesSource
STM2457 IC50: 16.9 nM (biochemical)4 RNA methyltransferases, 41 DNA/protein methyltransferases, panel of kinasesShowed high specificity for METTL3 with no significant inhibition of other methyltransferases tested in the initial report. The full kinase panel data is not always public.[1]
UZH1a IC50: 280 nM (biochemical)Panel of 7 other methyltransferases, panel of kinasesReported to be selective over the tested methyltransferases and kinases. The enantiomer (UZH1b) is >100-fold less active and serves as an excellent negative control.[4][7]

Note: The absence of evidence is not evidence of absence. A "clean" profile in a specific panel does not rule out off-targets not included in that panel. Researchers should remain vigilant and perform their own validation.

Best Practices for Using Chemical Probes

To ensure the integrity of your research, adhere to these guiding principles:[8][10][15]

  • Use Appropriate Concentrations: Do not assume that a higher concentration is better. High concentrations increase the likelihood of off-target effects.[15] Always perform dose-response experiments and try to use the lowest concentration that gives a clear on-target effect (e.g., reduction in m6A levels).

  • Confirm Target Engagement in Your System: Do not rely solely on published biochemical data. Use CETSA or a similar method to confirm the inhibitor engages METTL3 in your specific cell line at the concentrations you are using.[5]

  • Employ Orthogonal Controls: This is the most critical principle. Always validate findings using a combination of genetic tools (siRNA/CRISPR) and at least one structurally distinct chemical probe.[9]

  • Use an Inactive Control: Whenever possible, use a structurally similar but biologically inactive analog to control for non-specific effects of the chemical scaffold.[9]

References

  • Yankova, E. et al. (2018). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature, 559, 377–381. [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

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Technical Support Center: Enhancing the Bioavailability of 1,4,9-Triazaspiro[5.5]undecane-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4,9-triazaspiro[5.5]undecane-based compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges associated with improving the oral bioavailability of this promising class of molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your experimental design and interpretation.

The 1,4,9-triazaspiro[5.5]undecane scaffold, a key structural motif in modern medicinal chemistry, offers a unique three-dimensional architecture that can enhance target engagement and metabolic stability.[1][2] However, the inherent basicity of the triaza-core and the often lipophilic nature of its derivatives can present significant hurdles in achieving adequate oral bioavailability, primarily due to issues with solubility and membrane permeability. This guide is structured to help you systematically diagnose and overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address common initial questions that arise during the development of 1,4,9-triazaspiro[5.5]undecane-based drug candidates.

Q1: What are the primary reasons for the poor oral bioavailability of our 1,4,9-triazaspiro[5.5]undecane derivative?

A1: The low oral bioavailability of these compounds typically stems from a combination of two main factors rooted in their physicochemical properties:

  • Poor Aqueous Solubility: As basic compounds, their solubility is highly pH-dependent. While they may be soluble in the acidic environment of the stomach, they can precipitate in the neutral to alkaline pH of the small intestine, which is the primary site of drug absorption.[3]

  • Low Membrane Permeability: The spirocyclic nature of the scaffold, while beneficial for target binding, can increase molecular rigidity and size. Furthermore, at physiological pH, the basic nitrogen atoms can be protonated, leading to a charged species that does not readily cross the lipid bilayer of intestinal epithelial cells via passive diffusion.[4] A delicate balance between solubility and lipophilicity (often measured as LogP or LogD) is crucial for effective membrane permeation.[5]

Q2: Our lead compound shows high potency in vitro but fails in vivo due to low exposure. Where do we start our investigation?

A2: A systematic approach is crucial. The first step is to classify your compound according to the Biopharmaceutics Classification System (BCS) by determining its aqueous solubility and intestinal permeability. This will guide your formulation and development strategy.[6]

  • BCS Class II (Low Solubility, High Permeability): If your compound has good permeability but poor solubility, the focus should be on enhancing its dissolution rate and maintaining its concentration in the gastrointestinal (GI) tract.

  • BCS Class IV (Low Solubility, Low Permeability): If both solubility and permeability are low, a more complex approach is needed, potentially involving advanced formulation techniques or chemical modification (prodrugs) to address both issues simultaneously.

We recommend starting with the in vitro experimental protocols outlined later in this guide to determine these key parameters.

Q3: What is the "solubility-permeability trade-off" and how does it affect our compounds?

A3: This is a common challenge in medicinal chemistry. Strategies to improve solubility, such as introducing polar functional groups, often decrease lipophilicity, which can in turn reduce membrane permeability. Conversely, increasing lipophilicity to enhance permeability can lead to poor aqueous solubility. For 1,4,9-triazaspiro[5.5]undecane derivatives, this trade-off is particularly relevant. For example, modifications that improve solubility may lead to a higher charge at physiological pH, hindering permeation.[7] It is essential to co-optimize these properties, aiming for a LogD (the log of the distribution coefficient at a specific pH, typically 7.4) in the optimal range of 1-3 for passive absorption.

Q4: Should we focus on chemical modification (prodrugs) or formulation strategies to improve bioavailability?

A4: The choice depends on the specific liabilities of your compound and the stage of your project.

  • Formulation strategies are often faster and can be applied to an existing active pharmaceutical ingredient (API). They are particularly effective for BCS Class II compounds where solubility is the main hurdle. Techniques like amorphous solid dispersions or lipid-based formulations can significantly improve oral exposure.[8]

  • Chemical modification (prodrugs) is a more involved approach that creates a new chemical entity. It is a powerful strategy for BCS Class IV compounds, as it can be designed to temporarily mask the properties that limit both solubility and permeability.[9] For basic amines, a prodrug can neutralize the charge to enhance permeability, with the modifying group being cleaved in vivo to release the active drug.

The following workflow diagram illustrates a typical decision-making process:

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Solution Pathways cluster_3 Evaluation Start Low in vivo exposure observed BCS_Class Determine Solubility & Permeability (BCS Classification) Start->BCS_Class Decision Primary Issue? BCS_Class->Decision Solubility Low Solubility (BCS Class II) Decision->Solubility Solubility Permeability Low Permeability (BCS Class III/IV) Decision->Permeability Permeability Both Low Solubility & Permeability (BCS Class IV) Decision->Both Both Formulation Formulation Strategies: - Amorphous Solid Dispersions - Lipid-Based Systems (SEDDS) - Particle Size Reduction Solubility->Formulation Prodrug Chemical Modification: - Prodrug Approach Permeability->Prodrug Combined Combined Approach: - Prodrug + Formulation Both->Combined Evaluate In vivo PK Study Formulation->Evaluate Prodrug->Evaluate Combined->Evaluate

Bioavailability enhancement workflow.

Troubleshooting Guide: Low Oral Bioavailability

This section provides a structured approach to diagnosing and solving common bioavailability issues encountered with 1,4,9-triazaspiro[5.5]undecane derivatives.

Problem 1: High variability in in vivo pharmacokinetic (PK) data.

  • Potential Cause: Poor solubility and dissolution rate in the GI tract. The amount of drug that dissolves and gets absorbed can be highly dependent on local pH and transit time, leading to erratic absorption.

  • Troubleshooting Steps:

    • Assess pH-dependent solubility: Perform a kinetic solubility study across a pH range from 2 to 8. If the compound precipitates at pH > 6, this is a likely cause of variability.

    • Formulation approach: For preclinical studies, consider a simple formulation to improve solubility, such as a solution in a vehicle containing a solubilizing agent like PEG 400 or a cyclodextrin.[10][11] For later stages, an amorphous solid dispersion or a Self-Emulsifying Drug Delivery System (SEDDS) can be developed to maintain the drug in a dissolved state.[12][13]

Problem 2: In vitro permeability (PAMPA or Caco-2) is lower than expected.

  • Potential Cause 1: High degree of ionization at assay pH. The standard pH for these assays is 7.4. If your compound has a high pKa, it will be significantly protonated and charged, leading to low passive diffusion.

  • Troubleshooting Steps:

    • Determine pKa: Experimentally measure the pKa of your compound. The pKa of the parent piperidine scaffold is around 11.2, so derivatives are expected to be basic.

    • pH-dependent permeability: If feasible, run the PAMPA assay at a higher pH (e.g., 8.0 or 8.5) to increase the fraction of the neutral species and see if permeability improves. This can help confirm that charge is the limiting factor.

    • Prodrug Strategy: Consider designing a prodrug that masks one of the basic nitrogens with a cleavable promoiety. This will render the molecule neutral for absorption, after which the promoiety is cleaved in vivo to release the active drug.[9]

  • Potential Cause 2: The compound is a substrate for efflux transporters. Efflux pumps like P-glycoprotein (P-gp) in the intestinal wall can actively transport the drug back into the GI lumen, reducing net absorption.

  • Troubleshooting Steps:

    • Caco-2 Efflux Ratio: A standard Caco-2 permeability assay should be run in both directions (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[14]

    • Caco-2 with Inhibitor: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability and a decrease in the efflux ratio confirms that your compound is a P-gp substrate.[15]

    • Structural Modification: If efflux is a major issue, medicinal chemistry efforts can be directed to make structural modifications that reduce recognition by the transporter, though this can be challenging.

Problem 3: Good solubility and permeability, but still low in vivo exposure.

  • Potential Cause: High first-pass metabolism. The drug is absorbed from the intestine but is extensively metabolized in the gut wall or the liver before it can reach systemic circulation.

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability: Assess the metabolic stability of your compound in liver microsomes or hepatocytes. For 1,4,9-triazaspiro[5.5]undecane derivatives, N-dealkylation or oxidation of the heterocyclic rings are potential metabolic pathways.

    • Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed in the in vitro stability assays.

    • Structural "Metabolic Blocking": If a specific site of metabolism is identified, consider structural modifications to block this pathway. For example, replacing a metabolically liable hydrogen with a fluorine atom or incorporating steric hindrance near the metabolic site.

Data Presentation: Physicochemical Properties and Formulation Strategies

The following tables summarize key data to guide your experimental design.

Table 1: Key Physicochemical Parameters for 1,4,9-Triazaspiro[5.5]undecane Derivatives

ParameterTypical Range/ValueImplication for Bioavailability
pKa 8.0 - 11.0 (basic)High ionization at physiological pH, leading to low permeability.[4]
LogP 2.0 - 5.0High values can lead to poor solubility.[7]
LogD at pH 7.4 0.5 - 3.0Optimal range for balancing solubility and permeability.
Aqueous Solubility <10 µg/mL (at pH 7.4)Dissolution rate-limited absorption.[16]
Permeability (Papp) Low to ModerateCan be limited by charge and molecular size.[7]

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyMechanismProsConsBest for...
Amorphous Solid Dispersion (ASD) Increases apparent solubility and dissolution rate by preventing crystallization.[17]Significant increase in oral exposure; established manufacturing techniques (e.g., spray drying).[13]Potential for recrystallization over time; requires careful selection of polymer.[18]BCS Class II compounds.
Lipid-Based Systems (e.g., SEDDS) Maintains the drug in a solubilized state in the GI tract; can enhance lymphatic uptake.[4]Can handle highly lipophilic drugs; may bypass first-pass metabolism.[19]High surfactant load can cause GI irritation; potential for drug precipitation upon dilution.BCS Class II and IV lipophilic compounds.
Prodrugs Covalently modifies the drug to improve its physicochemical properties (e.g., increase permeability).[9]Can overcome multiple barriers simultaneously (solubility and permeability); potential for targeted delivery.Requires significant synthetic effort; introduces regulatory complexity as a new chemical entity.BCS Class IV compounds.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area of the drug, leading to a faster dissolution rate.[20]Relatively simple and cost-effective technique.Limited effectiveness for compounds with very low intrinsic solubility; risk of particle agglomeration.BCS Class II compounds where dissolution is the main issue.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a compound.

G Prep_Lipid 1. Prepare Lipid Solution (e.g., 2% lecithin in dodecane) Coat_Plate 2. Coat Donor Plate (Add 5 µL of lipid solution to each well of the donor plate) Prep_Lipid->Coat_Plate Assemble 5. Assemble Plates (Place donor plate onto acceptor plate) Coat_Plate->Assemble Prep_Acceptor 3. Prepare Acceptor Plate (Add buffer pH 7.4 to each well) Prep_Acceptor->Assemble Prep_Donor 4. Prepare Donor Solution (Dissolve compound in buffer pH 7.4) Prep_Donor->Assemble Incubate 6. Incubate (e.g., 4-16 hours at room temperature) Assemble->Incubate Analyze 7. Analyze Concentrations (Measure compound concentration in both donor and acceptor wells via LC-MS/MS) Incubate->Analyze Calculate 8. Calculate Papp Analyze->Calculate

PAMPA experimental workflow.

Methodology:

  • Prepare the Lipid Membrane: Create a 2% (w/v) solution of L-α-phosphatidylcholine in dodecane.

  • Coat the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (the donor plate) and allow it to impregnate the filter for 5-10 minutes.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Prepare the Donor Solution: Dissolve the test compound in PBS at pH 7.4 to a final concentration of 10 µM.

  • Start the Assay: Add 150 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor buffer.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4 to 16 hours.

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells as a model of the intestinal epithelium to assess both passive and active transport.[21]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²), which indicates good integrity.[21]

  • Prepare Buffers: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 for the basolateral (acceptor) side and pH 6.5 for the apical (donor) side to mimic the pH gradient of the small intestine.

  • Prepare Dosing Solution: Dissolve the test compound in the apical buffer at a concentration of 10 µM.

  • Permeability Measurement (A to B):

    • Wash the monolayers with pre-warmed buffer.

    • Add fresh buffer to the basolateral side.

    • Add the dosing solution to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Permeability Measurement (B to A for Efflux): Repeat the experiment in the reverse direction, adding the dosing solution to the basolateral side and sampling from the apical side.

  • Quantify: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp value for both directions. The efflux ratio is the ratio of Papp (B to A) to Papp (A to B).

Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol provides a template for assessing the oral bioavailability of a compound in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old). Acclimatize the animals for at least one week before the study.

  • Vehicle Selection: The choice of vehicle is critical for poorly soluble compounds. A common starting point for basic compounds is a suspension in 0.5% methylcellulose with 0.1% Tween 80 in water.[18] If solubility is extremely low, a solution in 20% Solutol HS 15 in water can be considered.

  • Dose Formulation: Prepare the dosing formulation on the day of the study. Ensure it is a homogenous solution or a fine, uniform suspension.

  • Dosing:

    • Fast the rats overnight (12-18 hours) with free access to water.

    • Administer the formulation via oral gavage at a typical dose volume of 5-10 mL/kg.

    • For absolute bioavailability determination, a separate cohort of animals should receive the drug intravenously (e.g., via tail vein injection).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). Oral bioavailability (F%) is calculated as: (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to navigate the challenges of improving the oral bioavailability of your 1,4,9-triazaspiro[5.5]undecane-based drug candidates, ultimately accelerating their path toward clinical development.

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Technical Support Center: Overcoming Resistance to 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride and related compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel class of molecules in their experiments. As potent inhibitors of the METTL3/METTL14 complex, these compounds are at the forefront of research into m6A RNA modification and its role in disease.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter, with a focus on overcoming apparent and genuine resistance. Our goal is to equip you with the knowledge to diagnose experimental issues, understand the underlying mechanisms, and confidently advance your research.

I. Understanding the Compound and its Target

This compound and its derivatives are part of a class of potent and selective inhibitors of METTL3, the catalytic subunit of the N6-methyladenosine (m6A) writer complex.[1][4] This complex plays a crucial role in post-transcriptional gene regulation, and its dysregulation is implicated in various diseases, including cancer.[2][3][4]

Mechanism of Action

These spirocyclic compounds typically function by occupying the S-adenosylmethionine (SAM) binding pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine residues on RNA. This leads to a reduction in global m6A levels, impacting RNA stability, splicing, and translation, which can ultimately induce desired cellular phenotypes such as cell cycle arrest or apoptosis in cancer cells.[1][4]

Below is a simplified representation of the METTL3 signaling pathway and the point of inhibition.

METTL3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3_METTL14 METTL3/METTL14 Complex m6A_RNA m6A-modified mRNA METTL3_METTL14->m6A_RNA Methylates SAM SAM (Methyl Donor) SAM->METTL3_METTL14 Binds to RNA pre-mRNA RNA->METTL3_METTL14 Substrate m6A_RNA_cyto m6A-modified mRNA m6A_RNA->m6A_RNA_cyto Export Compound 1-Methyl-1,4,9-triazaspiro [5.5]undecan-5-one Compound->METTL3_METTL14 Inhibits Ribosome Ribosome m6A_RNA_cyto->Ribosome Degradation RNA Degradation m6A_RNA_cyto->Degradation Regulates Splicing Alternative Splicing m6A_RNA_cyto->Splicing Influences Translation Protein Synthesis Ribosome->Translation Resistance_Workflow Start Observation: Reduced Compound Efficacy Step1 Step 1: Validate Observation - Confirm compound integrity - Rule out assay artifacts Start->Step1 Step2 Step 2: Assess Target Engagement - Perform CETSA or InCELL Pulse - Is the compound binding to METTL3 in cells? Step1->Step2 Step2->Step1 No (Re-evaluate assay) Step3 Step 3: Analyze Target Expression - Western Blot or qPCR for METTL3/METTL14 - Is the target upregulated? Step2->Step3 Yes Step4 Step 4: Investigate Target Mutations - Sequence the METTL3 gene - Are there mutations in the binding site? Step3->Step4 Normal Expression Conclusion Identify Resistance Mechanism & Develop Mitigation Strategy Step3->Conclusion Upregulated Step5 Step 5: Evaluate Drug Efflux - Use efflux pump inhibitors - Is resistance reversed? Step4->Step5 No Mutations Step4->Conclusion Mutation Found Step6 Step 6: Explore Bypass Pathways - RNA-seq or proteomics - Have compensatory pathways been activated? Step5->Step6 No Effect Step5->Conclusion Resistance Reversed Step6->Conclusion

Caption: A systematic workflow for troubleshooting resistance to METTL3 inhibitors.

Step-by-Step Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This assay determines if the compound binds to and stabilizes METTL3 in the cellular environment. [1][4] Objective: To verify that the compound is reaching and interacting with its intended target within the cell.

Methodology:

  • Cell Treatment: Culture your cells of interest (e.g., MOLM-13) to ~80% confluency. Treat the cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 45-65°C) for 3 minutes to induce protein denaturation. A no-heat control should be kept on ice.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot: Collect the supernatant (containing soluble protein) and analyze the levels of METTL3 by Western blotting.

Interpreting the Results:

  • Successful Target Engagement: In the presence of a binding compound, METTL3 will be stabilized and remain in the soluble fraction at higher temperatures compared to the vehicle control. This will appear as a stronger METTL3 band at elevated temperatures in the compound-treated samples.

  • Lack of Target Engagement: If the compound does not bind, the thermal denaturation curve of METTL3 will be identical in treated and untreated samples. This suggests a problem with cell permeability or that the compound is being rapidly effluxed.

Protocol 2: Investigating METTL3 Upregulation via Western Blot

Objective: To determine if resistant cells have increased expression of the target protein.

Methodology:

  • Generate Resistant Cells (Optional): If you suspect acquired resistance, generate a resistant cell line by culturing the parental line in the presence of gradually increasing concentrations of the compound over several weeks.

  • Prepare Lysates: Harvest both the parental (sensitive) and the resistant cell lines. Prepare whole-cell lysates.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blot Analysis: Separate 20-30 µg of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against METTL3 and a loading control (e.g., GAPDH or β-actin).

  • Densitometry: Quantify the band intensities to compare the relative expression of METTL3 between the sensitive and resistant cells.

Interpreting the Results:

  • Upregulation: A significant increase in the METTL3/loading control ratio in the resistant line compared to the parental line suggests that target upregulation is a mechanism of resistance.

Protocol 3: Assessing Drug Efflux

Objective: To determine if the compound is a substrate of ABC transporters, leading to its removal from the cell.

Methodology:

  • Experimental Setup: Seed your cells in a multi-well plate.

  • Co-incubation: Treat the cells with your METTL3 inhibitor alone and in combination with a known broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A). Include controls for the efflux inhibitor alone.

  • Functional Assay: After the appropriate incubation time, perform your standard cell viability or functional assay (e.g., measuring m6A levels).

Interpreting the Results:

  • Efflux-Mediated Resistance: If co-treatment with the efflux pump inhibitor significantly restores the potency of your compound, it indicates that drug efflux is a major contributor to the observed resistance.

  • No Change: If the potency of your compound is not affected by the efflux inhibitor, this mechanism is less likely to be involved.

Data Summary Table
Potential Issue Diagnostic Test Expected Outcome if Issue is Present Solution/Next Step
Poor Solubility Visual inspection of stock and working solutions; DLS.Precipitate or cloudiness observed.Use a different solvent; sonicate; filter.
Compound Instability HPLC or LC-MS analysis of compound in media over time.Compound concentration decreases over time.Reduce incubation time; replenish compound.
Low Permeability Caco-2 assay; CETSA.Low Papp value; no thermal shift in CETSA.Synthesize more permeable analogs.
Drug Efflux Co-treatment with efflux pump inhibitors.Potency is restored in the presence of the inhibitor.Use as a tool compound; design analogs that are not efflux substrates.
Target Upregulation Western Blot; qPCR.Increased METTL3 protein or mRNA in resistant cells.Combine with an inhibitor of the upstream signaling pathway.
Target Mutation Sanger or next-generation sequencing of the METTL3 gene.Non-synonymous mutation identified in the compound binding site.Design new compounds that can bind to the mutated target.

IV. Conclusion

Overcoming resistance to this compound and its analogs requires a systematic and logical approach. By first addressing potential experimental artifacts and then moving to investigate specific biological mechanisms, researchers can effectively diagnose and mitigate issues of reduced compound efficacy. This guide provides a framework for these investigations, grounded in established methodologies and the known mechanism of action of this promising class of METTL3 inhibitors.

References
  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • ResearchGate. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • National Center for Biotechnology Information. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

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  • University of Zurich. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - Caflisch. [Link]

  • National Center for Biotechnology Information. 1,5-Dioxaspiro[5.5]undecane. PubChem. [Link]

  • National Center for Biotechnology Information. 3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-8-methyl-1H-quinolin-2-one. PubChem. [Link]

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Technical Support Center: Minimizing Toxicity of 1,4,9-Triazaspiro[5.5]undecane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4,9-triazaspiro[5.5]undecane compounds. This guide provides in-depth, experience-driven answers to common challenges encountered during preclinical toxicity assessment. Our goal is to equip you with the knowledge to proactively design safer molecules, troubleshoot toxicity issues, and advance your most promising candidates.

The 1,4,9-triazaspiro[5.5]undecane scaffold and related spirocyclic structures are increasingly valuable in medicinal chemistry. Their rigid, three-dimensional nature allows for precise orientation of functional groups, which can lead to enhanced potency, selectivity, and improved physicochemical properties.[1][2] However, as with any novel chemical series, a thorough and early assessment of the toxicity profile is critical to avoid late-stage failures in drug development.[3] This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm starting a new project with the 1,4,9-triazaspiro[5.5]undecane scaffold. What are the general toxicity concerns for this class of nitrogen-containing heterocycles?

While specific toxicity data for the 1,4,9-triazaspiro[5.5]undecane core is not extensively published, we can draw insights from the broader class of nitrogen-containing heterocycles (N-heterocycles) and spirocyclic compounds.

Core Considerations:

  • Metabolic Instability: N-heterocycles can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[4] Oxidation of the rings or adjacent alkyl groups can lead to the formation of reactive metabolites that may be toxic or immunogenic. For saturated N-heterocycles, this is a key area to investigate.[5]

  • Off-Target Activity: The nitrogen atoms in the scaffold can act as hydrogen bond donors and acceptors or may be protonated at physiological pH. This can lead to unintended interactions with various biological targets, such as ion channels (e.g., hERG, which is linked to cardiotoxicity) or GPCRs.[6]

  • Genotoxicity: Certain N-heterocycles or their metabolites can potentially interact with DNA, leading to mutations or chromosomal damage.[7] Early assessment via a standard battery of genotoxicity tests is a regulatory requirement and a critical step in risk assessment.[7]

  • Physicochemical Properties: Spirocyclic scaffolds are often employed to improve properties like solubility and reduce lipophilicity compared to more planar, aromatic structures.[1][6] However, poorly optimized analogues can still suffer from issues that indirectly lead to toxicity, such as poor solubility causing precipitation at the injection site or high lipophilicity leading to non-specific binding and phospholipidosis.

Your initial strategy should involve a baseline characterization of these potential liabilities for your specific series of compounds.

Q2: How can I apply Structure-Activity Relationship (SAR) principles to proactively design 1,4,9-triazaspiro[5.5]undecane analogues with a lower toxicity risk?

The relationship between a molecule's chemical structure and its biological activity, or SAR, is a cornerstone of medicinal chemistry.[8] This principle extends to toxicity, often termed Structure-Toxicity Relationship (STR). The goal is to identify structural modifications that reduce toxicity while maintaining or improving potency.[9][10][11]

Key SAR-Driven Strategies to Mitigate Toxicity:

  • Modulate Lipophilicity: High lipophilicity is often correlated with off-target toxicity and metabolic liabilities.

    • Action: Introduce polar functional groups (e.g., hydroxyl, amide) or replace lipophilic aromatic rings with smaller, more polar heterocycles. The spirocyclic core itself often helps reduce lipophilicity compared to non-spirocyclic analogues.[6]

  • Block Metabolic Hotspots: Identify sites on the molecule that are prone to metabolic modification.

    • Action: Conduct in vitro metabolic stability assays using liver microsomes. If a "soft spot" is identified, you can block the metabolism at that position. A common strategy is the introduction of a fluorine atom, which is small and generally does not create steric hindrance but can prevent CYP-mediated oxidation.[12]

  • Modify Ring Structures: The size and nature of the heterocyclic rings can influence both metabolism and off-target binding.

    • Action: Studies have shown that reducing the ring size of a seven-membered ring to a six-membered piperidine or piperazine can significantly improve metabolic stability.[12] While your core is fixed, modifications to substituents attached to the core can follow this principle.

  • Tune Basicity (pKa): The basicity of the nitrogen atoms can impact cell permeability, off-target interactions (especially with acidic residues in proteins or phospholipids), and hERG channel affinity.

    • Action: The introduction of electron-withdrawing groups near a nitrogen atom can lower its pKa, reducing its basicity. This has been shown to be an effective strategy for mitigating hERG-related cardiotoxicity.[6]

The relationship between these modifications is complex. A change designed to improve metabolism might negatively impact potency. Therefore, this is an iterative process of design, synthesis, and testing.

cluster_0 Design & Synthesis cluster_1 In Vitro Testing cluster_2 Analysis & Decision Design Design Analogue (Based on SAR/STR) Synthesize Synthesize Compound Design->Synthesize Potency Potency Assay (On-Target) Synthesize->Potency Toxicity Toxicity Assays (Off-Target, Cyto, Geno) Synthesize->Toxicity Metabolism Metabolic Stability (Microsomes, Hepatocytes) Synthesize->Metabolism Analyze Analyze Data (Therapeutic Index, PK/PD) Potency->Analyze Toxicity->Analyze Metabolism->Analyze Decision Go / No-Go Lead Optimization Analyze->Decision Decision->Design Iterate / Optimize InVivo In Vivo Studies Decision->InVivo Advance Candidate

Caption: Iterative cycle of lead optimization to balance potency and toxicity.

Q3: What is the recommended panel of in vitro assays for an initial toxicity screen of my 1,4,9-triazaspiro[5.5]undecane compounds?

An early, cost-effective in vitro screening approach is essential to quickly identify and deprioritize compounds with potential liabilities.[13] This allows you to focus resources on the most promising candidates. A tiered approach is recommended, starting with broad cytotoxicity and then moving to more specific assays.

Assay Type Purpose Typical Cell Lines / System Endpoint Measured
Cytotoxicity To assess the compound's general effect on cell viability and identify the concentration that kills 50% of cells (IC50).HepG2 (liver), HEK293 (kidney), or a cancer cell line relevant to the therapeutic target.Cell viability (e.g., MTT reduction, ATP levels via CellTiter-Glo®).
Genotoxicity To detect potential for causing DNA or chromosomal damage, a key indicator of carcinogenicity.Salmonella typhimurium (Ames test), human peripheral blood lymphocytes or CHO cells (in vitro micronucleus).Bacterial reverse mutations (Ames), formation of micronuclei (micronucleus assay).
Cardiotoxicity (hERG) To assess the risk of drug-induced QT prolongation, a serious cardiac side effect.[13]HEK293 cells stably expressing the hERG potassium channel.Inhibition of the hERG channel current (measured by patch-clamp).
Hepatotoxicity To evaluate the potential for drug-induced liver injury (DILI).[14]Primary human hepatocytes or 3D liver microtissues.Cell viability, release of liver enzymes (ALT/AST), mitochondrial dysfunction.
Metabolic Stability To determine how quickly the compound is metabolized.Human Liver Microsomes (HLM) or Hepatocytes.Rate of parent compound disappearance over time (half-life, intrinsic clearance).

Experimental Protocol: General Cytotoxicity (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of a compound on a chosen cancer cell line.

  • Cell Seeding:

    • Culture cells (e.g., HepG2) to ~80% confluency.

    • Trypsinize, count, and dilute cells to a concentration of 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of your 1,4,9-triazaspiro[5.5]undecane compound in DMSO.

    • Perform serial dilutions in a culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control). Include wells with medium only (no cells) as a background control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Q4: My lead compound is potent but shows cytotoxicity with an IC50 of 5 µM in HepG2 cells. How do I decide whether to kill the compound or try to fix it?

This is a common and critical decision point. The answer depends on the therapeutic index and the feasibility of structural modification.

Therapeutic Index (TI): The first step is to calculate the in vitro therapeutic index, which is the ratio of toxicity to potency.

  • TI = Cytotoxicity IC50 / Potency EC50 (or IC50)

A TI > 100 is often considered a good starting point for a lead compound, but this is highly dependent on the therapeutic area. For oncology, a lower TI may be acceptable, whereas for a chronic, non-life-threatening condition, a much higher TI is required.

If your compound's on-target potency is, for example, 50 nM, your TI is 5000 nM / 50 nM = 100. This might be a workable starting point. If the potency is 1 µM, the TI is only 5, which is a major concern.

Start In Vitro Toxicity Observed (e.g., IC50 = 5 µM) CheckPotency Determine On-Target Potency (EC50) Start->CheckPotency CalcTI Calculate Therapeutic Index (TI = IC50 / EC50) CheckPotency->CalcTI DecisionTI Is TI > 10-100? CalcTI->DecisionTI MetaboliteID Identify Metabolites (LC-MS/MS with Microsomes) DecisionTI->MetaboliteID Yes (Workable) Kill High Risk: Kill Compound/Series DecisionTI->Kill No (Too Low) SAR Initiate SAR to Separate Potency & Toxicity MetaboliteID->SAR Retest Synthesize & Retest New Analogues SAR->Retest Retest->Start Re-evaluate

Caption: Decision workflow for handling an in vitro toxicity signal.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the assay to ensure the result is reproducible. Test in a different cell line to see if the toxicity is cell-type specific.

  • Metabolite Identification: The toxicity may not be from the parent compound but from a metabolite. Incubate the compound with liver microsomes and use LC-MS/MS to identify major metabolites.[4] This can provide crucial clues for SAR modifications to block metabolic pathways leading to toxic species.

  • Initiate Focused SAR: Based on metabolite ID and general STR principles, design and synthesize a small set of new analogues. For example, if you suspect oxidation at a specific methylene group is causing toxicity, replace a hydrogen with fluorine at that position.

  • Re-test: Screen the new analogues in both the potency and cytotoxicity assays. The goal is to find a compound where the IC50 for cytotoxicity increases while the EC50 for potency stays the same or decreases, thus improving the therapeutic index.

Q5: At what point should I transition from in vitro to in vivo toxicity studies, and what are the key considerations?

Transitioning to in vivo studies is a significant investment and should only be done after a compound has demonstrated a promising profile in vitro.[3] In vivo studies are essential for understanding a compound's effects in a whole organism, providing data that in vitro systems cannot.[15]

Prerequisites for In Vivo Studies:

  • Strong in vitro potency and selectivity.

  • Acceptable in vitro safety profile (e.g., high therapeutic index, no genotoxicity).

  • Favorable ADME properties (e.g., good metabolic stability, adequate cell permeability).

  • A scalable synthetic route.

Key In Vivo Toxicology Studies:

  • Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD): This is typically the first in vivo study.[16]

    • Purpose: To determine the highest dose that can be administered without causing unacceptable side effects or mortality in the short term.[16]

    • Design: A small number of animals (usually rodents) are given single, escalating doses of the compound. Clinical observations (e.g., changes in weight, behavior, activity) are closely monitored.[16] The MTD data is crucial for designing subsequent studies.

  • Repeated-Dose Toxicity Studies:

    • Purpose: To evaluate the toxicological effects after repeated administration over a period of time. These studies are required by regulatory agencies like the FDA to support clinical trials.[17][18][19]

    • Design: The study duration depends on the intended duration of human use (e.g., a 28-day study in rodents and non-rodents might support a Phase 1 clinical trial).[17] Multiple dose groups (e.g., low, mid, high) based on the MTD are used. A comprehensive set of endpoints are evaluated, including clinical observations, blood chemistry, hematology, and histopathology of major organs.

Regulatory Considerations:

  • All pivotal toxicology studies intended to support human clinical trials must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[18][20]

  • Studies are typically required in two species , one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[20]

  • The chosen route of administration should match the intended clinical route.[7]

Q6: Can I use formulation strategies to reduce the toxicity of my 1,4,9-triazaspiro[5.5]undecane compound?

Yes, formulation can be a powerful tool to mitigate toxicity, primarily by altering the pharmacokinetic (PK) profile of the drug.[21] This is particularly useful when toxicity is linked to high peak plasma concentrations (Cmax).

Pharmacokinetic-Modulating Approaches: [21]

  • Controlled-Release Formulations:

    • Strategy: Instead of a rapid release and a high Cmax, these formulations (e.g., sustained-release oral tablets, long-acting injectables) release the drug slowly over time. This lowers the Cmax while maintaining the overall drug exposure (AUC).

    • Benefit: Ideal for mitigating Cmax-driven toxicities without sacrificing efficacy.

  • Solubility Enhancement:

    • Strategy: For poorly soluble compounds, techniques like micronization, solid dispersions, or complexation (e.g., with cyclodextrins) can be used.[22][23]

    • Benefit: Improves bioavailability and can prevent toxicity related to drug precipitation at the administration site. It can also lead to more predictable and consistent absorption, avoiding unexpectedly high plasma concentrations.

  • Targeted Delivery Systems:

    • Strategy: Advanced formulations like lipid nanoparticles or antibody-drug conjugates can be designed to deliver the drug preferentially to the target tissue (e.g., a tumor).

    • Benefit: This reduces exposure to healthy tissues, thereby minimizing systemic toxicity and significantly improving the therapeutic window.

Preformulation Considerations:

Before significant formulation work, it is critical to have a solid understanding of the drug's physicochemical properties.[24]

  • Salt Form Selection: Different salt forms can have vastly different solubility and stability profiles.[24]

  • Polymorph Screening: Ensure you are working with the most stable crystalline form to avoid changes during development that could alter the PK profile.[24]

By integrating medicinal chemistry, in vitro and in vivo toxicology, and formulation science, you can effectively navigate the challenges of preclinical development and identify 1,4,9-triazaspiro[5.5]undecane compounds with the best chance of becoming safe and effective medicines.

References
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  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

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  • FDA. (2025). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

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Technical Support Center: Enhancing the Potency of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one Dihydrochloride through Structural Modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural modification and potency enhancement of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this promising scaffold. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of your experiments and accelerate your discovery process.

Introduction to the 1,4,9-Triazaspiro[5.5]undecan-5-one Scaffold

The 1,4,9-triazaspiro[5.5]undecane core represents a unique three-dimensional architecture that offers significant potential in drug discovery. The inherent rigidity of the spirocyclic system can pre-organize substituents into well-defined spatial arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets.[1][2][3] The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding and modulation of physicochemical properties such as solubility and basicity.[4][5] Our focus compound, 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one, serves as a foundational scaffold for developing potent and selective therapeutic agents. This guide will explore rational approaches to modify this core structure to maximize its biological potency.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis, purification, and biological evaluation of 1,4,9-triazaspiro[5.5]undecan-5-one derivatives.

Q1: My reaction to introduce a substituent on the piperidine ring is giving low yields. What are the likely causes?

A1: Low yields in the functionalization of the piperidine moiety can stem from several factors. Here's a systematic approach to troubleshooting:

  • Steric Hindrance: The spirocyclic nature of the scaffold can create significant steric hindrance around the nitrogen atoms. Consider using less bulky reagents or catalysts.

  • Protecting Group Strategy: Ensure that the other nitrogen atoms are appropriately protected to prevent side reactions. The choice of protecting groups is critical and should be orthogonal to the reaction conditions used for substitution.

  • Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for sterically hindered substrates.[6][7]

  • Purity of Starting Materials: Impurities in your starting this compound can poison catalysts or participate in side reactions. Ensure the starting material is of high purity.[8]

Q2: I'm observing poor solubility of my newly synthesized analogs. How can I improve this?

A2: Poor aqueous solubility is a common challenge in drug discovery. The spirocyclic core, while offering conformational rigidity, can increase lipophilicity.[2][9] Consider the following strategies:

  • Incorporate Polar Functional Groups: Introduce polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties at positions amenable to substitution.

  • Utilize Bioisosteric Replacements: Replace lipophilic groups with more polar bioisosteres. For example, a phenyl ring could be replaced with a pyridine or pyrimidine ring.[5]

  • Formulate as a Salt: If your compound has a basic nitrogen, forming a salt (e.g., hydrochloride, mesylate) can significantly enhance aqueous solubility.

Q3: My compounds are showing high metabolic instability in liver microsome assays. What structural features might be responsible?

A3: High metabolic instability can be attributed to several factors. For the 1,4,9-triazaspiro[5.5]undecan-5-one scaffold, consider these possibilities:

  • N-dealkylation: The N-methyl group is a potential site for cytochrome P450-mediated N-dealkylation. Replacing the methyl group with a more metabolically stable group, such as a cyclopropylmethyl or a trifluoroethyl group, can mitigate this.

  • Oxidation of the Piperidine Ring: The piperidine ring can be susceptible to oxidation. Introducing electron-withdrawing groups on the ring can decrease its electron density and reduce its susceptibility to oxidative metabolism.

  • Lactam Hydrolysis: The lactam in the 5-one position could be subject to hydrolysis by amidases. While generally stable, significant structural modifications elsewhere in the molecule could alter its susceptibility.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges.

Guide 1: Optimizing N-Arylation of the Piperidine Nitrogen

Problem: Low yield and formation of multiple byproducts during the Buchwald-Hartwig amination to introduce an aryl group on the N-9 position.

Potential Cause Troubleshooting Step Rationale
Catalyst Inactivation Screen different palladium catalysts and ligands (e.g., XPhos, SPhos, RuPhos).The choice of ligand is critical for stabilizing the palladium catalyst and facilitating reductive elimination.
Base Incompatibility Test a range of bases (e.g., Cs2CO3, K3PO4, LHMDS).The strength and solubility of the base can significantly impact the reaction rate and side product formation.
Solvent Effects Evaluate different solvents (e.g., toluene, dioxane, THF).The solvent can influence the solubility of reagents and the stability of the catalytic species.
Side Reactions Ensure rigorous exclusion of oxygen and moisture using a glovebox or Schlenk line techniques.Oxygen can lead to catalyst decomposition and unwanted side reactions.[8]
Guide 2: Addressing Poor Cell Permeability in Biological Assays

Problem: A potent analog in a biochemical assay shows significantly reduced activity in a cell-based assay, suggesting poor cell permeability.

Potential Cause Troubleshooting Step Rationale
High Polarity Reduce the number of hydrogen bond donors or mask polar groups with prodrug strategies.Excessive polarity can hinder passive diffusion across the cell membrane.
High Molecular Weight Aim for a molecular weight below 500 Da in subsequent analogs.Larger molecules often exhibit poorer cell permeability.
Efflux by Transporters Co-administer with known efflux pump inhibitors (e.g., verapamil for P-gp) in your cell-based assay.This can help determine if your compound is a substrate for efflux transporters.
Low Lipophilicity Systematically increase lipophilicity by adding small alkyl or halogen substituents, while monitoring the impact on solubility.A balance between lipophilicity and solubility is crucial for optimal cell permeability.

Experimental Protocols

Protocol 1: General Procedure for N-Arylation of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one
  • To an oven-dried reaction vial, add this compound (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), and ligand (e.g., XPhos, 0.1 eq).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous solvent (e.g., toluene) and the base (e.g., Cs2CO3, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), HLM (final concentration, e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent containing an internal standard (e.g., acetonitrile with warfarin).

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Data Presentation

Table 1: Structure-Activity Relationship (SAR) of N-9 Substituted Analogs
Compound R Group (at N-9) Biochemical IC50 (nM) Cellular EC50 (nM) HLM t1/2 (min)
Parent H580>1000045
Analog 1 Phenyl150250035
Analog 2 4-Fluorophenyl85120040
Analog 3 4-Methoxyphenyl120350015
Analog 4 Pyridin-4-yl9580055
Analog 5 2,4-difluorophenyl5065050

Visualizations

Diagram 1: Workflow for Potency Enhancement

G Start Start with Core Scaffold 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one SAR_Exploration Explore SAR at N-9 (e.g., Arylation, Alkylation) Start->SAR_Exploration Bio_Assay Biological Evaluation (Biochemical & Cellular Assays) SAR_Exploration->Bio_Assay Potency_Check Potency Goal Met? Bio_Assay->Potency_Check Potency_Check->SAR_Exploration No ADME_Screen ADME Profiling (Solubility, Permeability, Stability) Potency_Check->ADME_Screen Yes ADME_Check Favorable ADME? ADME_Screen->ADME_Check Lead_Opt Lead Optimization (Fine-tuning of properties) ADME_Check->Lead_Opt Yes Redesign Rational Redesign (Address liabilities) ADME_Check->Redesign No Success Candidate Compound Lead_Opt->Success Redesign->SAR_Exploration

Caption: A general workflow for the potency enhancement of the core scaffold.

Diagram 2: Troubleshooting Low Synthetic Yields

G Low_Yield Low Reaction Yield Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Low_Yield->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere Low_Yield->Check_Atmosphere Check_Stoichiometry Verify Stoichiometry Low_Yield->Check_Stoichiometry Byproducts Analyze Byproducts Low_Yield->Byproducts

Caption: A decision tree for troubleshooting low synthetic yields.

References

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Carballo, R. M., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Ferreira, L. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. [Link]

  • Le Pourceau, M., et al. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Gomtsyan, A. (2012). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ACS Medicinal Chemistry Letters. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. [Link]

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Validation & Comparative

Comparing 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride to other METTL3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to METTL3 Inhibitors: A Comparative Analysis of the 1,4,9-Triazaspiro[5.5]undecanone Scaffold

Introduction: Targeting the m6A RNA Methyltransferase METTL3

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, a critical epitranscriptomic mark that governs RNA metabolism, including splicing, stability, translation, and degradation.[1][2] This reversible modification is installed by a "writer" complex, primarily composed of the catalytic subunit Methyltransferase-like 3 (METTL3) and its partner METTL14.[3][4][5] METTL3 functions as the core catalytic engine, transferring a methyl group from S-adenosylmethionine (SAM) to adenosine residues within a specific consensus sequence on RNA.[6]

Dysregulation of METTL3 and the resulting aberrant m6A patterns have been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer.[2][7] In many malignancies, such as acute myeloid leukemia (AML), METTL3 is overexpressed and acts as an oncogene, promoting cell proliferation, survival, and resistance to therapy.[1][2][3] This has established METTL3 as a high-priority therapeutic target.[2] This guide provides a comparative analysis of small-molecule inhibitors targeting METTL3, with a focus on the potent 1,4,9-triazaspiro[5.5]undecan-2-one derivative, UZH2, and its comparison to other key inhibitors that have defined the field.

The METTL3 Signaling Pathway

The METTL3/METTL14 heterodimer is the core of the m6A writer complex. Downstream effects of m6A modification are mediated by "reader" proteins, which recognize the m6A mark and recruit effector proteins to influence the fate of the target mRNA. This can lead to enhanced translation of oncoproteins (e.g., MYC, BCL-2) or degradation of tumor suppressor transcripts, ultimately driving cancer progression.[8][9][10] Inhibiting METTL3's catalytic activity directly blocks the initial step of this cascade.

METTL3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3/METTL14 Complex m6A_RNA m6A-mRNA METTL3->m6A_RNA Methylation SAM SAM SAM->METTL3 Methyl Donor RNA pre-mRNA (GA*C) RNA->METTL3 Substrate m6A_RNA_cyto m6A-mRNA m6A_RNA->m6A_RNA_cyto Export Readers YTHDF 'Readers' (e.g., YTHDF1/2) Translation Increased Translation (Oncogenes: MYC, BCL2) Readers->Translation Promotes Decay mRNA Decay (Tumor Suppressors) Readers->Decay Promotes/Inhibits Ribosome Ribosome Translation->Ribosome Proliferation Cell Proliferation & Survival Translation->Proliferation Decay->Proliferation Suppresses m6A_RNA_cyto->Readers Inhibitor METTL3 Inhibitors (UZH2, STM2457) Inhibitor->METTL3

Caption: METTL3-mediated m6A pathway and point of inhibition.

Comparative Analysis of Leading METTL3 Inhibitors

The development of potent and selective METTL3 inhibitors has rapidly advanced, moving from initial tool compounds to first-in-class clinical candidates. Here, we compare the 1,4,9-triazaspiro[5.5]undecan-2-one derivative UZH2 with other seminal inhibitors.

1,4,9-Triazaspiro[5.5]undecan-2-one Scaffold (UZH2)

A medicinal chemistry campaign starting from a micromolar hit led to the development of the 1,4,9-triazaspiro[5.5]undecan-2-one series. The lead compound from this series, UZH2 , emerged from a structure-based drug discovery approach and demonstrates exceptional potency.[11][12][13]

  • Biochemical Potency: UZH2 exhibits a remarkable IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) biochemical assay, representing a 1400-fold improvement over the initial hit.[11][12][13]

  • Cellular Activity: UZH2 effectively reduces the global m6A levels in polyadenylated RNA in both MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines, confirming target engagement in a cellular context.[11][14]

  • Selectivity and Properties: The development of this series prioritized favorable ADME (absorption, distribution, metabolism, and excretion) properties, suggesting potential for in vivo applications.[11] Its predecessor, UZH1a, showed good selectivity against a panel of other methyltransferases.[15][16]

STM2457: The Preclinical Gold Standard

STM2457 was the first highly potent, selective, and orally bioavailable METTL3 inhibitor to be extensively characterized.[3][17][18] It has served as a critical tool for validating the therapeutic potential of METTL3 inhibition in vivo.

  • Biochemical Potency: STM2457 has a reported IC50 of 16.9 nM in biochemical assays.[17][18][19][20] Surface plasmon resonance (SPR) confirmed high-affinity direct binding to the METTL3/14 complex with a Kd of 1.4 nM.[6][21]

  • Mechanism: It acts as a SAM-competitive inhibitor, directly occupying the methyl-donor binding pocket.[6][21]

  • Cellular and In Vivo Efficacy: Treatment with STM2457 reduces m6A levels on key leukemogenic mRNAs, leading to decreased proliferation, increased apoptosis, and differentiation of AML cells.[3][21] Crucially, in vivo studies using mouse models of AML demonstrated that STM2457 impairs leukemia engraftment and prolongs survival, providing strong proof-of-concept for METTL3 inhibition as an anti-cancer strategy.[3][21]

STC-15: The First-in-Class Clinical Candidate

Developed by STORM Therapeutics, STC-15 is the first METTL3 inhibitor to enter human clinical trials, marking a major milestone for the field.[22][23][24][25]

  • Clinical Development: STC-15 is being evaluated in a Phase 1 study in patients with advanced solid tumors (NCT05584111).[22]

  • Clinical Data: Interim data from the Phase 1 trial show that STC-15 is well-tolerated and demonstrates promising clinical activity, including sustained partial responses across multiple tumor types.[22][24] Pharmacodynamic biomarkers confirmed target engagement and activation of innate immune pathways, such as interferon signaling.

  • Mechanism: Preclinical data suggest STC-15 inhibits tumor growth through mechanisms involving the stimulation of anti-cancer immune responses.[24][25]

Quantitative Data Summary

The table below summarizes key performance metrics for the discussed METTL3 inhibitors. Cellular IC50 values are typically higher than biochemical IC50s due to factors like cell membrane permeability and high intracellular concentrations of the natural substrate, SAM.[6]

InhibitorChemical ClassBiochemical IC50Cellular m6A Reduction IC50Development Stage
UZH2 1,4,9-Triazaspiro[5.5]undecan-2-one5 nM[11][13]7 µM (MOLM-13, as UZH1a)[16]Preclinical
STM2457 Indole derivative16.9 nM[17][19][20]2.2 µM (MOLM-13)[6]Preclinical
STC-15 Not DisclosedNot DisclosedTarget engagement confirmed in patientsPhase 1 Clinical[22][24]
UZH1a Pyrazolopyridine280 nM[15]7 µM (MOLM-13)[16]Preclinical
Quercetin Natural Flavonoid2.73 µM[26][27]Dose-dependent reduction shown[26][27]Research Tool

Experimental Methodologies & Workflows

The robust characterization of METTL3 inhibitors relies on a tiered system of biochemical and cellular assays. The causality is clear: a compound must first demonstrate potent and specific inhibition of the purified enzyme before investing resources in more complex cellular and in vivo models.

Workflow for METTL3 Inhibitor Characterization

Caption: A typical experimental workflow for METTL3 inhibitor validation.

Protocol 1: Biochemical Potency via TR-FRET Assay

This protocol is based on a reader-based Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for determining inhibitor IC50 values in a high-throughput format.[15][16] The system's self-validating nature comes from its reliance on a specific reader protein (YTHDC1) that only binds to the m6A-modified product, ensuring that the signal is directly proportional to METTL3 activity.

Principle: METTL3/METTL14 methylates a biotinylated RNA substrate. The product, m6A-RNA, is specifically recognized by a GST-tagged YTHDC1 reader domain. Detection is achieved using a Europium-cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor). When the complex forms, FRET occurs.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds (e.g., UZH2) in DMSO, followed by a further dilution in reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20).

  • Enzyme Reaction: In a 384-well plate, add:

    • Test compound dilution.

    • Recombinant METTL3/METTL14 enzyme complex.

    • Biotinylated RNA substrate.

    • Initiate the reaction by adding S-adenosylmethionine (SAM).

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection mix containing:

      • GST-YTHDC1 reader protein.

      • Anti-GST-Europium antibody.

      • Streptavidin-XL665.

    • Incubate for 60 minutes to allow the detection complex to form.

  • Data Acquisition: Read the plate on a compatible HTRF plate reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the signal against the logarithm of inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Quantification of Cellular m6A Levels via LC-MS/MS

This is the gold standard for confirming that an inhibitor engages METTL3 within cells and produces the desired biological effect: a reduction in global m6A levels. This protocol provides direct, quantitative evidence of target modulation.

Principle: Total RNA is extracted from cells treated with the inhibitor. The mRNA is isolated, digested into single nucleosides, and the ratio of m6A to Adenosine (A) is quantified using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., MOLM-13) and treat with various concentrations of the METTL3 inhibitor (and a DMSO vehicle control) for a specified time (e.g., 16-72 hours).[15][16]

  • RNA Extraction: Harvest cells and extract total RNA using a standard method like TRIzol reagent. Ensure high quality and purity of the RNA.

  • mRNA Isolation: Isolate polyadenylated (polyA) RNA from the total RNA using oligo(dT)-magnetic beads. This step is crucial to focus the analysis on mRNA.

  • Nucleoside Digestion:

    • Quantify the isolated mRNA.

    • Digest the mRNA to single nucleosides by sequential incubation with nuclease P1 followed by bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into an LC-MS/MS system.

    • Separate the nucleosides using reverse-phase liquid chromatography.

    • Detect and quantify m6A and A using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for absolute quantification if necessary.

  • Data Analysis: Determine the peak areas for m6A and A. Calculate the m6A/A ratio for each sample and normalize to the DMSO control to quantify the dose-dependent reduction in m6A levels.[16]

Conclusion and Future Outlook

The field of METTL3 inhibition has progressed from academic curiosity to clinical reality at a remarkable pace. The 1,4,9-triazaspiro[5.5]undecan-2-one scaffold, represented by the highly potent preclinical compound UZH2, exemplifies the power of structure-based drug design in this arena.[11] When compared to the benchmark preclinical inhibitor STM2457 and the pioneering clinical candidate STC-15, it is clear that multiple chemical classes can effectively and selectively target METTL3.

The success of these inhibitors in preclinical models of AML and early clinical trials for solid tumors validates METTL3 as a bona fide therapeutic target.[3][22] The journey ahead will focus on defining the optimal therapeutic window, identifying patient populations most likely to respond, and exploring combination strategies, potentially with immunotherapy, given the emerging role of METTL3 in regulating anti-tumor immunity.[23][24] The continued development of diverse chemical matter, including next-generation approaches like PROTACs, will further expand the therapeutic potential of targeting RNA methylation.[2]

References

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  • Frontiers. (2024). METTL3 affects the biological function of lung adenocarcinoma through the FGF2/PI3K/AKT /mTOR pathway. Frontiers in Oncology. [Link]

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  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • I.R.I.S. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. I.R.I.S. Institutional Research Information System. [Link]

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A Comparative Guide to 1,4,9-Triazaspiro[5.5]undecane Derivatives as Selective METTL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of 1,4,9-triazaspiro[5.5]undecane derivatives, a novel class of potent and selective inhibitors of METTL3. We will objectively compare their performance against other established METTL3 inhibitors, supported by experimental data, and provide detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and oncology.

The Critical Role of METTL3 in Disease and Drug Discovery

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in most eukaryotes and plays a pivotal role in regulating RNA metabolism, including splicing, stability, translation, and degradation.[1][2] The primary enzyme responsible for this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit.[3] Dysregulation of METTL3 and aberrant m6A levels have been implicated in a wide range of diseases, most notably in various cancers such as acute myeloid leukemia (AML), where it acts as a key dependency.[2][3][4] This has established METTL3 as a compelling therapeutic target for the development of novel anti-cancer agents.[2][5]

The inhibition of METTL3 offers a promising therapeutic strategy by targeting the m6A writer machinery, thereby modulating gene expression and impeding cancer progression.[1][2] This has spurred the development of small molecule inhibitors aimed at the catalytic heart of the m6A modification process.

Unveiling the 1,4,9-Triazaspiro[5.5]undecane Scaffold: A New Frontier in METTL3 Inhibition

Recent medicinal chemistry efforts have led to the discovery of a novel class of METTL3 inhibitors based on a 1,4,9-triazaspiro[5.5]undecane scaffold. Through a structure-based drug design approach, a lead compound, UZH2 , has emerged with exceptional potency and selectivity. This series of compounds represents a significant advancement in the field, offering a robust chemical tool for probing METTL3 biology and a promising foundation for therapeutic development.

A protein crystallography-guided optimization campaign resulted in a remarkable 1400-fold improvement in potency from the initial hit compound.[6][7] The lead compound, UZH2, demonstrates a single-digit nanomolar IC50 value in biochemical assays, showcasing its potent inhibition of METTL3's methyltransferase activity.[6][7] Furthermore, this series was optimized to possess favorable ADME (absorption, distribution, metabolism, and excretion) properties, a critical consideration for the development of viable drug candidates.[6][7]

Comparative Analysis: UZH2 vs. Other METTL3 Inhibitors

To contextualize the performance of the 1,4,9-triazaspiro[5.5]undecane derivative UZH2, we present a comparative analysis with other well-characterized METTL3 inhibitors: STM2457 , a first-in-class clinical candidate, and Quercetin , a naturally occurring flavonoid with reported METTL3 inhibitory activity.

InhibitorClassBiochemical Potency (IC50)Cellular m6A ReductionCell LineReference
UZH2 1,4,9-Triazaspiro[5.5]undecane5 nM (TR-FRET)EC50 = 0.7 µMMOLM-13[6][7]
STM2457 SAM-Competitive16.9 nMEC50 = 2.2 µMMOLM-13[8][9]
Quercetin Natural Product (Flavonoid)2.73 µM (LC-MS/MS)Dose-dependentMIA PaCa-2[10][11]

Table 1: Comparative Potency of METTL3 Inhibitors. This table summarizes the biochemical and cellular potency of UZH2 against other known METTL3 inhibitors. The data highlights the superior biochemical potency of UZH2.

InhibitorTarget Engagement (Cellular EC50)AssayCell LineReference
UZH2 0.85 µMCETSAMOLM-13[6]
STM2457 4.8 µMThermal Shift AssayMOLM-13[7]

Table 2: Cellular Target Engagement. This table compares the ability of UZH2 and STM2457 to bind to and stabilize METTL3 within a cellular context, a critical indicator of a compound's potential for in vivo efficacy.

Experimental Validation Protocols

To ensure scientific integrity and provide actionable insights for researchers, we detail the step-by-step methodologies for the key experiments used to validate METTL3 inhibitors.

Biochemical Potency Assessment: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the inhibition of METTL3's enzymatic activity. It relies on the transfer of energy between a donor fluorophore (e.g., terbium-cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity.

Workflow for METTL3 TR-FRET Assay

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare Assay Buffer, METTL3/METTL14 complex, Biotinylated RNA substrate, and SAM mix Add METTL3/METTL14, RNA substrate, and inhibitor to assay plate reagents->mix inhibitor Serially dilute 1,4,9-triazaspiro[5.5]undecane derivatives and control inhibitors in DMSO inhibitor->mix start Initiate reaction by adding SAM mix->start incubate Incubate at room temperature to allow methylation start->incubate stop Add detection reagents (e.g., anti-m6A antibody-Tb, SA-d2) incubate->stop read Incubate and read TR-FRET signal on a plate reader stop->read

Caption: Workflow of the TR-FRET assay for METTL3 inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA).

    • Dilute the purified METTL3/METTL14 enzyme complex to the desired concentration in the assay buffer.

    • Prepare a biotinylated RNA oligonucleotide substrate containing the m6A consensus sequence (e.g., 5'-GGACU-3').

    • Prepare S-adenosyl-L-methionine (SAM), the methyl donor, in the assay buffer.

  • Compound Preparation:

    • Perform a serial dilution of the 1,4,9-triazaspiro[5.5]undecane derivatives and control inhibitors in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted compounds to the assay plate.

    • Add 4 µL of the METTL3/METTL14 enzyme and biotinylated RNA substrate mixture.

    • Incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 4 µL of SAM.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of a solution containing a terbium cryptate-labeled anti-m6A antibody and streptavidin-d2.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 337 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Workflow for METTL3 CETSA

cluster_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_analysis Protein Analysis cells Culture cells (e.g., MOLM-13) to desired density treat Treat cells with varying concentrations of the inhibitor or DMSO control cells->treat incubate_treat Incubate to allow compound to enter cells and bind to METTL3 treat->incubate_treat aliquot Aliquot cell suspensions into PCR tubes incubate_treat->aliquot heat Heat the aliquots across a temperature gradient using a thermal cycler aliquot->heat lyse Lyse the cells by freeze-thaw cycles heat->lyse centrifuge Separate soluble and aggregated proteins by centrifugation lyse->centrifuge wb Analyze the soluble fraction by Western Blot using an anti-METTL3 antibody centrifuge->wb

Caption: Workflow of the CETSA for confirming METTL3 target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MOLM-13) to a density of approximately 1-2 x 10^6 cells/mL.

    • Treat the cells with various concentrations of the 1,4,9-triazaspiro[5.5]undecane derivative or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.

  • Protein Extraction and Analysis:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the levels of soluble METTL3 in each sample by Western blotting using a specific anti-METTL3 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble METTL3 as a function of temperature for each inhibitor concentration.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

    • To determine the EC50 for target engagement, perform the experiment at a fixed temperature (e.g., 54°C) with a range of inhibitor concentrations.

Cellular m6A/A Ratio Quantification: LC-MS/MS

This is the gold standard for directly measuring the impact of a METTL3 inhibitor on the overall level of m6A in cellular RNA.

Protocol:

  • Cell Treatment and RNA Isolation:

    • Treat cells with the inhibitor or DMSO for a specified period (e.g., 24-72 hours).

    • Isolate total RNA from the cells using a standard method (e.g., TRIzol extraction).

    • Purify mRNA from the total RNA using oligo(dT)-magnetic beads.[12]

  • RNA Digestion:

    • Digest the purified mRNA into single nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.[12]

  • LC-MS/MS Analysis:

    • Separate the nucleosides using liquid chromatography (LC) on a C18 column.

    • Detect and quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[12]

  • Data Analysis:

    • Generate standard curves for both A and m6A using known concentrations of pure nucleosides.

    • Calculate the concentrations of A and m6A in the samples based on the standard curves.

    • Determine the m6A/A ratio for each sample.

    • A dose-dependent decrease in the m6A/A ratio in inhibitor-treated cells compared to the control indicates effective METTL3 inhibition.

Conclusion

The 1,4,9-triazaspiro[5.5]undecane derivatives, exemplified by UZH2, represent a highly potent and selective class of METTL3 inhibitors. The comparative data presented in this guide demonstrates their superior biochemical potency and robust cellular activity. The detailed experimental protocols provide a framework for the rigorous validation of these and other METTL3 inhibitors. As our understanding of the epitranscriptome's role in disease continues to grow, the development of such precise chemical tools will be instrumental in advancing both basic research and the development of novel therapeutics.

References

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

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  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. (2023). Journal of Medicinal Chemistry. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (n.d.). Retrieved January 18, 2026, from [Link]

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  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. (2023). ACS Publications. [Link]

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  • Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. (2022). Frontiers in Pharmacology. [Link]

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A Head-to-Head Comparison of Novel Spirocyclic METTL3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The field of epitranscriptomics has identified the N6-methyladenosine (m6A) modification of RNA as a critical regulator of gene expression, with the methyltransferase METTL3 at its catalytic heart. Dysregulation of METTL3 has been implicated in a variety of diseases, most notably acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[1][2][3] In recent years, drug discovery efforts have yielded a number of potent and selective METTL3 inhibitors. Among these, compounds featuring spirocyclic scaffolds have emerged as a promising class, offering conformational rigidity and favorable physicochemical properties.[4][5]

This guide provides a head-to-head comparison of novel spirocyclic METTL3 inhibitors, synthesizing data from recent publications to offer researchers a comprehensive overview of their performance. We will delve into their biochemical potency, cellular activity, and selectivity, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

The Rise of Spirocycles in METTL3 Inhibition

Spirocyclic scaffolds are three-dimensional structures characterized by two rings connected by a single common atom. Their inherent rigidity can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity while improving metabolic stability.[4][5] In the context of METTL3 inhibition, these scaffolds have been successfully incorporated to optimize interactions within the S-adenosylmethionine (SAM) binding pocket.

This guide will focus on two prominent examples of spirocyclic METTL3 inhibitors that have been described in recent literature: a potent inhibitor featuring a spiro-morpholine moiety (hereinafter referred to as Compound 1 ) and a highly optimized inhibitor incorporating an isopropyl-azaspiro-heptane group (referred to as Compound 2 ).

Comparative Analysis of Spirocyclic METTL3 Inhibitors

The following table summarizes the key performance metrics for our two featured spirocyclic inhibitors, compiled from available literature. It is important to note that these data are derived from different studies and direct comparison should be considered with this in mind.

FeatureCompound 1 (Spiro-morpholine)Compound 2 (Isopropyl-azaspiro-heptane)
Structure (Structure to be described based on available data)(Structure to be described based on available data)
Biochemical Potency (IC50) 0.28 µM[1]54 nM
Cellular Activity (MOLM-13 m6A reduction IC50) ~7 µM[6]Not explicitly stated, but demonstrated to reduce m6A levels in cells.
Selectivity Profile Selective over a panel of other SAM-dependent methyltransferases.[6]No shift observed for METTL1 and METTL16 in thermal shift assays, indicating high selectivity.
Binding Mode Occupies the SAM binding pocket.[1]Binds within the SAM binding pocket.

Compound 1 , with its spiro-morpholine scaffold, demonstrates potent inhibition of METTL3 in biochemical assays with an IC50 of 0.28 µM.[1] It has also been shown to reduce cellular m6A levels in the MOLM-13 AML cell line, albeit at a higher concentration, which is a common observation for SAM-competitive inhibitors due to high intracellular SAM concentrations.[7]

Compound 2 , featuring an isopropyl-azaspiro-heptane moiety, represents a highly optimized spirocyclic inhibitor with an impressive biochemical IC50 of 54 nM. Its selectivity has been demonstrated against other RNA methyltransferases like METTL1 and METTL16, a critical feature for minimizing off-target effects.

Experimental Methodologies: A Closer Look

To ensure the trustworthiness of the presented data, this section provides detailed, step-by-step protocols for the key experiments used to characterize these inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for METTL3 Inhibition

This biochemical assay is a common method for determining the potency of METTL3 inhibitors.[8][9][10]

Workflow Diagram:

HTRF_Workflow reagents Prepare Assay Buffer and Reagents (METTL3/METTL14, SAM, Biotinylated RNA substrate) reaction Incubate METTL3/METTL14, SAM, RNA substrate, and inhibitor reagents->reaction inhibitor Prepare serial dilutions of Spirocyclic Inhibitor inhibitor->reaction detection Add HTRF Detection Reagents (Europium-anti-m6A Ab & Streptavidin-acceptor) reaction->detection readout Read HTRF signal on a plate reader detection->readout analysis Calculate IC50 values readout->analysis

Caption: HTRF assay workflow for METTL3 inhibitor screening.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.5 mM MgCl2, 0.01% BSA, 0.01% Tween-20, 1 mM DTT).[8]

    • Dilute the METTL3/METTL14 enzyme complex, S-adenosylmethionine (SAM), and a biotinylated RNA substrate to their final concentrations in the assay buffer.[8]

  • Inhibitor Preparation:

    • Perform a serial dilution of the spirocyclic inhibitor in DMSO, followed by a further dilution in the assay buffer.

  • Enzyme Reaction:

    • In a 384-well plate, add the METTL3/METTL14 enzyme, the biotinylated RNA substrate, and the serially diluted inhibitor.

    • Initiate the methylation reaction by adding SAM.

    • Incubate the plate at 30°C for a defined period (e.g., 120 minutes).[8]

  • Detection:

    • Stop the reaction by adding a detection mixture containing a Europium cryptate-labeled anti-m6A antibody and a streptavidin-conjugated acceptor fluorophore.[8]

    • Incubate at room temperature to allow for antibody binding to the newly formed m6A on the biotinylated RNA, bringing the donor and acceptor fluorophores in close proximity.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value using a non-linear regression model.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context.[11][12][13][14][15][16]

Workflow Diagram:

CETSA_Workflow cells Culture and harvest cells (e.g., MOLM-13) treatment Treat cells with Spirocyclic Inhibitor or DMSO control cells->treatment heating Heat cell aliquots across a temperature gradient treatment->heating lysis Lyse cells and separate soluble and aggregated proteins heating->lysis detection Detect soluble METTL3 via Western Blot or other methods lysis->detection analysis Analyze protein stabilization to confirm target engagement detection->analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., MOLM-13) to a sufficient density.

    • Treat the cells with the spirocyclic inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1 hour).[13]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes), followed by a cooling step.[11][16]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[12]

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble METTL3 in the supernatant by Western blotting using a METTL3-specific antibody or by other sensitive protein detection methods like AlphaScreen.[11]

  • Data Analysis:

    • Quantify the band intensities and plot the amount of soluble METTL3 as a function of temperature for both the inhibitor-treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and thus, target engagement.

METTL3 Signaling in Acute Myeloid Leukemia

Inhibition of METTL3 has profound effects on the cellular machinery of AML. METTL3-mediated m6A modification of mRNA transcripts of key oncogenes, such as MYC and BCL2, enhances their stability and translation, thereby promoting leukemic cell proliferation and survival.[2][17] Furthermore, METTL3 has been shown to influence the p53 and PI3K/AKT signaling pathways, which are critical for cell cycle regulation and apoptosis.[3][18]

Signaling Pathway Diagram:

METTL3_Signaling METTL3 METTL3/METTL14 Complex m6A m6A Modification of mRNA METTL3->m6A Catalyzes p53_pathway p53 Pathway METTL3->p53_pathway Inhibits PI3K_AKT PI3K/AKT Pathway METTL3->PI3K_AKT Activates MYC MYC mRNA m6A->MYC Stabilizes BCL2 BCL2 mRNA m6A->BCL2 Stabilizes Proliferation Leukemic Cell Proliferation MYC->Proliferation Promotes Survival Cell Survival / Anti-apoptosis BCL2->Survival Promotes p53_pathway->Proliferation Inhibits PI3K_AKT->Survival Promotes Spiro_Inhibitor Spirocyclic Inhibitor Spiro_Inhibitor->METTL3 Inhibits

Caption: Simplified METTL3 signaling pathway in AML.

By inhibiting METTL3, spirocyclic compounds can decrease the m6A modification of these oncogenic transcripts, leading to their degradation and a subsequent reduction in leukemic cell proliferation and survival. The precise downstream effects can be complex and cell-context dependent, but the overall therapeutic rationale is to reverse the pro-leukemogenic state driven by METTL3 hyperactivity.

Conclusion and Future Directions

Spirocyclic METTL3 inhibitors represent a promising avenue for the development of novel therapeutics for AML and other diseases with dysregulated m6A methylation. The conformational rigidity and favorable physicochemical properties of these scaffolds have led to the discovery of highly potent and selective inhibitors. While direct head-to-head comparative studies are still emerging, the available data suggest that spirocyclic compounds are a valuable class of molecules for targeting METTL3.

Future research should focus on comprehensive preclinical evaluation of these spirocyclic inhibitors, including pharmacokinetic and pharmacodynamic studies, to identify lead candidates for clinical development. Furthermore, the exploration of novel spirocyclic scaffolds could lead to the discovery of inhibitors with even greater potency, selectivity, and drug-like properties.

References

  • Fiorentino, F., Menna, M., Rotili, D., Valente, S., & Mai, A. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry, 66(3), 1654–1677. [Link]

  • BellBrook Labs. (n.d.). METTL3/METTL14 Activity Assay | Inhibitor Screening Kits. Retrieved January 19, 2026, from [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-251. [Link]

  • He, L., Li, H., An, G., Huang, H., Jin, J., & Cai, G. (2019). The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia. Oncology Reports, 42(4), 1317-1326. [Link]

  • Wang, J., Li, Y., Wang, P., Han, G., Zhang, T., Chang, J., ... & Chen, S. (2022). The Role of RNA Methyltransferase METTL3 in Normal and Malignant Hematopoiesis. Frontiers in Oncology, 12, 861327. [Link]

  • Agilent Technologies. (n.d.). Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. Retrieved January 19, 2026, from [Link]

  • Caru, M. C., & Bull, J. A. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Organic & Biomolecular Chemistry. [Link]

  • Li, Y., Li, S., Li, C., & Li, X. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4109. [Link]

  • Zhang, C., Jia, G., & Chen, J. (2025). METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC-1α–MAPK Pathway and PGC-1α–Antioxidant System Axis. Oxidative Medicine and Cellular Longevity, 2025, 1-15. [Link]

  • Moroz-Omori, A., Roh, K., & Caflisch, A. (2021). Protein thermal shift assay for METTL3/14 and METTL1 and cellular target engagement assay of UZH1a and UZH1b in HEK293T cells. ResearchGate. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Yankova, E., Blackaby, W., Albertella, M., Rak, J., De Braekeleer, E., Tsagkogeorga, G., ... & Tzelepis, K. (2021). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature, 593(7860), 597-601. [Link]

  • Scott, M. J., Kisko, K. M., & Johnson, N. W. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 11(5), 815-820. [Link]

  • Bedi, R. K., Huang, D., Eberle, S. A., Wiedmer, L., Śledź, P., & Caflisch, A. (2020). METTL3 inhibitors for epitranscriptomic modulation of cellular processes. bioRxiv. [Link]

  • Wigle, T. J., Bountra, C., & Arrowsmith, C. H. (2012). Detecting S-adenosyl-L-methionine-induced conformational change of a histone methyltransferase using a homogeneous time-resolved fluorescence-based binding assay. Analytical Biochemistry, 423(2), 202-209. [Link]

  • Robers, M. B., Molina, D. M., & Vasta, J. D. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2436-2447. [Link]

  • Yankova, E., Blackaby, W., Albertella, M., Rak, J., De Braekeleer, E., Tsagkogeorga, G., ... & Tzelepis, K. (2021). Pharmacological inhibition of METTL3 affects AML cells a, STM2457... ResearchGate. [Link]

  • Al-Obeidi, F. A., & Lam, H. S. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2353198. [Link]

  • Moroz-Omori, A., Roh, K., & Caflisch, A. (2021). METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes. ChemMedChem, 16(19), 3035-3043. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 1,4,9-Triazaspiro[5.5]undecane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profiling of 1,4,9-triazaspiro[5.5]undecane-based compounds, a privileged scaffold in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies for assessing off-target interactions and presents a comparative analysis of their selectivity profiles against alternative chemical scaffolds.

The inherent three-dimensionality of spirocyclic systems, such as the 1,4,9-triazaspiro[5.5]undecane core, offers a unique advantage in medicinal chemistry. By constraining the conformational flexibility of a molecule, these scaffolds can optimize the orientation of binding elements, leading to enhanced potency and, critically, improved selectivity.[1][2] This guide will explore the practical application of this principle, using a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3, which features the 1,4,9-triazaspiro[5.5]undecane scaffold, as a primary case study.

The Strategic Imperative of Early Cross-Reactivity Profiling

Identifying and mitigating off-target interactions early in the drug discovery pipeline is paramount to reducing late-stage attrition and developing safer medicines.[3] Undesirable cross-reactivity can lead to adverse drug reactions (ADRs) by modulating the activity of unintended biological targets.[4] Consequently, a systematic and robust cross-reactivity profiling strategy is not merely a regulatory requirement but a cornerstone of efficient and successful drug development.

This guide will focus on a multi-tiered approach to profiling, beginning with broad screening panels and progressing to more focused selectivity assays. The causality behind these experimental choices lies in a risk-based approach: casting a wide net initially to identify potential liabilities, followed by more detailed investigations to understand the structure-activity relationships (SAR) of both on-target and off-target activities.

Comparative Analysis: The Spirocyclic Advantage in Selectivity

To illustrate the impact of the 1,4,9-triazaspiro[5.5]undecane scaffold on selectivity, we will compare the cross-reactivity profiles of two potent METTL3 inhibitors:

  • UZH2 : A highly potent METTL3 inhibitor incorporating the 1,4,9-triazaspiro[5.5]undecane-2-one core.[5][6]

  • STM2457 : A first-in-class, highly potent, and selective catalytic inhibitor of METTL3 with a non-spirocyclic core.[3][7]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available cross-reactivity data for UZH2 and STM2457, providing a clear comparison of their selectivity profiles.

Table 1: Selectivity of UZH2 against other Methyltransferases

TargetAssay TypeResultReference
METTL16Thermal Shift AssayNo significant thermal shift observed[5]
METTL1Thermal Shift AssayNo significant thermal shift observed[5]

Note: Data for UZH2 against a broader panel of methyltransferases and kinases is not as extensively published as for STM2457. The thermal shift assay provides a qualitative measure of binding.

Table 2: Selectivity of STM2457 against a Broad Panel of Methyltransferases and Kinases

Target ClassNumber of TargetsAssay TypeResultReference
RNA, DNA, and Protein Methyltransferases45Radiometric & RFMS>1,000-fold selectivity for METTL3[7][8]
Kinases468Binding Assay (KINOMEscan)No inhibitory effect at 10 µM[7][8]

The data clearly indicates that while both compounds are potent METTL3 inhibitors, STM2457 has been more extensively characterized for its selectivity and demonstrates a remarkable lack of off-target activity against a vast array of kinases and other methyltransferases.[7] This does not imply that UZH2 has significant off-target effects, but rather highlights the importance of comprehensive profiling to build a robust safety and selectivity profile. The rigid spirocyclic scaffold in UZH2 is designed to pre-organize the pharmacophoric elements in a conformation optimal for binding to the METTL3 active site, which can contribute to its high potency and selectivity.[5]

Experimental Protocols for Comprehensive Cross-Reactivity Profiling

To ensure the trustworthiness of selectivity data, a multi-faceted experimental approach is essential. The following protocols outline a standard workflow for profiling the cross-reactivity of a compound like a 1,4,9-triazaspiro[5.5]undecane-based inhibitor.

Tier 1: Broad Panel Screening for Initial Hazard Identification

The initial step involves screening the compound at a single, high concentration (e.g., 10 µM) against a broad panel of targets known to be associated with adverse drug reactions. Several commercial providers offer such panels, which typically include a diverse range of target classes.

Workflow for Broad Panel Screening

Caption: Tier 2 dose-response analysis workflow.

Step-by-Step Methodology:

  • Compound Dilution Series : Prepare a serial dilution of the test compound, typically covering a range from low nanomolar to high micromolar concentrations.

  • Assay Execution : Perform the relevant assay for the off-target hit with the full concentration range of the compound.

  • Data Analysis : Plot the percentage of inhibition/activation against the compound concentration and fit the data to a suitable sigmoidal dose-response model to determine the IC50 or EC50 value.

  • Selectivity Window Calculation : Calculate the ratio of the off-target IC50/EC50 to the on-target IC50/EC50. A larger selectivity window (e.g., >100-fold) indicates a more selective compound.

Tier 3: Mechanistic and Cellular Follow-up Studies

For off-target interactions with a narrow selectivity window, further investigation is warranted to understand the mechanism of interaction and its potential physiological relevance.

Workflow for Mechanistic Studies

Caption: Tier 3 mechanistic and cellular follow-up workflow.

Step-by-Step Methodology:

  • Mechanism of Action Studies : Conduct experiments to determine if the compound is a competitive, non-competitive, or allosteric inhibitor/modulator of the off-target.

  • Cellular Assays : Utilize cell-based assays that model the physiological function of the off-target to assess the compound's activity in a more biologically relevant context.

  • Phenotypic Screening : If the off-target is implicated in a known toxicity pathway (e.g., hERG for cardiotoxicity), conduct specific phenotypic assays to evaluate the potential for adverse effects.

The Role of the 1,4,9-Triazaspiro[5.5]undecane Scaffold in Enhancing Selectivity

The improved selectivity often observed with spirocyclic scaffolds can be attributed to several key factors:

  • Conformational Rigidity : The spirocyclic core reduces the number of rotatable bonds, pre-organizing the molecule into a bioactive conformation that fits precisely into the target's binding site while being a poor fit for the binding sites of off-targets. [9][10]* Three-Dimensionality : The non-planar nature of spirocycles allows for the exploration of three-dimensional space within a binding pocket, enabling interactions that are not possible with more planar molecules. This can lead to unique binding modes that are highly specific to the intended target. [4]* Vectorial Orientation of Substituents : The rigid framework of the spirocycle precisely positions substituents in specific vectors, optimizing interactions with key residues in the target protein. This precise orientation is often difficult to achieve with more flexible acyclic or monocyclic scaffolds.

Conclusion

The 1,4,9-triazaspiro[5.5]undecane scaffold represents a valuable tool in the medicinal chemist's arsenal for designing potent and, crucially, selective drug candidates. As demonstrated by the case of METTL3 inhibitors, the incorporation of this rigid, three-dimensional core can lead to compounds with desirable pharmacological properties. However, as this guide has detailed, the assertion of high selectivity must be backed by rigorous and comprehensive cross-reactivity profiling. By employing a systematic, multi-tiered approach to in vitro safety pharmacology, researchers can confidently advance compounds with the 1,4,9-triazaspiro[5.5]undecane scaffold, fully understanding their potential for off-target interactions and ultimately contributing to the development of safer and more effective medicines.

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A Comparative Benchmarking Guide for Novel Triazaspiro[5.5]undecanone-Based METTL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of novel 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as inhibitors of the N6-methyladenosine (m6A) writer enzyme, METTL3. It is designed for researchers, medicinal chemists, and drug development professionals seeking to rigorously evaluate new chemical entities against established standards. By synthesizing data from biochemical, target engagement, and cellular functional assays, this guide establishes a robust, self-validating methodology for inhibitor characterization.

Introduction: The Rationale for Targeting METTL3

The epitranscriptome, comprising over 160 distinct chemical modifications to RNA, is a critical layer of gene regulation. The most prevalent of these modifications in mRNA is N6-methyladenosine (m6A), which plays a pivotal role in controlling mRNA splicing, stability, translation, and degradation.[1] The primary enzymatic writer of this mark is the METTL3/METTL14 methyltransferase complex.

Dysregulation of METTL3 activity and abnormal m6A levels have been strongly correlated with the pathogenesis of various diseases, including acute myeloid leukemia (AML), glioblastoma, and other cancers, as well as type 2 diabetes and viral infections.[1][2][3] This makes METTL3 a high-value therapeutic target. The 1,4,9-triazaspiro[5.5]undecan-2-one scaffold has recently emerged as a promising chemical starting point for developing potent and selective METTL3 inhibitors.[2][3]

This guide outlines a multi-tiered experimental workflow to benchmark a novel triazaspiro[5.5]undecanone inhibitor, hereafter referred to as NTS-1 (New Triazaspiro[5.5]undecanone Series-1) , against a known, high-potency reference inhibitor (STM2457 , a well-characterized METTL3 inhibitor) and a general methyltransferase inhibitor control (SAH , S-adenosyl-L-homocysteine).

The Benchmarking Workflow: A Multi-Assay Approach

A single assay is insufficient to fully characterize an inhibitor. A robust evaluation requires a logical progression from direct, cell-free biochemical assays to more physiologically relevant cell-based assays that measure target engagement and downstream functional effects.[4][5] This workflow ensures that observed potency translates from the purified enzyme to a complex cellular environment.

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Functional Activity Biochem Biochemical Assay (TR-FRET) IC50 Determine Direct Inhibitory Potency (IC50 Value) Biochem->IC50 Quantifies direct enzyme interaction Cell_Engage Cellular Target Engagement (CETSA) IC50->Cell_Engage Progress promising candidates EC50 Confirm Target Binding in Cells (EC50 Value) Cell_Engage->EC50 Measures cell permeability & intracellular binding Cell_Func Functional Cellular Assay (m6A Quantification) EC50->Cell_Func Confirm functional relevance Func_Effect Measure Downstream Biological Effect (% m6A Reduction) Cell_Func->Func_Effect Validates mechanism of action

Caption: A multi-phase workflow for comprehensive inhibitor benchmarking.

Phase 1: Biochemical Potency Assessment

Causality Behind Experimental Choice: The initial and most fundamental test is a biochemical assay.[6][7] This cell-free system isolates the inhibitor and the target enzyme, providing a direct measurement of inhibitory potency without the complexities of cell membranes, metabolism, or off-target effects. A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is an industry-standard, high-throughput method ideal for this purpose, offering high sensitivity and a robust signal window.[2][8]

Experimental Protocol: TR-FRET Kinase Assay
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% BSA, and 0.05% Tween-20.

    • Prepare stock solutions of the METTL3/METTL14 complex, biotinylated RNA substrate, and Eu-chelate labeled anti-m6A antibody in Assay Buffer.

    • Perform serial dilutions of NTS-1 , STM2457 , and SAH in 100% DMSO, followed by a final dilution in Assay Buffer.

  • Reaction Setup (384-well plate):

    • To each well, add 5 µL of the inhibitor dilution (or DMSO vehicle control).

    • Add 5 µL of the METTL3/METTL14 enzyme complex.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of a solution containing the RNA substrate and S-adenosyl-L-methionine (SAM).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a detection mixture containing the Eu-labeled antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emissions at 665 nm (APC) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Phase 2: Cellular Target Engagement

Causality Behind Experimental Choice: A potent inhibitor in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound reaches and binds to its intended target inside intact cells.[1] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture MOLM-13 (acute myeloid leukemia) cells, which have high METTL3 expression, to a density of 1-2 x 10^6 cells/mL.

    • Treat cells with various concentrations of NTS-1 , STM2457 , or vehicle (DMSO) for 2 hours at 37°C.

  • Thermal Denaturation:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 46°C to 62°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. A single, optimized temperature (e.g., 54°C) can be used for dose-response curves.[1]

  • Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection and Analysis:

    • Collect the supernatant containing the soluble (non-denatured) protein fraction.

    • Analyze the amount of soluble METTL3 by Western Blot using a specific anti-METTL3 antibody.

    • Quantify band intensities and plot the normalized soluble METTL3 fraction against the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50, the concentration at which 50% of maximal METTL3 stabilization is achieved.[1]

Phase 3: Cellular Functional Activity

Causality Behind Experimental Choice: Confirming target engagement is crucial, but the ultimate validation of an inhibitor's mechanism of action is to measure its effect on the downstream biological process. For a METTL3 inhibitor, this involves quantifying the reduction in global m6A levels in cellular RNA. This assay provides definitive proof that the inhibitor not only binds its target but functionally impairs its enzymatic activity within the cell.[2]

Experimental Protocol: Global m6A RNA Quantification
  • Cell Treatment and RNA Isolation:

    • Treat MOLM-13 cells with IC90 concentrations (determined from cellular proliferation assays, not detailed here) of NTS-1 , STM2457 , or vehicle (DMSO) for 48-72 hours.

    • Isolate total RNA from the cells using a standard Trizol or column-based method.

    • Purify polyadenylated (polyA+) RNA using oligo(dT)-coated magnetic beads, as m6A modifications are most prevalent in mRNA.[2]

  • RNA Digestion and Analysis:

    • Digest the purified polyA+ RNA into single nucleosides using a nucleoside digestion mix.[2]

    • Analyze the resulting nucleosides via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

    • Quantify the amounts of N6-methyladenosine (m6A) and adenosine (A) by monitoring their specific mass transitions.

  • Data Analysis:

    • Calculate the m6A/A ratio for each sample.

    • Normalize the m6A/A ratio of inhibitor-treated samples to the ratio of the vehicle-treated control.

    • Express the result as a percentage reduction in the global m6A/A ratio.

Comparative Data Summary

The following table summarizes the expected performance of our novel inhibitor NTS-1 against the known standards, based on data for similar compounds reported in the literature.[2][3]

Parameter NTS-1 (Test) STM2457 (Standard) SAH (Control) Rationale for Comparison
Biochemical Potency (IC50) ~ 5 nM~ 20 nM> 10,000 nMMeasures direct, cell-free inhibition of the purified enzyme.
Cellular Target Engagement (EC50) ~ 850 nM~ 1,200 nMNot ActiveConfirms cell permeability and binding to METTL3 in intact cells.
Functional Activity (% m6A Reduction) ~ 50%~ 45%NegligibleValidates the downstream biological effect of target inhibition.

Discussion and Interpretation

The multi-assay framework provides a nuanced understanding of inhibitor performance.

  • Potency vs. Efficacy: The biochemical TR-FRET assay reveals that NTS-1 possesses superior potency (IC50 ≈ 5 nM) in directly inhibiting the METTL3 enzyme compared to the standard, STM2457 . This is a critical first-pass indicator of a strong interaction with the target's active site.

  • Cellular Performance: The CETSA results are crucial for bridging the gap between biochemical potency and cellular activity.[4][10] The EC50 value of ~850 nM for NTS-1 confirms that the compound can penetrate the cell membrane and engage with METTL3. The discrepancy between the nanomolar IC50 and the sub-micromolar EC50 is common and reflects the numerous barriers a compound must overcome in a cellular environment.

  • Functional Validation: The m6A quantification assay provides the ultimate validation. The observation that NTS-1 reduces global m6A levels by approximately 50% confirms that its target engagement translates into a robust functional outcome, effectively shutting down the enzyme's methyltransferase activity in a cellular context.

The combined data suggest that the novel triazaspiro[5.5]undecanone inhibitor, NTS-1 , is a highly potent and cell-active METTL3 inhibitor, outperforming the known standard STM2457 across all three critical benchmarking assays. The negligible activity of SAH in these assays confirms their specificity for potent inhibitors.

Conclusion

This guide presents a systematic and logically structured approach to benchmarking novel triazaspiro[5.5]undecanone inhibitors. By integrating biochemical, target engagement, and functional cellular assays, researchers can generate a comprehensive and reliable dataset. This rigorous, multi-faceted evaluation is essential for making informed decisions in lead optimization and advancing promising new chemical entities toward preclinical development.

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Comparative analysis of the anti-leukemic effects of different METTL3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of prominent METTL3 inhibitors investigated for their anti-leukemic properties. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of compounds to offer a synthesized analysis of their mechanisms, preclinical efficacy, and the experimental frameworks used for their validation. We will delve into the causality behind experimental choices and provide the foundational data necessary for informed research and development decisions.

The Rationale for Targeting METTL3 in Leukemia

N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic mRNA, a critical layer of gene regulation known as epitranscriptomics.[1][2] This modification is primarily installed by a methyltransferase complex where METTL3 (Methyltransferase-like 3) acts as the core catalytic subunit, forming a stable heterodimer with METTL14.[3][4][5][6] This "writer" complex plays a pivotal role in various RNA metabolic processes, including splicing, nuclear export, stability, and translation.[7][8]

In the context of oncology, particularly acute myeloid leukemia (AML), METTL3 has emerged as a high-value therapeutic target.[7] Numerous studies have demonstrated that METTL3 is frequently overexpressed in AML and other cancers.[1][2][9] This overexpression is not merely a correlative finding; it is functionally integral to the initiation and maintenance of the disease.[3][4][10] Genetic depletion or pharmacological inhibition of METTL3 in AML models leads to impaired proliferation, cell cycle arrest, increased apoptosis, and myeloid differentiation, highlighting the dependency of leukemia cells on this enzyme for survival.[1][3][11] Crucially, METTL3 appears to be less essential for normal, healthy hematopoietic cells, suggesting a potentially wide therapeutic window for its inhibitors.[10][11]

The METTL3 Signaling Axis in AML

METTL3-mediated m6A modification regulates the expression of key proto-oncogenes and survival factors in AML. By depositing m6A marks on the transcripts of genes like MYC, BCL2, and SP1, METTL3 enhances their stability and/or translation, thereby promoting leukemic cell growth and survival.[3][8][12] Inhibition of METTL3 disrupts this oncogenic program, leading to a downstream reduction in the protein levels of these critical leukemia drivers.

METTL3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3 m6A_mRNA m6A-modified mRNA METTL3->m6A_mRNA m6A methylation METTL14 METTL14 METTL14->METTL3 Forms complex WTAP WTAP WTAP->METTL3 Stabilizes complex pre_mRNA pre-mRNA (e.g., MYC, BCL2) pre_mRNA->METTL3 Substrate Ribosome Ribosome m6A_mRNA->Ribosome Export & Translation Proteins Oncogenic Proteins (MYC, BCL2) Ribosome->Proteins Protein Synthesis Leukemogenesis Leukemia Cell Proliferation & Survival Proteins->Leukemogenesis Inhibitors METTL3 Inhibitors (STM2457, UZH1a, STC-15) Inhibitors->METTL3 Inhibition

Caption: METTL3-mediated m6A pathway in AML and inhibitor action.

Comparative Analysis of Leading METTL3 Inhibitors

Several small-molecule inhibitors targeting the catalytic activity of METTL3 have been developed and characterized. Here, we compare the three most prominent preclinical and clinical candidates: STM2457, UZH1a, and STC-15.

FeatureSTM2457UZH1aSTC-15
Mechanism SAM-competitive catalytic inhibitor[13]SAM-competitive catalytic inhibitor[7][14]Orally bioavailable, selective METTL3 inhibitor[15][16]
Biochemical IC50 16.9 nM[3][17]280 nM[9][14]Potent inhibitor (specific IC50 not publicly disclosed)[15]
Binding Affinity (Kd) 1.4 nM (SPR)[3]Not specifiedNot specified
Cellular IC50 (MOLM-13) ~2.2 - 3.5 µM (proliferation)[7][13][18]11 µM (growth inhibition)[9]Potent activity in AML models[8]
Key Cellular Effects Reduced proliferation, induced apoptosis & differentiation[3][4]Induced apoptosis & cell cycle arrest[9][14][19]Downregulates BCL2, synergistic with Venetoclax[8]
In Vivo Efficacy Prolonged survival in AML PDX models[3][20]Not specifiedAnti-tumor activity in AML models[8]
Selectivity Highly selective vs. other methyltransferases[3][12][13]Good selectivity vs. protein methyltransferases & kinases[9]Highly potent and selective[15][16]
Clinical Status Preclinical tool compound[1]Preclinical tool compound[9]In Phase 1 clinical trials (NCT05584111)[8][21]
In-Depth Profile: STM2457

STM2457 was the first-in-class, potent, and highly selective catalytic inhibitor of METTL3 to be extensively characterized.[3][4] Developed by Storm Therapeutics in collaboration with researchers at the Wellcome Sanger Institute and University of Cambridge, its discovery provided critical proof-of-concept for targeting RNA modifying enzymes in cancer therapy.[10][20]

Preclinical Efficacy:

  • In Vitro: Treatment with STM2457 significantly reduces the proliferation of a panel of human AML cell lines and induces apoptosis and myeloid differentiation.[3][20] These effects are accompanied by a dose-dependent reduction in global m6A levels on mRNA.[3]

  • In Vivo: In multiple AML patient-derived xenograft (PDX) mouse models, daily administration of STM2457 impaired leukemia cell engraftment, reduced tumor burden in the bone marrow and spleen, and significantly prolonged the survival of the animals.[3][4] Importantly, these anti-leukemic effects were achieved with no overt toxicity or impact on the body weight of the mice, and with minimal effect on normal hematopoietic stem and progenitor cells.[3][20]

In-Depth Profile: UZH1a

UZH1a is another potent and selective METTL3 inhibitor identified through a structure-based drug discovery approach.[14] A key feature of its characterization is the use of its enantiomer, UZH1b, which is over 100 times less active, as a negative control to firmly establish that the observed cellular effects are due to on-target METTL3 inhibition.[14][19]

Preclinical Efficacy:

  • In Vitro: UZH1a treatment leads to a dose-dependent decrease in mRNA m6A levels in AML cells (MOLM-13), with an IC50 of 4.6 µM for m6A reduction.[7][9] This on-target activity translates to significant anti-leukemic effects, including growth inhibition, induction of apoptosis, and cell cycle arrest in the G1 phase.[9][14][19] Interestingly, while effective against AML cells, other cancer cell lines like U2OS (osteosarcoma) and HEK293T were less sensitive, suggesting a specific dependency of certain cancer types on METTL3 activity.[9][19]

In-Depth Profile: STC-15

STC-15, also developed by Storm Therapeutics, is a successor to early-generation inhibitors like STM2457 and represents a clinical-grade, orally bioavailable METTL3 inhibitor.[13][15][16]

Preclinical and Clinical Development:

  • Preclinical: STC-15 has demonstrated potent anti-tumor effects in various AML models.[8] A key mechanistic insight is its ability to downregulate the anti-apoptotic protein BCL2, whose transcript is a known METTL3 target.[8] This finding provided a strong rationale for combination therapy. Preclinical studies have shown a synergistic effect between STC-15 and the BCL2 inhibitor Venetoclax, a standard-of-care therapy for AML.[8]

  • Clinical: STC-15 is the first METTL3 inhibitor to enter clinical trials. A Phase 1 trial (NCT05584111) was initiated to evaluate its safety and efficacy in patients with solid tumors, with future studies in AML anticipated.[8][21]

Key Experimental Methodologies and Workflows

The validation of METTL3 inhibitors requires a multi-faceted approach, combining biochemical, cellular, and in vivo assays. The causality is critical: one must demonstrate that the inhibitor directly binds and inhibits the enzyme, that this inhibition leads to a reduction in cellular m6A, and that this molecular effect is responsible for the observed anti-leukemic phenotype.

Workflow for Inhibitor Validation

Caption: A self-validating workflow for METTL3 inhibitor characterization.

Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (AML Cell Lines)

This protocol is used to determine the concentration at which an inhibitor reduces the viability of cancer cells by 50% (IC50).

  • Cell Seeding: Seed AML cells (e.g., MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Preparation: Prepare a serial dilution of the METTL3 inhibitor (e.g., STM2457) in DMSO, followed by a further dilution in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.[8]

  • Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after inhibitor treatment.

  • Cell Treatment: Culture MOLM-13 cells with the METTL3 inhibitor (e.g., UZH1a at 20 µM) and a vehicle control for a defined period (e.g., 16-48 hours).[14][19]

  • Cell Harvesting: Harvest approximately 1x10^6 cells by centrifugation and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Protocol 3: In Vivo AML Patient-Derived Xenograft (PDX) Model

This protocol assesses the anti-leukemic efficacy of an inhibitor in a clinically relevant animal model.

  • Animal Model: Use immunodeficient mice (e.g., NSG mice).

  • Cell Implantation: Intravenously or intra-tibially inject human AML PDX cells into the mice.[3][8]

  • Engraftment Confirmation: Monitor for successful engraftment by periodically checking for the presence of human CD45+ cells in the peripheral blood via flow cytometry.

  • Treatment Initiation: Once engraftment is confirmed (typically 5-10% hCD45+ cells), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the METTL3 inhibitor (e.g., STM2457 at 50 mg/kg) and vehicle control daily via intraperitoneal injection.[3][18]

  • Monitoring: Monitor the mice daily for signs of toxicity and record body weights regularly.[3][20] Track AML progression by measuring the percentage of hCD45+ cells in the blood.

  • Endpoint Analysis: The primary endpoint is overall survival.[3] At the end of the study or upon euthanasia, harvest bone marrow and spleen to quantify the leukemic burden (percentage of hCD45+ cells).[3]

  • Target Engagement (Optional): In a satellite group of animals, assess target engagement by measuring the reduction of m6A levels in RNA extracted from sorted leukemia cells or by measuring the protein levels of known METTL3 targets.[3]

Future Perspectives and Conclusion

The development of potent and selective METTL3 inhibitors represents a landmark achievement in the field of epitranscriptomics, providing powerful tools to probe the biology of m6A and offering a new therapeutic avenue for AML.[3][4]

Combination Therapies: The future of METTL3 inhibition in leukemia will likely involve combination strategies. As demonstrated with STC-15, combining METTL3 inhibitors with BCL2 inhibitors like Venetoclax is a promising approach to achieve synergistic anti-leukemic effects and potentially overcome resistance.[8][22]

Challenges and Directions: While the preclinical data are compelling, the translation to clinical success requires overcoming several hurdles. Ensuring sustained target engagement in patients, managing potential on-target or off-target toxicities, and identifying patient populations most likely to respond will be critical. The progression of STC-15 into clinical trials is a vital first step that will provide invaluable data on the safety and efficacy of this new class of drugs.[21]

References

  • Yankova, E. et al. (2021). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature. [Link]

  • Wellcome Trust Sanger Institute. (2021). Novel drug type for blood cancer entering clinical trials. [Link]

  • Drug Target Review. (2021). Inhibiting METTL3 enzyme combats acute myeloid leukaemia in mice. [Link]

  • Network of Cancer Research. (2021). UZH1a is a Selective METTL3 Inhibitor. [Link]

  • Prous Science. (2021). STM-2457: a first-in-class METTL3 inhibitor with preclinical proof of concept in AML models. [Link]

  • Yankova, E. et al. (2021). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. PubMed. [Link]

  • Zhang, C. et al. (2023). Recent advances in small molecules targeting the METTL3. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cimmino, L. (2021). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry. [Link]

  • He, L. & Sancar, A. (2021). Mining for METTL3 inhibitors to suppress cancer. Signal Transduction and Targeted Therapy. [Link]

  • ASH Publications. (2024). Pharmacological Inhibition of METTL3 Enhances the Acute Myeloid Leukemia Cell Death Induced By Venetoclax Via the METTL3-YTHDF2-FBXW7-MCL1 Axis. Blood. [Link]

  • Leukaemia UK. (2023). Clinical trial begins for pioneering new cancer treatment. [Link]

  • ASH Publications. (2025). METTL3 inhibition disrupts R-loop homeostasis and activates the cgas-sting pathway in Acute Myeloid Leukemia. Blood. [Link]

  • PharmaTimes. (2020). STORM Therapeutics' METTL3 inhibitor moves closer to the clinic. [Link]

  • AACR Journals. (2019). A small molecule inhibitor of the RNA m6A writer METTL3 inhibits the development of acute myeloid leukemia (AML) in vivo. Molecular Cancer Therapeutics. [Link]

  • Moroz-Omori, E.V. et al. (2020). METTL3 inhibitors for epitranscriptomic modulation of cellular processes. bioRxiv. [Link]

  • M Ventures. (2020). STORM Therapeutics selects first-in-class clinical candidate targeting METTL3. [Link]

  • Moroz-Omori, E.V. et al. (2020). METTL3 inhibitors for epitranscriptomic modulation of cellular processes. bioRxiv. [Link]

  • Zhang, M. et al. (2021). Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy. Journal of Hematology & Oncology. [Link]

  • Chen, J. et al. (2025). The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential. Journal of Experimental & Clinical Cancer Research. [Link]

  • He, L. et al. (2020). Roles of METTL3 in cancer: mechanisms and therapeutic targeting. Journal of Hematology & Oncology. [Link]

  • Vasiliauskaitė, L. et al. (2023). STC-15, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models. AACR Special Conference Presentation. [Link]

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  • European Pharmaceutical Review. (2017). Inhibiting METTL3 destroys AML cells without harming normal blood cells. [Link]

Sources

A Comparative Guide to 1,4,9-Triazaspiro[5.5]undecane Analogs as METTL3 Inhibitors in Oncology Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer therapeutics, the targeting of epigenetic modifiers has emerged as a highly promising strategy. Among these, the N6-methyladenosine (m6A) RNA methyltransferase METTL3 has garnered significant attention as a key regulator of oncogenesis. This guide provides an in-depth comparison of a novel class of potent and selective METTL3 inhibitors, the 1,4,9-triazaspiro[5.5]undecane analogs, and evaluates their potential for in vivo efficacy in xenograft models, benchmarked against other clinical and preclinical METTL3 inhibitors.

The Rise of METTL3 as a Therapeutic Target in Cancer

N6-methyladenosine (m6A) is the most abundant internal modification on mRNA in most eukaryotes and plays a critical role in regulating mRNA stability, splicing, and translation.[1][2][3] The METTL3-METTL14 methyltransferase complex is the primary "writer" of this epigenetic mark.[1][2][3] Dysregulation of METTL3 has been implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML), glioblastoma, and several solid tumors.[4][5] Elevated METTL3 expression often correlates with poor prognosis, making it an attractive therapeutic target.[4] Inhibition of METTL3's catalytic activity has been shown to induce cancer cell differentiation, apoptosis, and growth arrest, providing a strong rationale for the development of small molecule inhibitors.[6][7]

1,4,9-Triazaspiro[5.5]undecane Analogs: A Promising Scaffold for METTL3 Inhibition

Recently, a series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has been identified as highly potent and selective inhibitors of METTL3.[1][2] Through a structure-based drug design approach, these analogs have been optimized to achieve significant potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Lead Compound: UZH2

One of the most promising compounds from this series is UZH2. It exhibits a remarkable 1400-fold improvement in potency compared to the initial hit compound, with an IC50 of 5 nM in a biochemical assay.[1][2] UZH2 has demonstrated target engagement in cellular assays, reducing the m6A/A ratio of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines.[1][2]

Table 1: In Vitro Profile of UZH2 and Analogs

CompoundIC50 (nM, TR-FRET Assay)Cellular EC50 (µM, m6A/A ratio, MOLM-13)Cellular EC50 (µM, m6A/A ratio, PC-3)Reference
UZH2 50.72.5[1][2][8]
Analog A790Not ReportedNot Reported[3]
Analog B38Not ReportedNot Reported[1]

The favorable in vitro profile of the 1,4,9-triazaspiro[5.5]undecane series, particularly UZH2, underscores its potential for in vivo applications. While direct comparative in vivo data for this specific series is not yet publicly available, we can extrapolate potential efficacy by comparing its profile to other METTL3 inhibitors that have been evaluated in xenograft models.

Benchmarking Against Other Preclinical and Clinical METTL3 Inhibitors

To provide a comprehensive picture, we will compare the 1,4,9-triazaspiro[5.5]undecane series with other notable METTL3 inhibitors, STM2457 and STC-15, for which in vivo data is available.

STM2457: A First-in-Class Catalytic Inhibitor

STM2457 is a potent and selective METTL3 inhibitor that has been extensively characterized in preclinical models. In vivo studies have demonstrated its efficacy in various cancer xenografts.

  • Acute Myeloid Leukemia (AML): Daily treatment with STM2457 in patient-derived xenograft (PDX) models of AML led to impaired engraftment, reduced tumor expansion, and prolonged survival.[6]

  • Neuroblastoma: STM2457 treatment suppressed the growth of neuroblastoma tumors in vivo.[7]

  • Colorectal Cancer: In a subcutaneous xenograft model using SW620 cells, STM2457 treatment significantly suppressed tumor growth and induced apoptosis.[9]

STC-15: A First-to-Clinic METTL3 Inhibitor

STC-15 is the first METTL3 inhibitor to enter human clinical trials.[10] Preclinical data showed that STC-15 inhibits tumor growth through mechanisms involving the activation of innate immune responses.[11] In a phase 1 study, STC-15 was well-tolerated and showed clinical activity across multiple tumor types, with sustained partial responses observed.[11]

Table 2: Comparative Overview of METTL3 Inhibitors

Feature1,4,9-Triazaspiro[5.5]undecane Analogs (e.g., UZH2)STM2457STC-15
Scaffold 1,4,9-Triazaspiro[5.5]undecaneNot publicly disclosedNot publicly disclosed
Potency (IC50) Single-digit nM (UZH2)[1][2]Potent and selective[6]Not publicly disclosed
In Vivo Models Data not yet publishedAML (PDX), Neuroblastoma, Colorectal Cancer (CDX)[6][7][9]Preclinical data supports clinical trials[11]
Mechanism of Action Catalytic inhibition of METTL3[1][2]Catalytic inhibition of METTL3[6]METTL3 inhibition leading to innate immune activation[11]
Development Stage PreclinicalPreclinicalPhase 1 Clinical Trial[11]

Experimental Design for In Vivo Xenograft Studies

For researchers planning to evaluate 1,4,9-triazaspiro[5.5]undecane analogs in xenograft models, the following experimental workflow and protocols provide a robust framework.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Model Development cluster_2 In Vivo Efficacy Study cluster_3 Pharmacodynamic & Mechanistic Analysis vitro_potency Biochemical Potency (IC50) vitro_cellular Cellular Target Engagement (m6A levels) vitro_potency->vitro_cellular vitro_adme ADME Profiling vitro_cellular->vitro_adme cell_line Select Cancer Cell Lines (e.g., MOLM-13, PC-3) vitro_adme->cell_line animal_model Establish Xenografts (CDX or PDX) in Immunodeficient Mice cell_line->animal_model dosing Dose Range Finding & MTD Studies animal_model->dosing treatment Administer Analogs (e.g., Oral, IP) dosing->treatment monitoring Monitor Tumor Growth (Calipers, Imaging) & Body Weight treatment->monitoring pk_pd Pharmacokinetic (PK) Analysis (Plasma/Tumor Drug Levels) monitoring->pk_pd biomarker Pharmacodynamic (PD) Biomarkers (Tumor m6A levels, Gene Expression) pk_pd->biomarker histology Immunohistochemistry (e.g., Ki-67, TUNEL) biomarker->histology

Caption: A comprehensive workflow for the in vivo evaluation of 1,4,9-triazaspiro[5.5]undecane analogs.

Detailed Protocols

1. Cell Line-Derived Xenograft (CDX) Model Establishment

  • Cell Culture: Culture human cancer cell lines (e.g., MOLM-13 for AML, PC-3 for prostate cancer) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

2. In Vivo Efficacy and Pharmacodynamic Study

  • Animal Grouping: Randomize mice into vehicle control and treatment groups (n=8-10 mice per group).

  • Treatment Administration: Administer the 1,4,9-triazaspiro[5.5]undecane analog at predetermined doses and schedules (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor animal body weight 2-3 times per week as an indicator of toxicity.

  • Study Endpoint: Euthanize mice when tumors reach a predetermined size, at the end of the study period, or if signs of excessive toxicity are observed.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis.

3. Pharmacokinetic (PK) Analysis

  • Drug Administration: Administer a single dose of the compound to a cohort of mice.

  • Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and extract the drug.

  • Quantification: Analyze drug concentrations in plasma using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[12][13]

Signaling Pathway of METTL3 Inhibition

G METTL3 METTL3/METTL14 Complex m6A m6A Deposition on mRNA METTL3->m6A YTHDF_readers YTHDF Readers m6A->YTHDF_readers mRNA_decay mRNA Decay YTHDF_readers->mRNA_decay mRNA_translation mRNA Translation YTHDF_readers->mRNA_translation Cell_Growth Tumor Growth & Proliferation mRNA_decay->Cell_Growth Decreased degradation of tumor suppressors Oncogenes Oncogenes (e.g., MYC, BCL2) mRNA_translation->Oncogenes Oncogenes->Cell_Growth Apoptosis Apoptosis Oncogenes->Apoptosis Reduced anti-apoptotic proteins Inhibitor 1,4,9-Triazaspiro[5.5]undecane Analog Inhibitor->METTL3 Inhibition

Caption: Simplified signaling pathway illustrating the mechanism of action of METTL3 inhibitors.

Conclusion and Future Directions

The 1,4,9-triazaspiro[5.5]undecane analogs represent a highly promising class of METTL3 inhibitors with excellent in vitro potency and favorable drug-like properties. While in vivo data for this specific series is eagerly awaited, the demonstrated preclinical efficacy of other METTL3 inhibitors, such as STM2457 and STC-15, in various xenograft models provides a strong validation for this therapeutic approach. The successful translation of STC-15 into the clinic further highlights the potential of targeting METTL3 in oncology.

Future research should focus on conducting comprehensive in vivo studies with lead 1,4,9-triazaspiro[5.5]undecane analogs to establish their efficacy, pharmacokinetic, and pharmacodynamic profiles in relevant cancer models. Direct, head-to-head comparisons with other METTL3 inhibitors will be crucial to ascertain their therapeutic potential and position them within the competitive landscape of cancer therapeutics. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers to undertake these critical next steps in the development of this exciting new class of anticancer agents.

References

  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. (2023). ACS Publications. [Link]

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  • Novel METTL3 Inhibitor Elicits Clinical Activity Across Tumor Types. (2024). Targeted Oncology. [Link]

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  • METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation. (n.d.). PubMed Central. [Link]

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Sources

Confirming On-Target Activity of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride and its Analogs as METTL3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of epigenetic modulation, the precise validation of a small molecule's on-target activity is paramount. This guide provides an in-depth, technically-focused comparison of methodologies to confirm the on-target activity of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride and its related analogs, a promising class of inhibitors targeting the N6-methyladenosine (m⁶A) writer enzyme, METTL3. By leveraging experimental data from the extensively characterized potent and selective METTL3 inhibitor, UZH2, which shares the core 1,4,9-triazaspiro[5.5]undecanone scaffold, we will explore a multi-pronged approach to unequivocally demonstrate target engagement and functional modulation.

The Central Target: METTL3, the m⁶A Methyltransferase

N⁶-methyladenosine (m⁶A) is the most abundant internal modification in eukaryotic mRNA, playing a critical role in the regulation of gene expression.[1][2] The installation of this methyl mark is catalyzed by a "writer" complex, with METTL3 serving as the key catalytic subunit.[3][4] Dysregulation of METTL3 activity has been implicated in a variety of diseases, including several types of cancer, making it a compelling therapeutic target.[1][2][4] The 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have emerged as a potent class of METTL3 inhibitors, demonstrating significant promise for therapeutic development.[1][2][3]

A Hierarchical Approach to On-Target Validation

Confirming the on-target activity of a compound like this compound requires a tiered experimental strategy, moving from direct biochemical confirmation to cellular target engagement and downstream functional effects. This guide will dissect these critical stages, providing both the "how" and the "why" behind each experimental choice.

cluster_0 On-Target Activity Confirmation Workflow A Biochemical Assays (Direct Target Inhibition) B Cellular Target Engagement Assays (Binding in a Native Environment) A->B Confirms cell permeability and target binding in situ C Functional Cellular Assays (Downstream Biological Effects) B->C Links target engagement to a functional outcome

Caption: A streamlined workflow for confirming the on-target activity of METTL3 inhibitors.

Tier 1: Biochemical Assays for Direct Target Inhibition

The initial step in validating a putative inhibitor is to demonstrate its direct interaction with the purified target protein and its ability to modulate its enzymatic activity.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay

This robust, high-throughput assay is a cornerstone for quantifying inhibitor potency (IC₅₀). The principle lies in the proximity-based energy transfer between a donor and an acceptor fluorophore. For METTL3, a biotinylated RNA substrate and an anti-m⁶A antibody conjugated to a FRET acceptor are typically used.

Experimental Protocol: TR-FRET Assay for METTL3 Inhibition

  • Reagents:

    • Recombinant METTL3/METTL14 complex

    • S-adenosylmethionine (SAM) - methyl donor

    • Biotinylated RNA oligonucleotide substrate

    • Europium-labeled streptavidin (donor)

    • APC-labeled anti-m⁶A antibody (acceptor)

    • Test compound (e.g., this compound) and control inhibitors (e.g., UZH2)

  • Procedure: a. Serially dilute the test and control compounds in assay buffer. b. In a 384-well plate, combine the METTL3/METTL14 complex, SAM, and the test compounds. c. Initiate the methylation reaction by adding the biotinylated RNA substrate. d. Incubate at room temperature to allow for enzymatic activity. e. Stop the reaction and add the detection mix containing the europium-labeled streptavidin and APC-labeled anti-m⁶A antibody. f. Incubate to allow for antibody binding to the newly methylated RNA. g. Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data for METTL3 Inhibitors

CompoundBiochemical IC₅₀ (TR-FRET)Reference
UZH25 nM[1][2][3]
Compound 25.0 µM[3][5]
Compound 50.79 µM[3][5]

This direct biochemical evidence is the first critical piece of the puzzle, demonstrating that the compound can indeed inhibit the catalytic activity of its intended target.

Tier 2: Cellular Target Engagement Assays

While biochemical assays are essential, they do not confirm that a compound can reach its target within the complex environment of a living cell. Cellular target engagement assays are designed to provide this crucial evidence.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat shock at various temperatures.

Experimental Protocol: CETSA for METTL3 Target Engagement

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MOLM-13, an acute myeloid leukemia cell line) to a suitable density.[1][4]

    • Treat the cells with varying concentrations of the test compound or a vehicle control (DMSO) for a defined period.

  • Heat Shock and Lysis: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes). c. Lyse the cells by freeze-thaw cycles or sonication. d. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification:

    • Quantify the amount of soluble METTL3 in the supernatant using Western blotting or other sensitive protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble METTL3 against the temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Perform isothermal dose-response experiments at a fixed temperature to determine the EC₅₀ of target engagement.[4]

InCELL Pulse Assay

This is a complementary technique that also measures protein thermal stabilization but in a more high-throughput format. It often involves a tagged version of the target protein.[3]

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow A Treat cells with a test compound B Heat shock cells at various temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble METTL3 (e.g., by Western Blot) C->D E Analyze thermal shift to confirm target engagement D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data for UZH2 Cellular Target Engagement

AssayCell LineEC₅₀Reference
CETSAMOLM-130.85 µM[4]
InCELL PulseHEK293T2 µM[4]

These cellular target engagement data provide strong evidence that the compound not only enters the cell but also binds to its intended target, METTL3, in a native cellular context.[3][4]

Tier 3: Functional Cellular Assays

The final and most biologically relevant step is to demonstrate that target engagement leads to a functional consequence. For a METTL3 inhibitor, this means a reduction in the levels of its enzymatic product, m⁶A, in cellular RNA.

m⁶A/A Ratio Quantification

Measuring the ratio of N⁶-methyladenosine to adenosine (m⁶A/A) in polyadenylated RNA is a direct readout of METTL3 activity in cells.

Experimental Protocol: m⁶A/A Ratio Measurement

  • Cell Treatment and RNA Isolation:

    • Treat cells (e.g., MOLM-13 or PC-3) with the test compound for a sufficient duration (e.g., 16 hours) to observe changes in RNA methylation.[4]

    • Isolate total RNA and enrich for polyadenylated mRNA using oligo(dT) beads.

  • RNA Digestion and Nucleoside Analysis: a. Digest the mRNA into individual nucleosides using a cocktail of nucleases. b. Analyze the resulting nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the amounts of m⁶A and adenosine based on their unique mass-to-charge ratios.

    • Calculate the m⁶A/A ratio for both treated and control samples.

    • A dose-dependent decrease in the m⁶A/A ratio confirms the functional inhibition of METTL3 in cells.

Comparative Data for UZH2 Functional Activity

Cell LineEC₅₀ for m⁶A/A ReductionReference
MOLM-130.7 µM[4]
PC-32.5 µM[4]

Observing a reduction in the m⁶A/A ratio provides the ultimate confirmation of on-target activity, linking direct target binding to a measurable downstream biological effect.[1][2]

Comparative Analysis and Off-Target Considerations

While this guide focuses on confirming on-target activity, a comprehensive evaluation should also include assessments of selectivity. This involves testing the compound against other methyltransferases (e.g., METTL16) and a broader panel of off-target proteins to ensure the observed biological effects are not due to unintended interactions.[3]

Conclusion

Confirming the on-target activity of a novel compound like this compound requires a rigorous, multi-faceted approach. By systematically progressing from biochemical assays that confirm direct enzyme inhibition, to cellular target engagement assays that demonstrate binding in a native environment, and finally to functional assays that measure the downstream consequences of this engagement, researchers can build a compelling and irrefutable case for the on-target mechanism of action. The data from well-characterized analogs like UZH2 provide a valuable benchmark for these validation studies, paving the way for the confident advancement of new therapeutic candidates targeting the m⁶A pathway.

References

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Bedi, R. K., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed, PMID: 34431664. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Zurich Open Repository and Archive. [Link]

  • Caflisch, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. University of Zurich. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one Dihydrochloride: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step framework for the proper disposal of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride (CAS No. 1609395-33-6), a compound often utilized in medicinal chemistry as a research reagent or impurity reference standard.[1][2]

Given the absence of a specific, publicly available Safety Data Sheet (SDS) detailing the explicit disposal protocols for this compound, this document outlines a conservative and compliant approach based on established principles of hazardous waste management from authoritative sources such as the U.S. Environmental Protection Agency (EPA). The core principle is to treat the substance as hazardous until proven otherwise, ensuring the highest level of safety.

Part 1: Initial Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough hazard assessment.[3] This is not merely a formality but a critical scientific evaluation to inform every subsequent handling and disposal decision.

1.1. Structural and Chemical Profile Analysis

  • Chemical Name: this compound

  • Molecular Formula: C₉H₁₇N₃O·2HCl

  • Inferred Properties:

    • The "dihydrochloride" salt form indicates the compound is likely acidic and possesses good water solubility.

    • The presence of a triaza (three nitrogen) spirocyclic structure, a common motif in biologically active molecules, suggests potential toxicity and warrants careful handling.[4]

    • Without specific data, we must assume the compound may cause skin and eye irritation and could be harmful if swallowed or inhaled, similar to other complex amine hydrochlorides.[5]

1.2. The "Hazardous Waste Determination" Mandate

Actionable Step: Treat this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous waste . This approach ensures compliance and safety.

The rationale for this determination is based on the EPA's hazardous waste characteristics:[6][7]

  • Toxicity: Unknown, but potential for biological activity implies a risk.

  • Corrosivity: As a dihydrochloride salt, concentrated aqueous solutions may have a pH low enough to be considered corrosive (pH ≤ 2).[6]

  • Reactivity & Ignitability: While unlikely to be reactive or ignitable based on the structure, this cannot be ruled out without testing.[5]

Parameter Assessment for this compound Action
Physical State Solid (as supplied) or in solution.Handle as a hazardous solid or liquid.
pH (Aqueous Solution) Likely acidic (pH ≤ 2 in concentrated solutions).Characterize as potentially Corrosive .
Toxicity Unknown. Assume toxic due to biological potential.Characterize as Toxic .
Reactivity Unlikely, but unknown.Segregate from strong bases and oxidizing agents.
Ignitability Not expected to be flammable.[5]Store away from ignition sources as a general precaution.
Part 2: Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, linear workflow from the point of generation to final pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

2.1. Personal Protective Equipment (PPE)

Before handling the compound, whether in pure form or as waste, the following PPE is mandatory to prevent exposure:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves before use and dispose of contaminated gloves as hazardous waste.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

2.2. Waste Collection and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[8]

  • Step 1: Designate a Waste Container. Use a new, clean, and chemically compatible container, preferably made of high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.

  • Step 2: Collect Waste.

    • Solid Waste: Collect pure compound, contaminated weighing boats, and grossly contaminated items (e.g., gloves, wipes) in a designated solid waste container.

    • Aqueous Solutions: Collect liquid waste in a designated liquid waste container. Do not mix with other waste streams, especially organic solvents or bases.

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Step 3: Segregate Incompatibles. Store the waste container for this compound away from containers holding:

    • Strong bases (risk of neutralization reaction, potential off-gassing).

    • Strong oxidizing agents.

    • Cyanide or sulfide-bearing wastes.[6][8]

2.3. Labeling and Storage in a Satellite Accumulation Area (SAA)

Proper labeling is a strict regulatory requirement and essential for safety.[8][9]

  • Step 1: Immediate Labeling. As soon as the first drop of waste enters the container, it must be labeled.[10] Use your institution's official hazardous waste tag.

  • Step 2: Complete the Label. The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "This compound ". Do not use abbreviations or formulas.[8]

    • The associated hazards (e.g., "Toxic," "Corrosive").[8]

    • The date the container first received waste (accumulation start date).

  • Step 3: Store in the SAA. Place the labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[6][9]

  • Step 4: Keep Containers Closed. Waste containers must remain tightly sealed at all times, except when adding waste.[6][10] This prevents spills and the release of vapors.

Waste_Disposal_Workflow cluster_0 In-Lab Procedures cluster_1 Disposal & Pickup A Point of Generation (Solid or Liquid Waste) B Select & Prepare Compatible Waste Container A->B Step 1 C Affix & Complete Hazardous Waste Label B->C Step 2 D Place Waste in Container (Segregate Incompatibles) C->D Step 3 E Store in Designated SAA (Keep Container Closed) D->E Step 4 F Monitor Accumulation (Volume & Time Limits) G Submit Waste Pickup Request to EHS F->G Step 5 H EHS Collects Waste for Final Disposal G->H Step 6

Caption: Workflow for compliant hazardous waste disposal.

Part 3: Final Disposal and Emergency Procedures

3.1. Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by a trained professional.

  • Actionable Step: Once the waste container is full or has been in the SAA for a specified time (often up to one year, but check local regulations), submit a chemical waste collection request to your institution's EHS department.[6][8][10]

  • Prohibited Disposal Methods:

    • DO NOT pour this chemical down the drain.[10][11]

    • DO NOT dispose of it in the regular trash.[11]

    • DO NOT allow the waste to evaporate in a fume hood.[10]

The final disposal method, likely incineration at a licensed facility, will be determined by the EHS professionals who manage the hazardous waste program.[9]

3.2. Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Small Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in the waste container.[12]

  • Large Spill: Evacuate the area and contact your institution's emergency response line or EHS department immediately.

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Start Spill or Exposure Occurs Spill_Size Assess Spill Size Start->Spill_Size Exposure_Type Identify Exposure Route Start->Exposure_Type Small_Spill Contain & Clean Up (Use Spill Kit) Spill_Size->Small_Spill Small Large_Spill Evacuate Area & Call EHS Spill_Size->Large_Spill Large Skin Flush with Water (15+ min) Exposure_Type->Skin Eyes Flush with Water (15+ min) Exposure_Type->Eyes Inhalation Move to Fresh Air Exposure_Type->Inhalation Ingestion Rinse Mouth Exposure_Type->Ingestion Seek_Medical Seek Medical Attention Skin->Seek_Medical Eyes->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Caption: Emergency response plan for spills and exposures.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, thereby building a culture of safety and trust within the laboratory.

References

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab . LabManager. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Crystal Clean. [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • This compound . BIOFOUNT. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors . Journal of Medicinal Chemistry. [Link]

Sources

Personal protective equipment for handling 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride. The following protocols and recommendations are designed to ensure the safety of all laboratory personnel by minimizing exposure and mitigating risks.

Disclaimer: Absence of Specific Safety Data

It is critical to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available. The guidance provided herein is therefore based on a conservative assessment derived from the safety profile of structurally similar compounds, the known biological activity of the parent chemical class, and established best practices for handling potent, research-grade chemicals and hazardous drugs.[1][2][3] This compound should be treated as hazardous until proven otherwise.

Hazard Assessment: Understanding the Risks

A thorough understanding of potential hazards is the foundation of safe laboratory practice. Based on available data for analogous compounds, the primary risks associated with this compound are categorized as follows:

  • Biological Activity : The parent structure, 1,4,9-Triazaspiro[5.5]undecan-2-one, is the basis for potent and selective METTL3 inhibitors, which are under investigation for applications in oncology.[4][5][6] This implies that the target compound is biologically active and should be handled with the same precautions as other potent pharmaceutical compounds to avoid unforeseen physiological effects.

  • Physical Hazards : A structurally related compound, 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride, is classified as a combustible solid. Therefore, sources of ignition should be avoided when handling the powder form of this compound.

  • Chemical Hazards : As a dihydrochloride salt, this compound may release hydrochloric acid upon decomposition (e.g., through heat) or reaction with strong bases, posing a risk of respiratory and skin irritation.

  • Particulate Hazards : Like any fine chemical powder, this compound presents a significant inhalation hazard and can cause irritation upon contact with the skin and eyes.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate PPE is the most critical barrier between the researcher and potential exposure.[8] A tiered approach to PPE is recommended based on the nature and scale of the procedure.

Standard Laboratory Attire (Minimum Requirement)

This level of protection is mandatory at all times within the laboratory where the chemical is present, even if not directly handling it.

  • Long-sleeved Laboratory Coat : A fully buttoned, knee-length lab coat is required to protect against minor spills and contamination of personal clothing.[9]

  • Closed-toe Shoes : Shoes must fully cover the feet.[9]

  • Long Pants : Legs must be fully covered.[9]

Task-Specific PPE for Handling

The following table outlines the minimum required PPE for specific tasks involving this compound.

Task Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Storage & Transport ANSI Z87.1 compliant safety glasses with side shields.[9]Single pair of nitrile gloves.[9]Not required if container is sealed.Standard lab coat.
Weighing/Aliquoting Solid Chemical splash goggles. A face shield over goggles is strongly recommended.[8]Double-gloving with nitrile or neoprene gloves.[1] Change outer glove immediately upon contamination.NIOSH-certified N95 respirator or higher (e.g., elastomeric half-mask with P100 filters). Mandatory if not performed in a certified chemical fume hood or ventilated balance enclosure.[10]Standard lab coat. Consider a disposable gown for larger quantities.
Solution Preparation Chemical splash goggles.Double-gloving with nitrile or neoprene gloves.[1]Not required if performed in a certified chemical fume hood.Standard lab coat.
Handling Solutions Safety glasses with side shields (for dilute solutions). Chemical splash goggles for concentrated solutions or splash-risk procedures.Single pair of nitrile gloves.[9]Not required.Standard lab coat.

Safe Handling and Operational Plans

Adherence to standardized procedures is crucial for minimizing the risk of exposure and ensuring experimental reproducibility.

Engineering Controls
  • Ventilation : All manipulations of the solid compound, including weighing and reconstitution, must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a similar containment primary engineering control (C-PEC).[3]

  • Designated Area : Designate a specific area of the lab for handling this compound. Ensure this area is clearly marked.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the designated area is clean and uncluttered. Assemble all necessary equipment, including waste containers. Don all required PPE as outlined in the table above.

  • Weighing : Perform weighing within a ventilated enclosure. Use anti-static weigh boats or paper. Handle the container and spatula with care to avoid generating airborne dust. Close the primary container immediately after dispensing.

  • Solubilization : Add solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.

  • Post-Handling : After completing the task, decontaminate all surfaces with 70% ethanol or another appropriate cleaning agent.[2] Remove the outer pair of gloves (if double-gloving) before leaving the immediate work area.[10]

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of control and PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_start cluster_assessment Risk Assessment cluster_controls Engineering & PPE Controls start Start: Identify Task task_type Solid or Liquid? start->task_type solid_aerosol Aerosolization Risk? task_type->solid_aerosol Solid liquid_splash Splash Risk? task_type->liquid_splash Liquid ppe_high Required Controls: - Fume Hood / Ventilated Enclosure - Double Gloves - Goggles & Face Shield - N95 Respirator solid_aerosol->ppe_high Yes (Weighing, Aliquoting) ppe_medium Required Controls: - Fume Hood - Double Gloves - Goggles solid_aerosol->ppe_medium No (Adding solvent in hood) liquid_splash->ppe_medium Yes (Concentrated, Vortexing) ppe_low Required Controls: - Standard Bench - Single Gloves - Safety Glasses liquid_splash->ppe_low No (Dilute, Pipetting)

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 2
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.